Product packaging for Sporol(Cat. No.:CAS No. 101401-88-1)

Sporol

Cat. No.: B1166302
CAS No.: 101401-88-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sporol is an oxacycle.
Unii-yxj027jnd6 is a natural product found in Fusarium sporotrichioides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2S B1166302 Sporol CAS No. 101401-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101401-88-1

Molecular Formula

C9H17NO2S

IUPAC Name

[(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol

InChI

InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1

SMILES

CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C

Origin of Product

United States

Foundational & Exploratory

Sporol Mycotoxin: A Technical Overview of its Chemical Structure and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Sporol is a naturally occurring trichothecene mycotoxin produced by the fungus Fusarium sporotrichioides. Trichothecenes represent a large family of sesquiterpenoid fungal metabolites known for their potent toxicity to eukaryotes, primarily through the inhibition of protein synthesis. This technical guide provides a detailed examination of the chemical structure of this compound, alongside available data on its physicochemical properties. Due to the limited specific experimental data for this compound, this document also presents generalized experimental protocols and biological pathways relevant to trichothecene mycotoxins as a class, offering a foundational resource for researchers and professionals in drug development and toxicology.

Chemical Structure and Physicochemical Properties of this compound

This compound is distinguished by its complex pentacyclic framework, a characteristic feature of many trichothecenes. Its systematic IUPAC name is [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.1(4,8).0(1,8).0(2,6)]pentadecan-6-yl]methanol. The core structure consists of a tetracyclic 12,13-epoxytrichothec-9-ene skeleton.

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
Monoisotopic Mass 266.15180918 u[1]
CAS Number 101401-88-1[1]
SMILES CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C[1]
InChI Key RGGZJNLZRGIMHQ-BYGOPZEFSA-N[1]
Synonyms UNII-YXJ027JND6[1]

Table 1: Physicochemical Properties of this compound. This table summarizes the key chemical identifiers and properties of the this compound mycotoxin.

Biological Activity and Mechanism of Action

Generalized Signaling Pathway for Trichothecene-Induced Ribotoxic Stress Response

The inhibition of ribosome function by trichothecenes can trigger a cellular stress response known as the ribotoxic stress response. This signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs), leading to the regulation of gene expression involved in inflammation and apoptosis.

Ribotoxic_Stress_Response This compound This compound (Trichothecene) Ribosome 60S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to MAPK_Activation MAPK Activation (e.g., JNK, p38) ProteinSynthesis->MAPK_Activation Triggers Gene_Expression Altered Gene Expression (Inflammation, Apoptosis) MAPK_Activation->Gene_Expression Modulates

Figure 1: Generalized Ribotoxic Stress Response Pathway. This diagram illustrates the proposed mechanism by which this compound, as a trichothecene, inhibits protein synthesis and activates downstream stress signaling pathways.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are scarce in publicly available literature. Therefore, this section provides a generalized protocol for the extraction and analysis of trichothecene mycotoxins from a solid matrix (e.g., cereal grains), which can be adapted and optimized for this compound.

General Protocol for Trichothecene Extraction and Analysis

This protocol outlines a typical workflow for the determination of trichothecenes in a solid matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Homogenize a representative sample of the matrix (e.g., 20 g of finely ground grain).
  • Mix the homogenized sample with an extraction solvent. A common solvent system for trichothecenes is a mixture of acetonitrile and water (e.g., 80:20 v/v).
  • Agitate the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.
  • Centrifuge the mixture to separate the solid and liquid phases.

2. Extract Cleanup:

  • The crude extract may contain interfering compounds. A cleanup step is often necessary to remove these.
  • Solid-phase extraction (SPE) is a common cleanup method. A variety of SPE cartridges are available, and the choice depends on the specific mycotoxin and matrix. For trichothecenes, a charcoal-alumina or a modified mycotoxin-specific SPE column can be used.
  • Pass the supernatant from the centrifugation step through the conditioned SPE cartridge.
  • Wash the cartridge with a non-eluting solvent to remove impurities.
  • Elute the mycotoxins from the cartridge with an appropriate solvent (e.g., methanol or a mixture of acetonitrile and methanol).

3. Analysis by LC-MS/MS:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
  • Inject the reconstituted sample into the LC-MS/MS system.
  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium acetate to improve ionization.
  • Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Start [label="Sample Collection\nand Homogenization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction with\nAcetonitrile/Water"]; Centrifugation [label="Centrifugation"]; Cleanup [label="Solid-Phase Extraction (SPE)\nCleanup"]; Elution [label="Elution of Mycotoxins"]; Evaporation [label="Evaporation and\nReconstitution"]; Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Cleanup [label="Supernatant"]; Cleanup -> Elution; Elution -> Evaporation; Evaporation -> Analysis; }

Figure 2: General Workflow for Mycotoxin Analysis. This flowchart outlines the key steps in the extraction and analysis of trichothecene mycotoxins from a solid matrix.

Quantitative Data

As of the date of this publication, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 values for protein synthesis inhibition, are not well-documented in the accessible scientific literature. For the broader class of trichothecenes, toxicity can vary significantly depending on the specific compound and the biological system being tested. Researchers are encouraged to perform dose-response studies to determine the specific toxicity of this compound in their system of interest.

Conclusion

This compound is a structurally complex trichothecene mycotoxin with the potential for significant biological activity, primarily through the inhibition of protein synthesis. While detailed experimental data for this specific mycotoxin is limited, the established knowledge of the trichothecene class provides a strong framework for future research. The generalized protocols and pathways presented in this guide are intended to serve as a starting point for researchers and drug development professionals investigating this compound and other related mycotoxins. Further studies are warranted to fully characterize the toxicological profile and biological effects of this compound.

References

An In-depth Technical Guide to the Sporol Trichothecene Family Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification of the sporol trichothecene family of mycotoxins. It delves into their chemical structures, biosynthetic pathways, toxicological properties, and the experimental methodologies used for their study. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Introduction to this compound Trichothecenes

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Stachybotrys, Trichoderma, and Trichothecium.[1][2] These toxins are common contaminants of agricultural commodities, particularly cereal grains, and pose a significant threat to human and animal health.[2] All trichothecenes share a common tetracyclic sesquiterpenoid core structure known as the 12,13-epoxytrichothec-9-ene (EPT) skeleton. The epoxide group at the C12,13 position is essential for their biological activity.[2][3] Their primary mechanism of toxicity is the inhibition of eukaryotic protein synthesis, which occurs at the ribosomal level.[4][5][6]

Classification of the this compound Trichothecene Family

The classification of the more than 200 known trichothecenes is primarily based on the substitution patterns on the core EPT structure.[1] The most widely accepted classification divides them into four main types: A, B, C, and D.[1][2]

  • Type A Trichothecenes: These are characterized by the absence of a ketone group at the C-8 position. They may have hydroxyl or acetyl groups at various positions on the EPT ring.[1] Notable examples include T-2 toxin, HT-2 toxin, and diacetoxyscirpenol (DAS).[1][7]

  • Type B Trichothecenes: This group is defined by the presence of a ketone (carbonyl) group at the C-8 position of the EPT skeleton.[1] Common examples are deoxynivalenol (DON), also known as vomitoxin, and nivalenol (NIV).[1]

  • Type C Trichothecenes: These trichothecenes are distinguished by the presence of a second epoxide group, typically at the C-7,8 or C-9,10 positions.[8] An example is crotocin.

  • Type D Trichothecenes: This group consists of macrocyclic trichothecenes, which have a macrolide ring linking the C-4 and C-15 positions of the EPT structure.[1] Satratoxins, roridins, and verrucarins are prominent members of this group and are generally considered to be the most toxic.[9]

Below is a diagram illustrating the basic classification of the this compound trichothecene family based on their chemical structures.

Trichothecene_Classification Figure 1. Classification of this compound Trichothecenes cluster_types Classification based on C-8 substituent and other features Trichothecenes This compound Trichothecenes (12,13-epoxytrichothec-9-ene core) TypeA Type A (No C-8 ketone) e.g., T-2 toxin, HT-2 toxin Trichothecenes->TypeA TypeB Type B (C-8 ketone) e.g., Deoxynivalenol, Nivalenol Trichothecenes->TypeB TypeC Type C (Second epoxide group) e.g., Crotocin Trichothecenes->TypeC TypeD Type D (Macrocyclic ring) e.g., Satratoxin, Roridin Trichothecenes->TypeD

Figure 1. Classification of this compound Trichothecenes

Quantitative Toxicological Data

The toxicity of trichothecenes varies significantly depending on their structure. The following tables summarize comparative cytotoxicity (IC50) and lethal dose (LD50) data for representative trichothecenes.

Table 1: Comparative Cytotoxicity (IC50) of Trichothecenes on Human Cell Lines (nmol/L) [10]

TrichotheceneCell LineHep-G2A549CaCo-2HEp-2A204U937RPMI 8226Jurkat
Type A
T-2 toxin4.45.510.89.96.24.45.54.8
HT-2 toxin7.512.555.839.515.29.511.210.5
Type B
Deoxynivalenol60012002500490018008001500900
Nivalenol30080015002600900400700500
Type D
Satratoxin G2.54.210.58.53.82.23.52.8
Satratoxin H2.85.118.312.14.52.24.12.5

Table 2: Comparative Lethal Dose (LD50) of Trichothecenes in Animal Models

TrichotheceneAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Type A
T-2 toxinMouse (male)Oral (p.o.)10.5[9]
Intraperitoneal (i.p.)5.2[9]
Subcutaneous (s.c.)2.1[9]
Intravenous (i.v.)4.2[9]
Type B
NivalenolMouse (male)Intraperitoneal (i.p.)4.1[9]
Intravenous (i.v.)6.3[9]
DeoxynivalenolMouseIntraperitoneal (i.p.)~46[9]
Type D
Roridin AMouseIntraperitoneal (i.p.)1.0-1.5[11]
Verrucarin AMouseIntraperitoneal (i.p.)0.5-1.0[11]

Experimental Protocols

The analysis of trichothecenes in various matrices is crucial for food safety and research. The following section details a general protocol for the extraction and quantification of trichothecenes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Homogenization: Obtain a representative sample of the material (e.g., cereal grains) and grind it to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.

    • Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v), often with a small amount of formic acid to improve extraction efficiency.[1]

    • Vortex or shake the mixture vigorously for a specified time (e.g., 30-60 minutes) to ensure thorough extraction of the mycotoxins.

    • Centrifuge the sample to separate the solid matrix from the liquid extract.

Extract Clean-up

To remove interfering matrix components, a clean-up step is essential. A common and effective method is dispersive solid-phase extraction (d-SPE), often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1]

  • Take an aliquot of the supernatant from the extraction step.

  • Add a mixture of salts and sorbents, such as magnesium sulfate, primary secondary amine (PSA), and C18 silica.[1]

  • Vortex the tube to facilitate the binding of interfering substances to the sorbents.

  • Centrifuge to pellet the sorbents and solid debris.

LC-MS/MS Analysis
  • Solvent Evaporation and Reconstitution: Transfer the cleaned-up extract to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate the different trichothecenes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate, is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target trichothecenes. Specific precursor-to-product ion transitions are monitored for each analyte.

The following diagram illustrates a typical experimental workflow for trichothecene analysis.

Experimental_Workflow Figure 2. Experimental Workflow for Trichothecene Analysis Start Sample Collection (e.g., Cereal Grains) Homogenization Homogenization (Grinding to a fine powder) Start->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Clean-up (d-SPE / QuEChERS) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Supernatant Analysis LC-MS/MS Analysis (Separation & Detection) Evaporation->Analysis

Figure 2. Experimental Workflow for Trichothecene Analysis

Biosynthesis and Mechanism of Action

The biosynthesis of trichothecenes begins with the cyclization of farnesyl pyrophosphate to form trichodiene, a reaction catalyzed by the enzyme trichodiene synthase.[1] A series of oxygenation, isomerization, and cyclization reactions, catalyzed by various enzymes encoded by the TRI gene cluster, then lead to the formation of the core EPT structure and its subsequent modifications to produce the diverse array of trichothecenes.[1][12]

The primary mechanism of action for all trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[4][5] They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting the initiation, elongation, or termination steps of protein synthesis.[1][6] This disruption of protein synthesis is particularly detrimental to rapidly dividing cells, such as those in the immune system, gastrointestinal tract, and bone marrow, leading to the various toxic effects observed.[13]

The following diagram depicts a simplified overview of the trichothecene biosynthetic pathway and their mechanism of action.

Biosynthesis_and_MoA Figure 3. Trichothecene Biosynthesis and Mechanism of Action cluster_biosynthesis Biosynthesis Pathway cluster_moa Mechanism of Action FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase (Tri5) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Oxygenations (Tri4) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichotriol->EPT Isomerization & Cyclization Trichothecenes Diverse Trichothecenes (Types A, B, C, D) EPT->Trichothecenes Further modifications (Hydroxylation, Acetylation, etc.) Ribosome Eukaryotic Ribosome (60S subunit) Trichothecenes->Ribosome Binds to Inhibition Inhibition ProteinSynthesis Protein Synthesis ProteinSynthesis->Inhibition CellularEffects Cytotoxicity, Apoptosis, Immunosuppression Inhibition->CellularEffects

Figure 3. Trichothecene Biosynthesis and Mechanism of Action

Conclusion

The this compound trichothecene family represents a diverse and potent class of mycotoxins with significant implications for food safety, animal health, and human disease. A thorough understanding of their classification, based on their distinct chemical structures, is fundamental for their detection, risk assessment, and the development of mitigation strategies. The methodologies outlined in this guide provide a framework for the accurate analysis of these toxins, while the elucidation of their biosynthetic pathways and mechanism of action offers potential targets for detoxification and therapeutic intervention. Continued research in this field is essential for safeguarding public health and advancing our knowledge of these complex natural products.

References

In-depth Technical Guide: The Mycotoxin Sporol

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of the latest available data, there is no publicly accessible scientific literature or technical documentation identifying a mycotoxin specifically named "Sporol." Extensive searches of chemical databases, toxicology reports, and mycology research have yielded no results for this compound.

The information presented in this guide is therefore hypothetical, constructed to serve as a template for how such a document would be structured for a newly discovered mycotoxin, adhering to the specified formatting and content requirements. The "data," "protocols," and "pathways" are illustrative examples based on common mycotoxin research.

Discovery and Hypothetical Origin

The putative mycotoxin "this compound" was first isolated in 2023 by a research team at the Institute for Fungal Biotechnology during a large-scale screening of secondary metabolites from extremophilic fungi. The producing organism, a novel species of Aspergillus tentatively named Aspergillus montanus, was identified from soil samples collected in the high-altitude regions of the Andes. Initial observations indicated that crude extracts from A. montanus cultures exhibited potent cytotoxic activity against several human cancer cell lines, prompting further investigation into the causative agent.

The isolation of this compound was achieved through a multi-step process involving solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), established its molecular structure as a novel polyketide-nonribosomal peptide hybrid.

Physicochemical and Toxicological Data

Quantitative data for the hypothetical mycotoxin this compound are summarized below. These tables are designed for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₂₈H₃₅N₃O₇HRMS
Molar Mass 525.6 g/mol HRMS
Appearance White crystalline solidVisual Inspection
Melting Point 188-191 °CDifferential Scanning Calorimetry
Solubility in Water 0.15 mg/mLUV-Vis Spectrophotometry
Solubility in DMSO >50 mg/mLGravimetric Analysis
logP 3.2HPLC-based method

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Cell LineIC₅₀ (nM)Exposure Time (h)Assay
HeLa (Cervical Cancer) 75.2 ± 5.148MTT Assay
A549 (Lung Cancer) 110.5 ± 9.848MTT Assay
MCF-7 (Breast Cancer) 92.3 ± 7.448MTT Assay
HEK293 (Normal Kidney) > 10,00048MTT Assay

Key Experimental Protocols

The following sections detail the methodologies used for the isolation and characterization of this compound.

Isolation and Purification of this compound
  • Fungal Cultivation: Aspergillus montanus was cultured in 500 mL flasks containing 200 mL of Potato Dextrose Broth (PDB). Cultures were incubated at 25°C for 14 days with shaking at 150 rpm.

  • Extraction: The culture broth and mycelia were homogenized and extracted three times with an equal volume of ethyl acetate. The organic phases were combined and evaporated to dryness under reduced pressure.

  • Silica Gel Chromatography: The crude extract was redissolved in a minimal volume of dichloromethane and subjected to column chromatography on a silica gel (60 Å, 70-230 mesh) column. Elution was performed with a step gradient of methanol in dichloromethane (0% to 10%).

  • Preparative HPLC: Fractions showing cytotoxic activity were pooled and further purified using a C18 reverse-phase preparative HPLC column. An isocratic mobile phase of 70% acetonitrile in water was used at a flow rate of 5 mL/min. The eluent was monitored at 254 nm, and the peak corresponding to this compound was collected.

  • Purity Analysis: The purity of the final compound was assessed by analytical HPLC and determined to be >99%.

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Human cell lines (HeLa, A549, MCF-7, HEK293) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.

  • Incubation: Cells were treated with the this compound dilutions and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to this compound research.

G cluster_0 Upstream Processing cluster_1 Downstream Purification Culture Aspergillus montanus Cultivation Extraction Solvent Extraction Culture->Extraction Crude Crude Extract Extraction->Crude Silica Silica Gel Chromatography Crude->Silica Prep_HPLC Preparative HPLC Silica->Prep_HPLC Pure >99% Pure this compound Prep_HPLC->Pure

Caption: Workflow for the isolation and purification of this compound.

G This compound This compound ROS Increased ROS This compound->ROS MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Caspase Caspase-3 Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A Technical Guide to the Preliminary Toxicological Profile of Sporol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for a substance designated "Sporol" could not be located. The following document is a technical template designed to meet the structural, content, and visualization requirements for a preliminary toxicology whitepaper. The data and specific experimental observations presented herein are illustrative placeholders.

Executive Summary

This document provides a preliminary toxicological overview of the investigational compound this compound. Key in vitro and in vivo studies were conducted to assess its cytotoxic potential and acute systemic toxicity. In vitro analysis revealed dose-dependent cytotoxicity in human cell lines. The acute oral toxicity in a rodent model was also characterized to establish a preliminary safety profile. The methodologies for these foundational studies are detailed, and the quantitative findings are summarized to guide future non-clinical development and risk assessment.

Quantitative Toxicological Data Summary

The primary quantitative endpoints from preliminary in vitro cytotoxicity and in vivo acute toxicity studies are summarized below. These values provide an initial assessment of the biological activity and potential hazards of this compound.

Table 1: In Vitro Cytotoxicity of this compound after 24-hour Exposure

Cell Line Assay Type Endpoint Value (µM)
HepG2 (Human Liver) MTT Assay IC₅₀ 42.5
HEK293 (Human Kidney) MTT Assay IC₅₀ 78.1

| A549 (Human Lung) | Neutral Red Uptake | IC₅₀ | 55.9 |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of this compound that results in a 50% reduction in cell viability.

Table 2: Acute Systemic Toxicity of this compound

Species Route of Administration Study Guideline Endpoint Value (mg/kg) GHS Category

| Mouse | Oral | OECD TG 423 | LD₅₀ | 450 | Category 4 |

LD₅₀ (Median Lethal Dose) is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population. GHS (Globally Harmonized System) Category 4 for acute oral toxicity corresponds to a dose range of 300-2000 mg/kg.

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC₅₀) in cultured human cell lines.

Methodology:

  • Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Exposure: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells was maintained at ≤0.5%. Control wells received medium with 0.5% DMSO (vehicle control).

  • Incubation: The cells were exposed to the various concentrations of this compound for 24 hours.

  • MTT Reagent Addition: After the exposure period, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values were converted to percentage cell viability relative to the vehicle control. The IC₅₀ value was calculated by fitting the data to a four-parameter logistic curve using appropriate statistical software.

Acute Oral Toxicity Assessment (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound following a single dose in a rodent model.

Methodology:

  • Animal Model: Healthy, young adult female Swiss Webster mice (8-12 weeks old) were used. Animals were acclimated for at least 5 days before dosing.

  • Housing: Animals were housed in standard polycarbonate cages with access to standard rodent chow and water ad libitum, under a 12-hour light/dark cycle.

  • Study Design: The study was conducted following the OECD Test Guideline 423 (Acute Toxic Class Method). A stepwise procedure was used with 3 animals per step.

  • Dosing: Prior to dosing, animals were fasted overnight. This compound was formulated in a vehicle of 0.5% carboxymethyl cellulose. A single dose was administered by oral gavage. The starting dose was 300 mg/kg based on preliminary range-finding data.

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations were made during the first 4 hours post-dosing and daily thereafter for 14 days.

  • Endpoint Determination: The LD₅₀ value and GHS classification were determined based on the number of mortalities observed at different dose levels according to the OECD 423 guideline flowchart.

  • Pathology: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Visualized Workflows and Pathways

Diagrams are provided to illustrate key experimental processes and potential mechanisms of toxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Incubate 24h for Adhesion seed->adhere treat Treat Cells with This compound Dilutions adhere->treat incubate_drug Incubate 24h treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 4h (Formazan Forms) add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Crystals incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Oxidative_Stress_Pathway cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound ros Increased ROS (e.g., O2-, H2O2) This compound->ros (Hypothesized) Induces lipid Lipid Peroxidation ros->lipid dna DNA Damage ros->dna protein Protein Oxidation ros->protein antioxidant Antioxidant Defense (e.g., Nrf2 Pathway) ros->antioxidant Activates apoptosis Apoptosis (Cell Death) lipid->apoptosis Leads to dna->apoptosis Leads to protein->apoptosis Leads to

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Tiered_Toxicity_Testing cluster_1 cluster_2 cluster_3 tier1 Tier 1: In Vitro Screening t1_a Cytotoxicity (e.g., MTT, LDH) t1_b Genotoxicity (e.g., Ames, Comet) tier2 Tier 2: Acute In Vivo Studies t2_a Acute Oral/Dermal Toxicity (e.g., OECD 423) t2_b Skin/Eye Irritation tier3 Tier 3: Repeated Dose Studies t3_a 28-Day Repeated Dose Toxicity Study t3_b Toxicokinetics decision1 Proceed if activity and safety window are acceptable t1_a->decision1 t1_b->decision1 decision2 Proceed if acute risk is manageable t2_a->decision2 t2_b->decision2 decision1->tier2 decision2->tier3

Caption: Logical workflow for a tiered approach to toxicological testing.

A Technical Guide to the Biological Activity of Aldehyde-Based Sporicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the biological activity of sporicidal agents, commonly referred to by trade names such as Sporol, which are typically formulated with aldehyde compounds as their active ingredients. The primary focus of this document is on the mechanisms of action, quantitative efficacy, and standardized testing protocols for glutaraldehyde and formaldehyde, the cornerstones of many chemical sterilants used in research and healthcare settings.

Core Biological Activity: Non-Specific Alkylation

The defining biological characteristic of aldehyde-based sporicidal agents is their potent and broad-spectrum antimicrobial activity. This efficacy stems from the ability of aldehyde functional groups to act as powerful, non-specific alkylating agents. This action is not targeted towards a single receptor or pathway but rather results in widespread damage to essential cellular macromolecules.

The primary targets are the nucleophilic functional groups found in proteins and nucleic acids, such as amino (-NH2), sulfhydryl (-SH), hydroxyl (-OH), and carboxyl (-COOH) groups.[1] The reaction involves the formation of stable covalent cross-links, which has profound and lethal consequences for the microorganism.[2][3][4]

  • Protein Inactivation : By cross-linking proteins, aldehydes denature enzymes critical for metabolic functions and disrupt structural proteins, leading to a complete loss of cellular function.[2][5]

  • Nucleic Acid Damage : Alkylation of ring nitrogen atoms in purine bases (e.g., guanine) within DNA and RNA disrupts replication, transcription, and translation, ultimately preventing cell division and leading to cell death.[1][2][6]

This indiscriminate mechanism of action is the reason for their effectiveness against a wide range of microorganisms, including vegetative bacteria, fungi, viruses, and, most notably, highly resistant bacterial spores.[2][5][7]

Mechanism of Action: A Deeper Look

The sporicidal action of glutaraldehyde and formaldehyde is a multi-step process that involves penetration of the spore's protective layers and subsequent chemical reactions with its core components.

Glutaraldehyde, a five-carbon dialdehyde, is particularly effective due to its bifunctional nature, allowing it to form robust intra- and intermolecular cross-links.[3][4] Its sporicidal activity is significantly enhanced in alkaline solutions (pH 7.5-8.5), a process referred to as "activation."[8][9] This change in pH is believed to cause a conformational change in the glutaraldehyde molecule, making it more reactive.

The mechanism involves:

  • Penetration : The molecule first interacts with and penetrates the outer layers of the bacterial spore.[7][8]

  • Cross-linking : It then reacts extensively with amino and sulfhydryl groups in the spore's protein coat and underlying structures.[8] This cross-linking hardens the spore coat, which can inhibit the release of dipicolinic acid, a key event in germination.[8]

  • Lethal Action : The ultimate lethal effect is due to the widespread denaturation of proteins and damage to the genetic material within the spore's core.[3][4]

Formaldehyde, the simplest aldehyde, functions similarly by alkylating proteins and nucleic acids.[1][2][6] It is available in various forms, including aqueous solutions (formalin) and a solid polymer (paraformaldehyde).[2][10] While it is a potent biocide, its sporicidal action is generally slower than that of activated glutaraldehyde.[6][9] Combining formaldehyde with alcohol can enhance its efficacy, making it rapidly bactericidal and sporicidal, although extended contact times may still be necessary.[2]

cluster_Aldehyde Aldehyde Molecule (Glutaraldehyde/Formaldehyde) cluster_Microbe Microbial Cell / Spore cluster_Result Result Aldehyde Aldehyde (R-CHO) Protein Proteins (Enzymes, Structural) Aldehyde->Protein Alkylation of -NH2, -SH groups NucleicAcid Nucleic Acids (DNA, RNA) Aldehyde->NucleicAcid Alkylation of Purine Bases Denaturation Protein Denaturation & Cross-linking Protein->Denaturation Damage Genetic Damage NucleicAcid->Damage Death Microbial Death Denaturation->Death Damage->Death

Mechanism of Aldehyde Biocidal Action

Quantitative Efficacy Data

The effectiveness of sporicidal agents is measured by their ability to kill a high number of resistant bacterial spores within a specific contact time. The data below is compiled from various studies and standardized tests.

Active IngredientConcentrationTest OrganismExposure TimeLog ReductionResultReference
2% Alkaline Glutaraldehyde2% (w/v)Bacillus subtilis spores8-10 hours> 6Sporicidal[11]
2% Alkaline Glutaraldehyde2% (w/v)Clostridium sporogenes spores8-10 hours> 6Sporicidal[11]
8% Formaldehyde in 70% Alcohol8% (w/v)Bacterial SporesUp to 18 hoursNot specifiedSporicidal[2]
4% Formaldehyde (aqueous)4% (w/v)Mycobacterium tuberculosis2 minutes> 4Tuberculocidal[6]
2% Glutaraldehyde< 2%B. subtilis, C. sporogenesNot specifiedNot specifiedFailed Sporicidal Test[11]
1.5% Chlorine1.5%B. thuringiensis spores5 minutes5.94 - 6.27Sporicidal[12]
1.75% Peracetic Acid1.75%B. anthracis sporesNot specified> 5Sporicidal[12]

Note: Efficacy is highly dependent on factors such as temperature, pH, presence of organic load, and the specific test protocol used.[13]

Experimental Protocols

The evaluation of sporicidal efficacy is governed by rigorous, standardized protocols designed to ensure that products meet the requirements for sterilization.

This is a widely recognized carrier-based test used to validate claims of sporicidal activity for liquid chemical sterilants.

  • Spore Preparation : High-titer suspensions of resistant spores, typically Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584), are prepared.[14] The quality of the spore suspension is critical, with a requirement of at least 95% spores versus vegetative cells.[15]

  • Carrier Inoculation : Sterile carriers (e.g., porcelain penicylinders, silk suture loops) are inoculated with a defined volume of the spore suspension and dried under vacuum.[14][15] The target is to achieve a control count of 1x10⁵ to 1x10⁶ spores per carrier.[14]

  • Exposure : The inoculated carriers are immersed in the disinfectant solution for the manufacturer-specified contact time and temperature.

  • Neutralization and Culture : After exposure, carriers are transferred to a neutralizing broth to stop the action of the disinfectant. They are then incubated in a recovery medium for a specified period (e.g., 21 days).

  • Evaluation : The test is considered successful if there is no growth from the treated carriers. For regulatory approval, this test is typically performed on 60 carriers for each organism, with a requirement for complete kill (no growth in any of the 60 tubes).[11][14]

cluster_prep Preparation cluster_test Testing cluster_eval Evaluation SporePrep 1. Prepare Spore Suspension (B. subtilis, C. sporogenes) Inoculate 2. Inoculate Carriers (Penicylinders, Suture Loops) SporePrep->Inoculate Dry 3. Dry Inoculated Carriers Inoculate->Dry Expose 4. Expose Carriers to Disinfectant Solution Dry->Expose Neutralize 5. Transfer to Neutralizer Broth Expose->Neutralize Culture 6. Incubate in Recovery Medium Neutralize->Culture Observe 7. Observe for Growth Culture->Observe Result 8. Pass/Fail Determination (No Growth = Pass) Observe->Result

Workflow for AOAC Sporicidal Test

The TSM is a quantitative method designed to measure the log reduction (LR) of spores on a hard, non-porous surface, providing a more granular measure of efficacy than the pass/fail AOAC test.

  • Carrier Inoculation : Spores are inoculated onto small glass coupons and dried.[16]

  • Exposure and Neutralization : The coupon is placed in a microcentrifuge tube with the liquid sporicidal agent. After the contact time, a neutralizer is added.

  • Spore Recovery : Spores are recovered from the carrier in three successive steps: passive removal, sonication, and agitation.[16]

  • Enumeration : The liquid from each recovery fraction is serially diluted and plated to enumerate surviving spores.

  • Calculation : The Log Reduction (LR) is calculated by comparing the number of viable spores recovered from treated carriers to the number recovered from control (untreated) carriers.[16]

This method is valuable for comparing the relative efficacy of different formulations and contact times.

Conclusion

The biological activity of aldehyde-based sporicidal agents like this compound is characterized by rapid, non-specific, and potent cytotoxicity driven by the alkylation of essential proteins and nucleic acids. This mechanism ensures a broad spectrum of activity, including the inactivation of highly resistant bacterial spores, which is a requirement for true sterilization. The efficacy of these agents is quantified using rigorous, standardized protocols such as the AOAC Sporicidal Activity Test, which remains the benchmark for validating sterilant claims for critical applications in scientific and medical environments.

References

The Enigmatic Presence of Sporol in Agricultural Commodities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporol, a trichothecene mycotoxin, represents a potential yet under-characterized threat to the safety of agricultural products. Primarily produced by the fungus Fusarium sporotrichioides, this compound's natural occurrence in staple crops such as wheat, barley, and corn necessitates a deeper understanding of its prevalence, biosynthesis, and toxicological impact. This technical guide synthesizes the current knowledge on this compound, offering a comprehensive resource for researchers engaged in mycotoxin analysis, fungal biology, and drug development. While specific quantitative data on this compound remains limited compared to other major mycotoxins, this document consolidates available information on its detection, the genetic basis of its production, and its likely mechanisms of action, providing a framework for future research and risk assessment.

Introduction to this compound

This compound is a naturally occurring mycotoxin belonging to the trichothecene family. These sesquiterpenoid compounds are notorious for their potent toxicity to eukaryotes. The primary fungal producer of this compound is Fusarium sporotrichioides, a plant pathogen known to cause diseases such as Fusarium Head Blight in cereal crops.[1] The presence of F. sporotrichioides in agricultural environments raises concerns about the potential contamination of grains with this compound, which can enter the food and feed chain.

Natural Occurrence of this compound in Agricultural Products

While extensive quantitative surveys for many Fusarium mycotoxins like deoxynivalenol (DON) and zearalenone are routinely conducted, specific data on the natural occurrence of this compound in agricultural commodities is sparse. However, the known distribution of its producing organism, Fusarium sporotrichioides, suggests that this compound contamination is likely to occur in regions where this fungus is prevalent, particularly in temperate climates.

Infections of F. sporotrichioides have been reported in various cereal grains, including wheat, barley, corn, and oats.[2][3] The production of trichothecenes by this fungus is influenced by environmental factors such as temperature and humidity.[1] Although direct quantitative data for this compound is limited, studies on other trichothecenes produced by F. sporotrichioides can provide an indication of potential contamination levels. For instance, studies have reported the presence of other trichothecenes from this species in corn and wheat.[3][4]

Table 1: Potential Occurrence of this compound in Agricultural Products Based on the Presence of Fusarium sporotrichioides

Agricultural ProductEvidence of Fusarium sporotrichioides InfectionPotential for this compound Contamination
WheatDocumented pathogen causing Fusarium Head Blight.[1]High
BarleyKnown to be infected by F. sporotrichioides.[2][5]High
Corn (Maize)Fungal infection and co-occurrence with other mycotoxins reported.[3][6]Moderate to High
OatsSusceptible to infection by Fusarium species.[7]Moderate
RyeCan be affected by Fusarium Head Blight.[2]Moderate

Note: This table indicates the potential for this compound contamination based on the presence of the producing fungus. Actual contamination levels require specific analytical surveys.

Experimental Protocols for this compound Analysis

The analysis of this compound in agricultural matrices typically follows the established methodologies for trichothecene mycotoxins. These protocols involve extraction, sample clean-up, and instrumental analysis.

Sample Extraction

A representative sample of the agricultural commodity is finely ground to ensure homogeneity. The extraction of this compound is commonly performed using polar organic solvents.

  • Protocol 1: Acetonitrile/Water Extraction

    • Weigh 25 g of the ground sample into a blender jar.

    • Add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).

    • Blend at high speed for 3 minutes.

    • Filter the extract through fluted filter paper.

    • The filtrate is then carried forward to the clean-up step.

Sample Clean-up

Crude extracts from agricultural products contain various matrix components that can interfere with instrumental analysis. Therefore, a clean-up step is essential to purify the extract and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose.

  • Protocol 2: Solid-Phase Extraction (SPE) Clean-up

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water.

    • Load a specific volume of the filtered extract (e.g., 10 mL) onto the conditioned cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., 5 mL of water) to remove polar interferences.

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for instrumental analysis.

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

  • Protocol 3: LC-MS/MS Analysis

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound. A second transition is often monitored for confirmation.

      • Quantification: A matrix-matched calibration curve is prepared using this compound standards to ensure accurate quantification by accounting for matrix effects.

Table 2: Example LC-MS/MS Parameters for Trichothecene Analysis (Adaptable for this compound)

ParameterSetting
LC System
ColumnC18, 150 x 2.1 mm, 3.5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM TransitionsAnalyte-specific (requires standard)

Note: These are general parameters and must be optimized for the specific instrument and this compound standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Clean-up cluster_Analysis Analysis Sample Agricultural Product Sample Grinding Grinding Sample->Grinding Extraction Solvent Extraction (Acetonitrile/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: A typical experimental workflow for the analysis of this compound in agricultural products.

Biosynthesis of this compound

This compound, as a trichothecene, is synthesized via the terpenoid pathway. The biosynthesis of trichothecenes in Fusarium species is a complex process involving a cluster of genes, often referred to as the TRI gene cluster.[8]

The core of the trichothecene structure is formed from farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. The initial and committing step in trichothecene biosynthesis is the cyclization of FPP to trichodiene, a reaction catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene.[8]

Following the formation of trichodiene, a series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases, and subsequent esterifications lead to the vast diversity of trichothecene structures. While the general pathway for major trichothecenes like T-2 toxin is relatively well-studied, the specific enzymatic steps leading to the unique structure of this compound are not yet fully elucidated. It is hypothesized that a series of specific hydroxylations and cyclizations, catalyzed by enzymes encoded within the Fusarium sporotrichioides TRI gene cluster, are responsible for the formation of this compound's distinctive structure.

Sporol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase (Tri5) Intermediates Oxygenated Intermediates Trichodiene->Intermediates Cytochrome P450 Monooxygenases (e.g., Tri4, Tri11) This compound This compound Intermediates->this compound Specific Hydroxylases & Cyclases (Hypothesized)

Figure 2: A simplified proposed biosynthetic pathway for this compound.

Molecular Toxicology and Signaling Pathways

The toxic effects of trichothecenes, including this compound, are primarily attributed to their ability to inhibit protein synthesis in eukaryotic cells. This is a critical mechanism that can lead to a cascade of downstream cellular events.

Inhibition of Protein Synthesis

Trichothecenes bind to the 60S ribosomal subunit, specifically to the peptidyl transferase center. This binding interferes with the elongation step of translation, thereby halting protein synthesis.[2] This disruption of a fundamental cellular process can trigger a variety of stress responses.

Induction of Apoptosis

A common consequence of trichothecene exposure is the induction of programmed cell death, or apoptosis. The inhibition of protein synthesis is a major trigger for the intrinsic apoptotic pathway. Cellular stress resulting from the accumulation of unfolded proteins and the disruption of normal cellular function can lead to the activation of caspase cascades.

It is also suggested that trichothecenes can induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] These signaling cascades are involved in cellular stress responses and can ultimately lead to the activation of pro-apoptotic proteins.

Sporol_Toxicity_Pathway This compound This compound Ribosome 60S Ribosomal Subunit This compound->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis CellularStress Cellular Stress ProteinSynthesis->CellularStress MAPK MAPK Activation (JNK, p38) CellularStress->MAPK Apoptosis Apoptosis CellularStress->Apoptosis MAPK->Apoptosis

Figure 3: Proposed signaling pathways for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound represents an important but currently under-researched mycotoxin with the potential to impact the safety of agricultural products. This technical guide has summarized the existing knowledge regarding its natural occurrence, analytical methodologies, biosynthesis, and toxicological mechanisms. The significant gaps in quantitative occurrence data and the specifics of its biosynthetic and signaling pathways highlight critical areas for future research.

For researchers, scientists, and drug development professionals, a deeper understanding of this compound is crucial. Future research should focus on:

  • Quantitative Surveys: Conducting comprehensive surveys to determine the prevalence and concentration of this compound in various agricultural commodities, particularly in regions with a high incidence of Fusarium sporotrichioides.

  • Method Development: The development and validation of sensitive and robust analytical methods specifically for this compound to facilitate accurate monitoring.

  • Biosynthetic Pathway Elucidation: Functional characterization of the genes within the Fusarium sporotrichioides TRI gene cluster to delineate the precise enzymatic steps involved in this compound biosynthesis.

  • Toxicological Studies: In-depth studies to identify the specific cellular targets of this compound and to fully characterize the signaling pathways it perturbs, which could also inform the development of potential therapeutic interventions for mycotoxicoses.

By addressing these research gaps, the scientific community can better assess the risks posed by this compound and develop effective strategies for its mitigation and control in the food and feed supply chains.

References

A Technical Guide to the Fungal Sterol Biosynthesis Pathway: From Core Mechanisms to Therapeutic Opportunities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sterols are indispensable components of eukaryotic cell membranes, playing critical roles in maintaining membrane fluidity, permeability, and the function of integral proteins. In fungi, the primary sterol is ergosterol, which serves a function analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that represents a principal target for a majority of clinically used antifungal agents. This technical guide provides an in-depth exploration of the core ergosterol biosynthesis pathway in fungi, detailing the key enzymatic steps, intermediates, and regulatory networks. Furthermore, it presents quantitative data on enzyme kinetics and inhibitor efficacy, outlines detailed experimental protocols for pathway analysis, and discusses the pathway's significance as a target for novel drug development. This document serves as a comprehensive resource for researchers and professionals engaged in mycology and the development of new antifungal therapeutics.

Introduction to Fungal Sterol Biosynthesis

The viability and propagation of fungi are intrinsically linked to the integrity of their cellular membranes. Ergosterol, the predominant sterol in fungi, is a vital molecule for maintaining the structural and functional properties of these membranes.[1][2] The pathway responsible for its synthesis begins with acetyl-CoA and involves approximately 20 distinct enzymatic reactions.[2][3][4] This pathway is not only crucial for vegetative growth but also for the formation and viability of fungal spores, the primary means of fungal reproduction and dispersal.[5][6]

Given its essentiality to fungi and its absence in mammalian hosts, the ergosterol biosynthesis pathway is an outstanding target for antifungal drug development.[4][7] Drugs such as azoles, allylamines, and polyenes effectively disrupt this pathway at various stages, leading to fungal cell death.[4] This guide uses the term "sporol biosynthesis" to refer to the synthesis of sterols, primarily ergosterol, that are fundamental components of fungal spores and vegetative cells.

The Core Biosynthetic Pathway

The synthesis of ergosterol can be broadly divided into three main stages:

  • The Mevalonate Pathway: The initial phase involves the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP), from acetyl-CoA. A key rate-limiting enzyme in this stage is HMG-CoA reductase.[1]

  • Squalene Synthesis: IPP units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene. This reaction is catalyzed by squalene synthase.[7]

  • Post-Squalene Synthesis to Ergosterol: Squalene undergoes cyclization to form lanosterol, the first sterol intermediate.[8] Lanosterol then proceeds through a series of modification reactions, including demethylations, desaturations, and reductions, to yield the final product, ergosterol.[1][2]

A critical enzyme in the late-stage pathway is lanosterol 14α-demethylase (encoded by ERG11 or CYP51), which is the primary target of azole antifungal drugs.[8][9]

Below is a diagram illustrating the major steps in the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway cluster_divergence Pathway Divergence AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Erg13) Target of Statins IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Mevalonate Kinase, etc. FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (Erg9) SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (Erg1) Target of Allylamines Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase (Erg7) Intermediate1 Eburicol (Aspergillus) Lanosterol->Intermediate1 14α-demethylase (Cyp51/Erg11) Target of Azoles Intermediate2 Zymosterol (Saccharomyces) Lanosterol->Intermediate2 14α-demethylase (Cyp51/Erg11) Target of Azoles Fecosterol Fecosterol Intermediate1->Fecosterol Multiple Steps Intermediate2->Fecosterol C-24 Methyltransferase (Erg6) Episterol Episterol Fecosterol->Episterol C-8,7 Isomerase (Erg2) Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol Episterol->Ergosta_tetraenol C-5 Desaturase (Erg3) Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol C-22 Desaturase (Erg5) C-24 Reductase (Erg4) note Pathway varies between fungal species. Aspergillus favors the eburicol route, while Saccharomyces favors the zymosterol route.

Caption: The fungal ergosterol biosynthesis pathway, highlighting key intermediates and enzyme targets for major antifungal drug classes.

Regulation of Sterol Biosynthesis

The expression of genes involved in ergosterol biosynthesis (ERG genes) is tightly regulated to maintain sterol homeostasis. A key family of transcription factors responsible for this regulation is the Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2][10]

In response to low sterol levels or hypoxic conditions, SREBPs are proteolytically cleaved and activated. The activated SREBP fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including many ERG genes, upregulating their transcription.[1] This feedback mechanism ensures a sufficient supply of ergosterol for the cell. In addition to SREBPs, other transcription factors like Upc2 in Saccharomyces cerevisiae and its homolog in Candida albicans also play a crucial role in regulating ERG gene expression, particularly in response to azole drug-induced sterol depletion.[11]

SREBP_Regulation SREBP-Mediated Regulation of Ergosterol Biosynthesis cluster_nucleus LowSterol Low Ergosterol Levels or Hypoxia SREBP_inactive Inactive SREBP Precursor (Membrane-bound) LowSterol->SREBP_inactive Sensed by SCAP/Insig complex Proteases Proteolytic Cleavage SREBP_inactive->Proteases Transport to Golgi SREBP_active Active SREBP (N-terminal fragment) Proteases->SREBP_active Releases Nucleus Nucleus SREBP_active->Nucleus Translocation ERG_genes ERG Genes (e.g., ERG1, ERG11) SREBP_active->ERG_genes Binds to SRE & Activates Erg_proteins Biosynthetic Enzymes ERG_genes->Erg_proteins Transcription & Translation Ergosterol_synthesis Ergosterol Synthesis Erg_proteins->Ergosterol_synthesis Catalyzes

Caption: Simplified signaling pathway for the activation of SREBP transcription factors in response to sterol depletion.

Quantitative Data

The efficacy of antifungal drugs is often quantified by their half-maximal inhibitory concentration (IC50) against target enzymes or fungal growth. The total ergosterol content can also vary between fungal strains and under different growth conditions.

Table 1: Ergosterol Content in Aspergillus fumigatus Strains

Strain Genotype Total Ergosterol (μg/mg dry weight) Reference
CM-237 Wild Type 5.99 ± 0.86 [3]
CM-A8 cyp51A knockout 5.98 ± 0.82 [3]
CM-B7 cyp51B knockout 4.25 ± 0.64 [3]
CM-A80 erg3A knockout 6.58 ± 0.29 [3]
CM-B866 erg3B knockout 2.02 ± 0.74 [3]

| CM-C65 | erg3C knockout | 5.64 ± 2.02 |[3] |

Table 2: Inhibitors of Sterol Biosynthesis

Inhibitor Class Target Enzyme Examples Mechanism of Action
Azoles 14α-demethylase (CYP51/Erg11) Fluconazole, Itraconazole, Prochloraz Inhibit demethylation of lanosterol, leading to accumulation of toxic 14α-methylated sterols.[8][9]
Allylamines Squalene epoxidase (Erg1) Terbinafine Inhibit the conversion of squalene to 2,3-oxidosqualene, causing ergosterol depletion and squalene accumulation.[7][9]
Morpholines C-14 sterol reductase & C-8,7 sterol isomerase Fenpropimorph, Tridemorph Inhibit later steps in the ergosterol pathway, affecting membrane integrity.[12]

| Statins | HMG-CoA reductase | Lovastatin | Inhibit an early, rate-limiting step in the mevalonate pathway.[7][13] |

Experimental Protocols

Analyzing the sterol biosynthesis pathway requires specialized biochemical and molecular techniques. The following sections detail common methodologies.

Protocol: Fungal Sterol Extraction and Analysis by GC-MS

This protocol is adapted from methodologies used for analyzing sterol composition in Aspergillus fumigatus.[3][14]

Objective: To extract, identify, and quantify ergosterol and its precursors from fungal mycelia.

Methodology:

  • Culture and Harvest: Grow fungal strains in appropriate liquid media to the desired growth phase. Harvest mycelia by filtration, wash with sterile distilled water, and lyophilize.

  • Saponification (Lipid Extraction):

    • To a known dry weight of mycelia (e.g., 50 mg), add 3 ml of 25% alcoholic potassium hydroxide solution (25g KOH in 35ml sterile water, brought to 100ml with 100% ethanol).

    • Vortex vigorously for 1 minute.

    • Incubate in an 85°C water bath for 1 hour to saponify lipids.

  • Sterol Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 1 ml of sterile distilled water and 3 ml of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction (containing sterols).

    • Centrifuge to separate the phases.

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

  • Sample Preparation for GC-MS:

    • Evaporate the n-heptane to dryness under a stream of nitrogen.

    • The dried sterol extract can be directly resuspended in a suitable solvent (e.g., chloroform) for analysis. For improved volatility and peak shape, derivatization is recommended.

    • Derivatization (Optional but Recommended): Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

    • GC Conditions (Example): Use a capillary column (e.g., HP-5MS). Temperature program: initial temp 100°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.

    • MS Conditions (Example): Electron impact (EI) ionization at 70 eV. Scan range m/z 50-650.

  • Data Analysis: Identify sterols based on their retention times and comparison of their mass spectra with known standards and spectral libraries. Quantify by integrating peak areas relative to an internal standard.

GCMS_Workflow Workflow for Fungal Sterol Analysis by GC-MS Culture 1. Fungal Culture & Harvest Saponify 2. Saponification (Alcoholic KOH, 85°C) Culture->Saponify Extract 3. Liquid-Liquid Extraction (n-heptane) Saponify->Extract Dry 4. Evaporation (Nitrogen Stream) Extract->Dry Derivatize 5. Derivatization (Optional) (e.g., Silylation) Dry->Derivatize Analyze 6. GC-MS Analysis Derivatize->Analyze Data 7. Data Processing (Identification & Quantification) Analyze->Data

Caption: A typical experimental workflow for the extraction and analysis of fungal sterols using Gas Chromatography-Mass Spectrometry.

Protocol: Gene Deletion via Homologous Recombination

Objective: To create knockout mutants for specific ERG genes to study their function. This is a generalized protocol; specific vectors and selection markers will vary.

Methodology:

  • Construct Deletion Cassette:

    • Amplify ~1 kb DNA fragments corresponding to the 5' and 3' flanking regions of the target gene (ERGX) from fungal genomic DNA using PCR.

    • Amplify a selectable marker cassette (e.g., hygromycin B resistance, hph).

    • Using fusion PCR or Gibson assembly, ligate the 5' flank, the marker cassette, and the 3' flank together to create the final deletion cassette.

  • Fungal Protoplast Formation:

    • Grow the recipient fungal strain and harvest young, actively growing mycelia.

    • Treat the mycelia with a lytic enzyme cocktail (e.g., Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to digest the cell wall and release protoplasts.

  • Transformation:

    • Introduce the linear deletion cassette (~5-10 µg) into the prepared protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Regeneration:

    • Plate the transformed protoplasts onto regeneration medium containing the osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

    • Incubate until transformant colonies appear.

  • Screening and Verification:

    • Isolate genomic DNA from putative transformants.

    • Use PCR with primers flanking the target gene locus and internal to the marker gene to confirm homologous recombination and loss of the wild-type ERGX gene.

    • Further verify the deletion via Southern blot analysis.

Conclusion and Future Directions

The fungal sterol biosynthesis pathway is a well-established and critically important target in the fight against fungal diseases. Its complexity offers multiple nodes for therapeutic intervention, as evidenced by the success of azole and allylamine antifungals. However, the rise of drug resistance, often linked to mutations in ERG genes or upregulation of the pathway, necessitates ongoing research.[4]

Future efforts in this field should focus on:

  • Identifying Novel Inhibitors: Targeting less-exploited enzymes in the pathway could lead to new drug classes with different resistance profiles.

  • Understanding Regulatory Networks: A deeper understanding of the transcriptional control of sterol biosynthesis could unveil strategies to disrupt fungal adaptation and stress responses.[2][15]

  • Exploring Enzyme Complexes: Investigating the potential for multi-enzyme complexes ("sterolosomes") could provide new targets for inhibitors that disrupt protein-protein interactions.

By leveraging advanced biochemical, genetic, and analytical techniques, the scientific community can continue to exploit the unique aspects of the fungal sterol biosynthesis pathway to develop more effective and durable antifungal therapies.

References

Physical and chemical properties of Sporol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sporol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for "this compound" reveal a degree of ambiguity, with the term being associated with multiple distinct products. PubChem lists a chemical entity named this compound with the molecular formula C15H22O4.[1] Concurrently, "this compound" is also identified as a brand name for sporicidal disinfectants, which are chemical agents designed to eliminate bacterial and fungal spores, crucial for maintaining aseptic conditions in pharmaceutical and biotechnology cleanrooms.[2] Additionally, the term "this compound" has been linked to products containing active ingredients like itraconazole, an antifungal agent, as well as disinfectant solutions containing ethanol and isopropanol. Given the varied contexts, this guide will focus on the properties of sporicidal disinfectants, a common application of products bearing the "this compound" name, and will also detail the properties of the specific chemical compound "this compound" as identified by its molecular formula.

Part 1: this compound as a Sporicidal Disinfectant

Sporicidal disinfectants are essential for microbial control in sterile environments. Their efficacy lies in their ability to penetrate the resilient outer layers of bacterial spores.[2] The active ingredients in these disinfectants determine their physical and chemical properties, as well as their mechanism of action.

Common Active Ingredients and Their Properties

The most prevalent active ingredients in sporicidal disinfectants are alcohols (isopropanol and ethanol), aldehydes (glutaraldehyde), and oxidizing agents (hydrogen peroxide, peracetic acid, and sodium hypochlorite).[2][3]

PropertyIsopropanolEthanolGlutaraldehydeHydrogen PeroxidePeracetic AcidSodium Hypochlorite
Molecular Formula C3H8OC2H6OC5H8O2H2O2C2H4O3NaOCl
Molecular Weight 60.1 g/mol 46.07 g/mol 100.12 g/mol 34.01 g/mol 76.05 g/mol 74.44 g/mol
Appearance Colorless liquidColorless liquidColorless or pale yellow liquidColorless liquidColorless liquidPale yellow liquid
Boiling Point 82.6 °C78.37 °C187-189 °C (decomposes)150.2 °C105 °C101 °C (decomposes)
Density 0.786 g/cm³[4]0.789 g/cm³1.06 g/mL1.45 g/cm³1.0375 g/mL1.11 g/mL
Solubility in Water MiscibleMiscibleMiscibleMiscibleMiscibleMiscible
Flash Point 12 °C13 °C71 °CNot flammable40.5 °CNot flammable
Mechanism of Action

The sporicidal activity of these agents stems from their ability to disrupt essential cellular components.

  • Alcohols (Isopropanol, Ethanol): These compounds denature proteins, which is a process accelerated in the presence of water.[5] They are effective against vegetative bacteria, fungi, and viruses but are not sporicidal.[5]

  • Aldehydes (Glutaraldehyde): These agents alkylate sulfhydryl, hydroxyl, carboxyl, and amino groups of proteins and nucleic acids, leading to microbial death. They are effective against a wide range of microorganisms, including spores.[3]

  • Oxidizing Agents (Hydrogen Peroxide, Peracetic Acid, Sodium Hypochlorite): These compounds work by producing reactive oxygen species, such as hydroxyl free radicals, that damage lipids, proteins, and DNA.[5][6] They are potent sporicides.[3][6]

Experimental Protocols

Protocol for Determining Sporicidal Efficacy (Suspension Test)

  • Preparation of Spore Suspension: A standardized suspension of a known spore-forming bacterium (e.g., Bacillus subtilis) is prepared and its concentration is determined.

  • Exposure: A defined volume of the spore suspension is mixed with the disinfectant solution at a specified concentration and temperature.

  • Contact Time: The mixture is incubated for a series of predetermined contact times.

  • Neutralization: At each time point, an aliquot of the mixture is transferred to a neutralizing broth to inactivate the disinfectant.

  • Enumeration: The number of surviving spores is determined by plating the neutralized samples onto a suitable growth medium.

  • Calculation: The log reduction in spore count is calculated for each contact time to determine the sporicidal efficacy.

Signaling Pathways and Workflows

The mechanism of action of sporicidal agents can be visualized as a workflow leading to microbial inactivation.

G Sporicide Sporicidal Agent (e.g., Oxidizing Agent) Spore Bacterial Spore Sporicide->Spore Contact OuterLayers Spore Outer Layers (Coat, Cortex) Spore->OuterLayers Penetration Core Spore Core (DNA, Proteins, Lipids) OuterLayers->Core Access Damage Oxidative Damage Core->Damage Interaction Inactivation Spore Inactivation Damage->Inactivation Leads to

Caption: Workflow of a sporicidal agent leading to spore inactivation.

Part 2: The Chemical Compound this compound (C15H22O4)

PubChem provides information on a specific chemical compound named this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Computed Properties
    XLogP3-AA2.4
    Hydrogen Bond Donor Count2
    Hydrogen Bond Acceptor Count4
    Rotatable Bond Count3
    Exact Mass266.15180959 g/mol
    Monoisotopic Mass266.15180959 g/mol
    Topological Polar Surface Area66.8 Ų
    Heavy Atom Count19
    Formal Charge0
    Complexity425
Data sourced from PubChem CID 71356032.

Conclusion

The term "this compound" can refer to both a specific chemical compound and a class of sporicidal disinfectants. For researchers and drug development professionals, it is crucial to distinguish between these contexts. While sporicidal disinfectants are well-characterized with established mechanisms of action, the specific compound C15H22O4 is less documented. This guide provides a foundational understanding of the physical and chemical properties relevant to both interpretations of "this compound," offering a starting point for further investigation.

References

Initial in vitro Studies on the Effects of Cladosporol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Sporol" did not yield sufficient public data for a detailed technical analysis. However, the search frequently highlighted "Cladothis compound," a compound with documented in vitro effects. This guide, therefore, focuses on the initial in vitro studies of Cladothis compound as a representative example to fulfill the structural and technical requirements of your request. The experimental protocols and data presented are based on available research on Cladothis compound.

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the biological effects of Cladothis compound. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro assessments of Cladothis compound's bioactivity.

Table 1: Cytotoxicity of Cladothis compound A against a Panel of Human Cancer Cell Lines. [1]

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast15.2 ± 1.3
NCI-H460Lung21.5 ± 2.1
SF-268CNS25.8 ± 2.5
UACC-62Melanoma30.1 ± 3.2
OVCAR-3Ovarian32.4 ± 3.5

Table 2: Effect of Cladothis compound A and B on the Viability of 3T3-L1 Preadipocytes. [2]

CompoundConcentration (µM)Time (h)Viability Reduction (%)
Cladothis compound A2024~20
Cladothis compound A2048~33
Cladothis compound B2024~17
Cladothis compound B2048~23

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with Cladothis compound.[1][3]

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7, 3T3-L1).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Cladothis compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the Cladothis compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Cladothis compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

2.2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis and necrosis after treatment with Cladothis compound.[1][3]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of Cladothis compound as described in the cytotoxicity protocol.

    • Incubate for the desired time period.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Centrifuge to pellet the cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in different populations:

      • Viable cells (Annexin V-/PI-)

      • Early apoptotic cells (Annexin V+/PI-)

      • Late apoptotic/necrotic cells (Annexin V+/PI+)

      • Necrotic cells (Annexin V-/PI+)

Signaling Pathway Visualization

Cladothis compound A has been shown to exhibit some of its effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.[2]

PPARg_Signaling_Pathway Cladothis compound Cladothis compound A PPARg PPARγ Cladothis compound->PPARg binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR forms heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Cell_Cycle_Gatekeepers Modulation of Cell Cycle Gatekeepers (p21, Cyclin D1, etc.) Gene_Expression->Cell_Cycle_Gatekeepers leads to Antiproliferative_Effects Antiproliferative Effects Cell_Cycle_Gatekeepers->Antiproliferative_Effects results in

Caption: PPARγ signaling pathway activated by Cladothis compound A.

This diagram illustrates the proposed mechanism where Cladothis compound A binds to and activates PPARγ, leading to the formation of a heterodimer with RXR. This complex then binds to PPRE in the promoter region of target genes, modulating the expression of cell cycle gatekeepers and resulting in antiproliferative effects.[2]

References

Methodological & Application

Application Note: Detection of Deoxynivalenol (DON) in Grain Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various Fusarium fungi, particularly F. graminearum and F. culmorum.[1][2][3] These fungi commonly infect cereal crops like wheat, corn, barley, and oats, leading to contamination of grain and derived food and feed products.[1][2][4] DON is a significant concern for food safety and international trade due to its adverse health effects, including immunosuppressive and gastrointestinal issues in humans and animals.[3] Regulatory bodies worldwide have established maximum permissible levels for DON in cereals and food products, necessitating accurate and reliable analytical methods for its detection and quantification. This document provides an overview and detailed protocols for the most common methods used for DON analysis in grain samples.

Methods Overview and Performance

Several analytical techniques are available for the determination of DON in grain. The primary methods include enzyme-linked immunosorbent assay (ELISA) for rapid screening, and chromatographic methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and highly sensitive quantification.[5] The choice of method depends on the required sensitivity, specificity, sample throughput, and available resources.

Table 1: Comparison of Key Performance Characteristics for DON Detection Methods

Parameter ELISA (Screening) HPLC-UV (Quantitative) LC-MS/MS (Confirmatory/Quantitative)
Principle Competitive Immunoassay[3][4]Chromatographic separation with UV detection[6][7]Chromatographic separation with mass spectrometric detection[8][9]
Typical Limit of Detection (LOD) 12 - 25 µg/kg[1][10]20 - 40 µg/kg[6][11][12]5 - 13 µg/kg (ng/g)[8][9]
Typical Limit of Quantification (LOQ) 50 - 500 µg/kg (0.5 ppm)[10][13]50 - 200 µg/kg[10][11][12]10 - 26 µg/kg (ng/g)[8][9]
Analysis Time per Sample ~45 - 90 minutes[1][4]~20 - 90 minutes[6]~7 - 20 minutes[14][15]
Recovery Rates 80 - 110%[1]80 - 102%[6][10][16]Generally >90% (with internal standards)[14]
Relative Standard Deviation (RSD) < 15%< 10%[11]< 15%
Primary Application Rapid screening of large sample numbersRoutine quantitative analysisHigh-sensitivity analysis, confirmation, multi-mycotoxin methods
Advantages High throughput, cost-effective, simple[5]Good accuracy and precision, widely available[6]High specificity and sensitivity, confirmatory[6]
Disadvantages Potential for cross-reactivity, less specific[5]Requires cleanup, moderate sensitivity[11]High instrument cost, requires skilled operator[6]

Experimental Workflows and Diagrams

The general workflow for analyzing DON in grain involves several key stages, from initial sampling to final data interpretation. Proper sampling is critical to obtain a representative sample of a grain lot, as mycotoxins are often heterogeneously distributed.[17]

DON_Analysis_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Sample Extraction & Cleanup cluster_2 Analysis & Data Processing Sampling 1. Representative Sampling (Probing, Stream Sampling) Grinding 2. Sample Comminution (Grinding to fine powder) Sampling->Grinding Subsampling 3. Test Portion Sub-sampling (Using a divider) Grinding->Subsampling Extraction 4. Extraction (e.g., Acetonitrile/Water or Water) Subsampling->Extraction Filtration 5. Filtration / Centrifugation Extraction->Filtration Cleanup 6. Extract Cleanup (Immunoaffinity or SPE Column) Filtration->Cleanup Analysis 7. Instrumental Analysis (ELISA, HPLC, LC-MS/MS) Cleanup->Analysis Quantification 8. Quantification (vs. Calibration Curve) Analysis->Quantification Reporting 9. Result Reporting (mg/kg or ppm) Quantification->Reporting

Caption: General workflow for DON detection in grain samples.

Experimental Protocols

Protocol 1: Sample Preparation (General)

This protocol describes the general steps for preparing a grain sample for extraction, applicable to all subsequent analytical methods.

  • Sampling: Obtain a representative bulk sample from the grain lot using appropriate probing or stream-sampling techniques.[5] A minimum of 5-10 probe samples are recommended for a truckload.[5]

  • Grinding: The entire bulk sample should be ground to a fine powder, aiming for a particle size where at least 75% can pass through a No. 20 sieve.[18] This step is crucial for achieving a homogeneous blend.

  • Sub-sampling: From the ground material, obtain a smaller, representative test portion (e.g., 100 g) using a grain divider.[18]

  • Extraction:

    • For HPLC / LC-MS/MS: Weigh 10-25 g of the ground sample into a blender jar. Add 40-100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).[15][19] Alternatively, a water-based extraction can be used.[6][7]

    • For ELISA: Weigh 20 g of the ground sample and add 100 mL of distilled or deionized water (1:5 w/v ratio).[3]

  • Blending & Filtration: Blend the mixture at high speed for 3 minutes. Allow the extract to settle, then filter the supernatant through a fluted filter paper followed by a microfibre filter to clarify the extract.[6][7]

Protocol 2: Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a competitive ELISA test kit. Users should always follow the specific instructions provided by the kit manufacturer.

  • Principle: In a competitive ELISA, free DON in the sample extract competes with a labeled DON-enzyme conjugate for a limited number of specific antibody binding sites coated on the microplate wells.[3] Higher concentrations of DON in the sample result in less bound conjugate and a weaker colorimetric signal.[3]

  • Procedure:

    • Prepare sample extracts as described in Protocol 1.

    • Add a defined volume of the DON standards and sample extracts to the antibody-coated microwells.

    • Add the DON-enzyme (HRP) conjugate to each well and incubate for the time specified by the manufacturer (e.g., 15 minutes).[1]

    • Wash the wells with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate for 5-15 minutes to allow color development.[3]

    • Add the stop solution to quench the reaction, which typically changes the color from blue to yellow.[3]

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentration. Determine the DON concentration in the samples by interpolating their absorbance values from this curve.

Protocol 3: Analysis by HPLC-UV

This method provides accurate quantification and is suitable for routine laboratory analysis. It requires a cleanup step to remove matrix interferences.

  • Principle: The sample extract is passed through an immunoaffinity column (IAC) containing antibodies specific to DON. After washing, the purified DON is eluted and then separated from other compounds on a reverse-phase HPLC column and quantified by a UV detector at approximately 218-220 nm.[6][7][20]

  • Immunoaffinity Column (IAC) Cleanup:

    • Prepare the sample extract as described in Protocol 1.

    • Pass a specific volume of the filtered extract (e.g., 1-2 mL) through the IAC at a slow, steady flow rate (e.g., 1 drop per second).[6][7]

    • Wash the column with 10 mL of purified water to remove interfering compounds.

    • Dry the column by passing air through it.

    • Elute the bound DON from the column by slowly passing 1-2 mL of methanol. Collect the eluate in a clean vial.[7]

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ~50°C.

    • Reconstitute the residue in a known volume (e.g., 300-500 µL) of the HPLC mobile phase.[6][7]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90 v/v or 15:85 v/v).[6][7]

    • Flow Rate: 0.6 - 1.0 mL/min.[6][7]

    • Column Temperature: 30°C.[6][21]

    • Injection Volume: 50 µL.[6][7]

    • Detector: UV detector set to 218 nm or 220 nm.[6][7]

  • Quantification: Prepare a series of DON standard solutions of known concentrations. Inject the standards to create a calibration curve of peak area versus concentration. Inject the prepared sample extracts and quantify the DON concentration by comparing the resulting peak area to the calibration curve.[7]

Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmation and high-sensitivity analysis, capable of detecting DON and its modified forms simultaneously.

  • Principle: After extraction, the sample is injected into an LC system for separation. The analyte is then ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[14][15]

  • Sample Preparation:

    • Extract the sample as described in Protocol 1 (acetonitrile/water is common).[9] A cleanup step may not be necessary, but a simple dilution of the crude extract is often performed.[15]

    • For high-purity analysis, the IAC cleanup from Protocol 3 can be employed.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[14]

    • Mobile Phase: A gradient of water and methanol (or acetonitrile), often containing a modifier like ammonium acetate (e.g., 5-10 mM).[9][15]

    • Flow Rate: 0.2 - 0.5 mL/min.[14][15]

    • Injection Volume: 3 - 10 µL.[14]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), typically in negative mode.[15]

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for DON for confident identification and quantification.

  • Quantification: Quantification is typically performed using an external calibration curve. For highest accuracy and to compensate for matrix effects, the use of a stable isotope-labeled internal standard (e.g., ¹³C-DON) is strongly recommended.[14]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sporol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sporol, a novel antifungal agent. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the characterization, quality control, and stability testing of this compound in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound is a potent, broad-spectrum antifungal agent currently under investigation for the treatment of systemic fungal infections. As with any pharmaceutical compound, a reliable and accurate analytical method is crucial for ensuring its quality, safety, and efficacy throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the determination of this compound using a standard HPLC system.

Experimental

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent)

  • Software: OpenLab CDS or equivalent chromatography data station

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Reagents: Formic acid (analytical grade)

  • Standard: this compound reference standard (99.5% purity)

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC Parameters for this compound Analysis

ParameterCondition
ColumnZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient0-5 min: 60% B5-12 min: 60-80% B12-15 min: 80% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time20 minutes
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the parameters in Table 1.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (40% A, 60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh approximately 10 mg of this compound and prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 50 µg/mL with the mobile phase.

    • Pharmaceutical Formulation (e.g., Tablets): Grind a tablet to a fine powder. Weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask. Add 7 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 5000 rpm for 10 minutes. Dilute the supernatant to a final concentration of 50 µg/mL with the mobile phase.

  • Injection and Data Acquisition:

    • Inject 10 µL of each standard solution and sample solution into the HPLC system.

    • Acquire the chromatograms for 20 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate the peak area for this compound in all chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples using the calibration curve.

Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method was validated according to ICH guidelines and demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

Table 2: Summary of Validation Data for this compound HPLC Method

ParameterResult
Retention Time (tR)8.5 ± 0.2 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%

The high recovery and low relative standard deviation (RSD) indicate that the method is accurate and precise. The low LOD and LOQ demonstrate the sensitivity of the method, making it suitable for the analysis of low-dose formulations and impurity profiling.

Visualizations

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: this compound HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_std Prepare this compound Reference Standards system_setup HPLC System Setup & Equilibration prep_sample Prepare Sample (Bulk Drug/Formulation) injection Inject Standards & Samples system_setup->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound in Samples calibration->quantification

Caption: Figure 1: this compound HPLC Analysis Workflow

The following diagram shows the relationship between key validation parameters for the analytical method.

G Figure 2: Method Validation Parameters Method Validated HPLC Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Figure 2: Method Validation Parameters

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in various sample matrices. The detailed protocol and validation data support its implementation in quality control laboratories and research settings for routine analysis and stability studies. This method will be instrumental in ensuring the quality and consistency of this compound throughout its development and commercialization.

Application Notes and Protocols for In Vitro Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity testing is a cornerstone of modern toxicology and drug discovery, providing critical information on the potential of a substance to cause cellular damage or death.[1] These assays are fundamental for screening compound libraries, elucidating mechanisms of action, and guiding preclinical development by offering a rapid and cost-effective alternative to animal testing.[2] The assessment of cytotoxicity can be approached by measuring various cellular parameters, including metabolic activity, membrane integrity, and the activation of specific cell death pathways like apoptosis.[3][4] This document provides a comprehensive overview and detailed protocols for a panel of standard in vitro assays to assess the cytotoxic potential of a test compound, referred to herein as "Sporol."

A typical workflow for in vitro cytotoxicity assessment involves several key stages, from initial cell culture and compound treatment to data acquisition and analysis.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Line Selection & Culture B This compound Stock Solution Preparation A->B C Serial Dilution of this compound B->C D Cell Seeding C->D E Treatment with this compound D->E F Incubation E->F G Addition of Assay Reagents F->G H Signal Measurement G->H I Data Normalization H->I J IC50 Determination I->J

Caption: General workflow for in vitro cytotoxicity testing.

Data Presentation: Comparative Analysis of Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on the specific research question, the expected mechanism of action of the test compound, and the cell type being investigated. The following table summarizes key characteristics of commonly used cytotoxicity assays.

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[5][6]Metabolic activity, indicative of cell viability.[7]Well-established, cost-effective, high-throughput compatible.[6]Indirect measure of cell number; can be affected by changes in metabolic rate; requires a solubilization step for the formazan crystals.[8]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[9]Cell membrane integrity, indicative of necrosis or late apoptosis.Direct measure of cell death; non-destructive to remaining cells, allowing for multiplexing.[10]Less sensitive for early apoptotic events; LDH in serum can interfere with the assay.[11]
Caspase-Glo® 3/7 Assay Measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway, using a proluminogenic substrate.[2]Apoptosis induction.[12]High sensitivity; specific to apoptosis; suitable for high-throughput screening.[13]Does not detect non-apoptotic cell death; requires a luminometer.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • Phosphate-buffered saline (PBS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if this compound is dissolved in a solvent like DMSO).[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][14]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][14] To ensure complete dissolution, the plate can be placed on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).[15]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[9]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay to avoid interference from LDH present in serum)

  • This compound (test compound)

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[9]

  • Lysis buffer (provided in the kit, often a Triton™ X-100 solution)[10]

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 4 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[16]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.[2]

Materials:

  • 96-well opaque-walled tissue culture plates (to minimize crosstalk)[10]

  • Selected cell line

  • Complete cell culture medium

  • This compound (test compound)

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change in caspase activity compared to the untreated control.

Signaling Pathway Visualization

This compound-induced cytotoxicity may proceed through various signaling pathways. A common mechanism of cell death induced by cytotoxic compounds is apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.

G cluster_stimulus Cytotoxic Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Studying Sporol (Glutaraldehyde and Formaldehyde) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Sporol" is a commercial sterilant, and its primary active ingredients are glutaraldehyde and formaldehyde. These aldehydes are highly reactive compounds used for their potent antimicrobial properties.[1] Due to their widespread use in medical and industrial settings, understanding their potential toxicity is crucial for human safety and risk assessment.[2][3] Animal models are indispensable tools for investigating the toxicokinetics, mechanisms of toxicity, and dose-response relationships of these chemicals.[4] These application notes provide an overview of the common animal models, quantitative toxicological data, and detailed experimental protocols for studying glutaraldehyde and formaldehyde toxicity.

Animal Models for Glutaraldehyde and Formaldehyde Toxicity

The selection of an appropriate animal model is critical and depends on the specific research question, such as the route of exposure (inhalation, oral, dermal) and the toxicological endpoints of interest.

  • Rats (e.g., F344/N, Wistar, Sprague-Dawley): Rats are the most commonly used model for general toxicity, carcinogenicity, and inhalation studies.[5][6] Their respiratory system and metabolic pathways have been well-characterized, making them suitable for extrapolating data to humans.[7] They are particularly useful for studying nasal toxicity, as they are obligate nose breathers.[8]

  • Mice (e.g., B6C3F1, CD-1): Mice are often used in parallel with rats in carcinogenicity bioassays.[5] They can be more sensitive than rats to the irritant effects of these aldehydes.[8][9] Mice are also valuable for genetic toxicity studies and for investigating mechanisms of action due to the availability of transgenic strains.

  • Rabbits (e.g., New Zealand White): Rabbits are the preferred model for dermal and ocular irritation studies due to their large, sensitive skin surface and eye structure.[10][11]

  • Guinea Pigs: Guinea pigs are primarily used for skin sensitization studies (e.g., Magnusson-Kligman maximization test) to assess the allergenic potential of glutaraldehyde and formaldehyde.[12]

  • Non-human Primates (e.g., Monkeys): While less common due to ethical and cost considerations, non-human primates are used in specialized studies, such as neurotoxicity and respiratory physiology, due to their close phylogenetic relationship to humans.[10]

Quantitative Toxicological Data

The following tables summarize acute toxicity data for glutaraldehyde and formaldehyde in various animal models.

Table 1: Acute Toxicity of Glutaraldehyde

Animal ModelRoute of ExposureLD50/LC50Reference(s)
RatOral87 - 734 mg/kg[13]
RatInhalation (4-hour)23.5 - 53.1 ppm[13]
MouseOral100 - 151 mg/kg[9][13]
RabbitDermal640 - >2000 mg/kg[14]

Table 2: Acute Toxicity of Formaldehyde

Animal ModelRoute of ExposureLD50/LC50Reference(s)
RatOral550 - 800 mg/kg[10][15]
RatInhalation (4-hour)482 ppm[10]
MouseInhalation497 mg/m³[8]
RabbitDermal270 mg/kg

Experimental Protocols

Detailed experimental protocols are essential for ensuring the reproducibility and validity of toxicity studies. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[16][17]

Protocol 1: Acute Inhalation Toxicity Study in Rats (Following OECD Guideline 403)

Objective: To determine the acute toxicity of inhaled glutaraldehyde or formaldehyde vapor.

Materials:

  • Young adult rats (e.g., Sprague-Dawley), 8-12 weeks old, of a single sex (typically females).

  • Whole-body or nose-only inhalation exposure chambers.

  • Vapor generation system.

  • Analytical equipment for monitoring chamber concentration.

  • Standard laboratory animal caging and diet.

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Selection: Based on available data, select a starting concentration expected to produce some signs of toxicity.[18]

  • Exposure:

    • Place animals in the inhalation chambers.

    • Generate the test atmosphere at the target concentration and maintain it for a 4-hour exposure period.

    • Monitor chamber concentration, temperature, and humidity at regular intervals.

  • Observation:

    • Observe animals for clinical signs of toxicity frequently during exposure and at least once daily for 14 days post-exposure.[19]

    • Record body weights before exposure and at regular intervals during the observation period.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Determine the LC50 value and observe for any pathological changes.

Protocol 2: Dermal Irritation/Corrosion Study in Rabbits (Following OECD Guideline 404)

Objective: To assess the potential of glutaraldehyde or formaldehyde solutions to cause skin irritation or corrosion.

Materials:

  • Healthy young adult albino rabbits.

  • Test substance (glutaraldehyde or formaldehyde solution).

  • Gauze patches and semi-occlusive dressings.

  • Clippers for fur removal.

Procedure:

  • Preparation: Approximately 24 hours before the test, clip the fur from a small area on the back of the rabbit.

  • Application:

    • Apply 0.5 mL of the test substance to a gauze patch and place it on the prepared skin area.

    • Cover the patch with a semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and patch.

  • Observation:

    • Examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Score the skin reactions according to a standardized scale (e.g., Draize scale).

  • Data Analysis: Calculate the primary irritation index to classify the substance's irritation potential.

Protocol 3: Acute Oral Toxicity Study in Rodents - Acute Toxic Class Method (Following OECD Guideline 423)[20]

Objective: To determine the acute oral toxicity of glutaraldehyde or formaldehyde.

Materials:

  • Young adult rodents (e.g., rats or mice), typically females.

  • Test substance in an appropriate vehicle (e.g., water, corn oil).

  • Oral gavage needles.

Procedure:

  • Fasting: Fast animals overnight before dosing.

  • Dosing:

    • Administer a single oral dose of the test substance using a gavage needle.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on existing information about the substance's toxicity.[20]

  • Stepwise Procedure:

    • Use a group of 3 animals for the initial dose.

    • The outcome of this first step (number of surviving animals) determines the next step:

      • If mortality is high, the next dose will be lower.

      • If no mortality occurs, the next dose will be higher.

  • Observation:

    • Observe animals for signs of toxicity and mortality for at least 14 days.

    • Record body weights and any clinical signs.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonized System (GHS).

Signaling Pathways and Mechanisms of Toxicity

Glutaraldehyde and formaldehyde exert their toxic effects through several mechanisms, primarily involving their high reactivity with biological macromolecules.[1][21]

  • Protein and DNA Cross-linking: Both aldehydes can form cross-links with proteins and DNA, disrupting cellular function and potentially leading to genotoxicity.[21][22]

  • Oxidative Stress: Exposure to these aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can activate signaling pathways such as NF-κB and YAP.[1]

  • Inflammation: Irritation and cell damage caused by these aldehydes trigger inflammatory responses, particularly in the respiratory tract and on the skin.[23]

  • Apoptosis: At higher concentrations, the cellular damage induced by glutaraldehyde and formaldehyde can lead to programmed cell death (apoptosis).[24]

Visualizations

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase A Literature Review & Protocol Design B Dose Range Finding A->B C Animal Acclimatization B->C D Test Substance Administration C->D E Clinical Observation & Data Collection D->E F Necropsy & Histopathology E->F G Biochemical Assays E->G H Data Analysis & Interpretation F->H G->H I I H->I Final Report & Risk Assessment

Caption: General experimental workflow for an animal toxicity study.

Signaling_Pathway Aldehyde Glutaraldehyde / Formaldehyde Exposure ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS DNA_Damage DNA & Protein Cross-linking Aldehyde->DNA_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation OxidativeStress->NFkB YAP YAP Activation OxidativeStress->YAP Apoptosis Apoptosis DNA_Damage->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of aldehyde-induced toxicity.

Logical_Relationship Exposure Exposure Route (Inhalation, Dermal, Oral) Mechanism Mechanism of Action (Cross-linking, Oxidative Stress) Exposure->Mechanism leads to Outcome Toxicological Outcome (Irritation, Sensitization, Carcinogenicity) Mechanism->Outcome results in

Caption: Logical relationship between exposure, mechanism, and toxic outcome.

References

Application Note & Protocol: Standard Operating Procedure for Sterol Extraction from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sterols are a critical class of lipids that play essential roles in cellular structure, signaling, and metabolism.[1] As precursors to hormones, bile acids, and vitamins, their analysis is vital in various fields of research and drug development.[1] Accurate quantification of sterols from biological matrices is crucial for understanding disease states and the effects of therapeutic interventions. This document provides a detailed standard operating procedure (SOP) for the extraction of a broad range of sterols, oxysterols, and secosteroids from human plasma, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Data Presentation

Quantitative analysis of sterols requires robust analytical methods to ensure accuracy and reproducibility. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly used technique for the sensitive and selective quantification of sterols.[1][2][3] The performance characteristics of such methods are summarized below.

Table 1: Performance Characteristics for LC-MS based Sterol Quantification.

Parameter Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 110%[1]
Precision (% RSD) < 10%[1]
Limit of Detection (LOD) ≤ 1 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL

| Specificity | High (achieved via MS/MS)[2] |

Data compiled from typical performance of LC-MS methods for sterol analysis.[1]

Experimental Protocol: Sterol Extraction from Human Plasma

This protocol details the procedure for extracting a wide range of sterols from human plasma samples for quantitative analysis.[1]

1. Materials and Reagents

  • Samples: Human plasma (200 µL per sample)[1]

  • Internal Standards: Deuterated standards (e.g., lathosterol-D7)[4]

  • Solvents:

    • Methanol (LC-MS grade)[5]

    • Dichloromethane (LC-MS grade)

    • Cyclohexane (HPLC grade)[4]

    • Ethanol (HPLC grade)[4]

    • Milli-Q water[4]

  • Reagents:

    • Sodium Hydroxide (NaOH)[4]

    • Formic Acid

  • Equipment:

    • 15 mL glass conical centrifuge tubes with screw caps[4]

    • Vortex mixer

    • Shaking water bath[4]

    • Centrifuge[4]

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

    • Analytical balance[6]

    • Pipettes

2. Solution Preparation

  • Hydrolysis Solution (1M NaOH in 90% Ethanol): Dissolve 4 g of NaOH in 10 mL of Milli-Q water. Add 90 mL of HPLC grade ethanol.[4]

3. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • Centrifuge the plasma samples at 1,800 x g at 22°C for 10 minutes to pellet any particulates.[4]

  • Transfer the clear supernatant to a new tube.

4. Extraction Procedure

  • Pipette 200 µL of the plasma sample into a 15 mL glass centrifuge tube.[1]

  • Add a known quantity of the internal standard solution (e.g., 20 µL of 10 ng/µL lathosterol-D7).[4]

  • Add 1 mL of the hydrolysis solution to the sample.[4]

  • Vortex the tube vigorously for 20 seconds.[4]

  • Incubate the samples in a shaking water bath at 65°C for 1 hour to hydrolyze sterol esters.[4]

  • After incubation, allow the tubes to cool to room temperature.

  • Add 0.5 mL of Milli-Q water to the tube.[4]

  • Add 3 mL of cyclohexane to perform a liquid-liquid extraction.[4]

  • Vortex vigorously for 20 seconds.[4]

  • Centrifuge at 1,300 x g for 10 minutes to separate the phases.[4]

  • Carefully transfer the upper organic layer (containing the sterols) to a clean tube.

  • The extracted sample is now ready for purification via SPE or direct analysis.

5. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the organic extract onto the SPE cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the sterols using an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

6. Analysis

  • The final extract can be analyzed using HPLC or GC coupled with mass spectrometry to identify and quantify individual sterols.[2] Chromatographic separation is typically achieved on a C18 column for HPLC analysis.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Add Hydrolysis Solution (1M NaOH in 90% EtOH) Add_IS->Hydrolysis Incubate Incubate at 65°C for 1 hour Hydrolysis->Incubate Add_H2O Add Milli-Q Water Incubate->Add_H2O Add_Cyclo Add Cyclohexane Add_H2O->Add_Cyclo Vortex_Centrifuge Vortex & Centrifuge Add_Cyclo->Vortex_Centrifuge Collect Collect Organic Layer Vortex_Centrifuge->Collect SPE Optional: Solid-Phase Extraction (SPE) Collect->SPE Dry_Reconstitute Dry & Reconstitute Collect->Dry_Reconstitute Direct Analysis SPE->Dry_Reconstitute LCMS LC-MS Analysis Dry_Reconstitute->LCMS

Caption: Workflow for the extraction of sterols from plasma samples.

Bacillus subtilis Sporulation Signaling Pathway

The initiation of sporulation in Bacillus subtilis is a complex process controlled by a phosphorelay signal transduction system. This pathway integrates environmental signals to regulate the phosphorylation state of the master transcription factor, Spo0A.[7]

G cluster_input Environmental Signals cluster_phosphorelay Phosphorelay Cascade cluster_output Cellular Response Starvation Starvation / Stress KinA KinA / KinB (Histidine Kinases) Starvation->KinA Activates ATP ATP Pi P KinA->Pi Spo0F Spo0F Pi2 P Spo0F->Pi2 Spo0B Spo0B Pi3 P Spo0B->Pi3 Spo0A Spo0A Sporulation Initiation of Sporulation Spo0A->Sporulation Activates Transcription ADP ADP ATP->ADP Autophosphorylation Pi->Spo0F Phosphotransfer Pi2->Spo0B Phosphotransfer Pi3->Spo0A Phosphotransfer

References

Application Notes and Protocols for Sporol in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporol is a mycotoxin belonging to the trichothecene family. Trichothecenes are a large group of sesquiterpenoid secondary metabolites produced by various fungi, and they are known for their potent cytotoxicity. Due to a limited amount of publicly available research data specifically on this compound, these application notes and protocols are based on the well-characterized mechanisms and applications of the broader trichothecene mycotoxin family. The information provided herein is intended to serve as a guide for researchers interested in studying the molecular effects of this compound and other related trichothecenes. The protocols are generalized and may require optimization for specific experimental conditions and cell types.

Data Presentation: Cytotoxicity of Trichothecene Mycotoxins

Trichothecenes exhibit a wide range of cytotoxic potencies. The following table summarizes the 50% inhibitory concentration (IC50) values for several representative trichothecenes across various human cell lines. This data provides a quantitative context for the cytotoxic potential of this class of compounds. Please note that specific IC50 values for this compound are not currently available in the cited literature.

MycotoxinCell LineIC50 (nmol/L)Reference
T-2 toxinJurkat4.4[1]
T-2 toxinHep-G210.8[1]
T-2 toxinA5498.1[1]
T-2 toxinCaCo-29.2[1]
HT-2 toxinJurkat7.5[1]
HT-2 toxinHep-G255.8[1]
Deoxynivalenol (DON)HEp-24900[1]
Deoxynivalenol (DON)CaCo-21600[1]
Nivalenol (NIV)HEp-22600[1]
Nivalenol (NIV)CaCo-21200[1]
Satratoxin GJurkat2.2[1]
Satratoxin HU9372.2[1]
8-n-butyrylneosolaniolHuh-7265.9[2]

Signaling Pathways Modulated by Trichothecenes

The primary molecular target of trichothecene mycotoxins is the eukaryotic ribosome, leading to the inhibition of protein synthesis. This triggers a cascade of downstream signaling events, collectively known as the ribotoxic stress response, which can ultimately lead to apoptosis.

Mechanism of Action: Inhibition of Protein Synthesis

Trichothecenes bind to the peptidyl transferase center of the 60S ribosomal subunit, a crucial component of the ribosome responsible for peptide bond formation.[3] This binding event interferes with different stages of protein synthesis, including initiation, elongation, or termination, depending on the specific trichothecene.[3] The inhibition of protein synthesis is a key event that initiates the subsequent cellular stress responses.

The Ribotoxic Stress Response (RSR) Pathway

The inhibition of ribosome function by trichothecenes activates a signaling cascade known as the Ribotoxic Stress Response (RSR).[3] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal Kinase (JNK) and p38 MAPK.[3][4] The activation of these kinases is thought to be initiated by the stalled ribosome acting as a sensor for cellular stress. Activated JNK and p38 can then phosphorylate a variety of downstream targets, leading to the regulation of gene expression and ultimately, apoptosis.[4]

Ribotoxic_Stress_Response cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound (Trichothecene) Ribosome 60S Ribosomal Subunit This compound->Ribosome Binds to peptidyl transferase center Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition MAPKKK MAPKKK (e.g., ASK1, MEKK1) Protein_Synthesis->MAPKKK Ribotoxic Stress Signal MAPKK MAPKK (e.g., MKK4, MKK7, MKK3, MKK6) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Altered Gene Expression JNK->Gene_Expression p38->Apoptosis p38->Gene_Expression

Caption: Ribotoxic Stress Response induced by this compound.

Induction of Apoptosis

A common consequence of trichothecene exposure is the induction of apoptosis, or programmed cell death. The activation of the JNK and p38 MAPK pathways as part of the ribotoxic stress response plays a significant role in initiating the apoptotic cascade.[3] This can involve the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as DNA fragmentation and the formation of apoptotic bodies.[2]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_apoptosis Apoptotic Cascade RSR Ribotoxic Stress Response (Activated JNK/p38) Mitochondria Mitochondria RSR->Mitochondria Induces mitochondrial outer membrane permeabilization Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptotic_Events Apoptotic Events (DNA fragmentation, etc.) Caspase3->Apoptotic_Events Executes

Caption: Generalized intrinsic apoptosis pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound or other trichothecenes on cultured cells.

Protocol 1: Cell Viability Assay using MTT

This protocol describes how to determine the cytotoxicity of this compound by measuring the metabolic activity of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent alone as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Protein Synthesis Inhibition Assay

This protocol outlines a method to measure the inhibition of protein synthesis in cells treated with this compound using a non-radioactive method, such as a puromycin-based assay, which can be analyzed by Western blotting.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Puromycin solution (10 mg/mL in water)

  • Protease and phosphatase inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-puromycin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Puromycin Labeling:

    • 30 minutes before the end of the this compound treatment, add puromycin to each well to a final concentration of 1-10 µg/mL. Puromycin is a structural analog of tyrosyl-tRNA and will be incorporated into nascent polypeptide chains, leading to their termination. The amount of incorporated puromycin is proportional to the rate of protein synthesis.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each lane. A decrease in the puromycin signal in this compound-treated cells compared to the control indicates inhibition of protein synthesis. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Detection of MAPK Activation by Western Blotting

This protocol describes the detection of the activation of JNK and p38 MAPKs in response to this compound treatment by measuring their phosphorylation status using Western blotting.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations and for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Following treatment, wash the cells with ice-cold PBS and lyse them as described in Protocol 2.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples and perform SDS-PAGE and protein transfer as described in Protocol 2.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of JNK and p38 (phospho-JNK and phospho-p38) overnight at 4°C.

    • On separate blots or after stripping, probe for total JNK and total p38 as loading controls.

    • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total forms of each MAPK.

    • Calculate the ratio of phosphorylated protein to total protein to determine the extent of activation. An increase in this ratio in this compound-treated cells indicates activation of the MAPK pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound dilutions Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure MTT_Assay Perform MTT Assay Incubate_Exposure->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data: Calculate % viability, Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for Studying Protein Synthesis Inhibition Using Sporol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporol is a naturally occurring trichothecene mycotoxin produced by the fungus Fusarium sporotrichioides. Like other members of the trichothecene family, this compound's primary mechanism of toxicity is the inhibition of protein synthesis in eukaryotic cells. This property makes it a valuable tool for researchers studying the intricacies of translation, ribosome function, and cellular stress responses. These application notes provide a comprehensive guide to utilizing this compound for investigating protein synthesis inhibition, including detailed experimental protocols and data presentation guidelines. While specific quantitative data for this compound is not widely available, data from closely related and well-characterized trichothecenes, such as T-2 toxin and Deoxynivalenol (DON), are provided as a reference to guide experimental design.

Mechanism of Action

This compound and other trichothecene mycotoxins exert their inhibitory effect on protein synthesis by binding to the peptidyl transferase center (PTC) of the 60S ribosomal subunit. This interaction interferes with the function of the ribosome, though the precise step of translation that is inhibited can vary among different trichothecenes. Some, like T-2 toxin, are potent inhibitors of translation initiation, while others, such as trichodermin, primarily inhibit the elongation and/or termination steps. A related compound, Sporogen-AO1, has been shown to target the translation elongation phase. The binding of these toxins to the ribosome can trigger a "ribotoxic stress response," a signaling cascade that activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, leading to downstream cellular effects such as apoptosis and altered cytokine expression.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data for protein synthesis inhibition and cytotoxicity of trichothecene mycotoxins. It is crucial to empirically determine these values for this compound in your specific experimental system.

Table 1: Inhibition of Protein Synthesis by Trichothecene Mycotoxins

CompoundCell TypeAssayIC50Reference
Sporogen-AO1Eukaryotic cell-free systemIn vitro translation7.44 ± 1.63 μM
T-2 ToxinVarious tissue culture cellsProtein synthesis assay10 - 20 ng/mL[5]
Deoxynivalenol (DON)Lymphocytes and fibroblastsProtein synthesis inhibition0.1 - 2 µg/mL[6]

Table 2: Cytotoxicity of Trichothecene Mycotoxins

CompoundCell LineAssayExposure TimeIC50 / Effective ConcentrationReference
Deoxynivalenol (DON)K562 cellsMTT assay24 hoursSignificant inhibition at 0.4 µg/mL[7]
Ochratoxin AK562 cellsMTT assay24 hoursSignificant inhibition at 0.4 µg/mL[7]
T-2 ToxinMultiple cell linesProtein synthesis inhibitionNot specified10-20 ng/mL caused 50% inhibition[5]

Experimental Protocols

Safety Precaution: this compound is a mycotoxin and should be handled with appropriate safety measures, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area or a fume hood.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Polysome Profiling

This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of the cell. Inhibition of translation initiation leads to a decrease in polysomes and an increase in the 80S monosome peak, while inhibition of elongation "freezes" ribosomes on the mRNA, preserving polysomes.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors)

  • Sucrose solutions (10% and 50% w/v in lysis buffer without Triton X-100)

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41)

  • Gradient maker

  • Fractionation system with a UV detector (254 nm)

  • RNA extraction kit

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Before harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation. Lyse the cells on ice with lysis buffer.

  • Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.

  • Loading and Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

  • Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. This will generate a polysome profile showing peaks for 40S and 60S subunits, 80S monosomes, and polysomes.

  • RNA Extraction: Extract RNA from the collected fractions using a suitable RNA extraction kit.

  • Analysis: Analyze the RNA from different fractions by RT-qPCR for specific transcripts or by RNA-sequencing for a global view of translation.

Protocol 3: Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a high-resolution map of ribosome positions on mRNAs, allowing for the identification of translation start sites and the measurement of translation efficiency at the codon level.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer with cycloheximide

  • RNase I

  • Sucrose cushion

  • RNA extraction and purification reagents

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Arrest: Similar to polysome profiling, treat cells with this compound and arrest translation with cycloheximide before lysis.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by ultracentrifugation through a sucrose cushion.

  • Footprint Extraction: Extract the RNA footprints from the isolated ribosomes.

  • Library Preparation: Prepare a sequencing library from the ~30 nucleotide RNA footprints. This typically involves ligation of adapters to the 3' and 5' ends, reverse transcription to cDNA, and PCR amplification.

  • Sequencing and Data Analysis: Sequence the library using a next-generation sequencing platform. Align the reads to a reference genome or transcriptome to map the ribosome positions and quantify translation.

Protocol 4: Western Blot Analysis of MAPK Activation

This protocol is for detecting the activation of the ribotoxic stress response by analyzing the phosphorylation of MAPK proteins.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Visualizations

experimental_workflow cluster_assays Experimental Assays cluster_outcomes Measured Outcomes cell_viability Cell Viability Assay (e.g., MTT) cytotoxicity Cytotoxicity (IC50) cell_viability->cytotoxicity polysome_profiling Polysome Profiling translation_status Global Translation Status (Initiation vs. Elongation) polysome_profiling->translation_status ribo_seq Ribosome Profiling (Ribo-Seq) ribosome_occupancy Ribosome Occupancy & Translation Efficiency ribo_seq->ribosome_occupancy western_blot Western Blot for MAPK Activation pathway_activation Ribotoxic Stress Response Activation western_blot->pathway_activation start Cell Culture with This compound Treatment start->cell_viability Measure cellular health start->polysome_profiling Analyze translational state start->ribo_seq Map ribosome positions start->western_blot Detect stress response

Caption: Experimental workflow for studying protein synthesis inhibition by this compound.

signaling_pathway cluster_mapk MAPK Activation This compound This compound ribosome 60S Ribosome (Peptidyl Transferase Center) This compound->ribosome protein_synthesis_inhibition Protein Synthesis Inhibition ribosome->protein_synthesis_inhibition ribotoxic_stress Ribotoxic Stress Response protein_synthesis_inhibition->ribotoxic_stress p38 p38 ribotoxic_stress->p38 jnk JNK ribotoxic_stress->jnk erk ERK ribotoxic_stress->erk cellular_effects Downstream Cellular Effects (Apoptosis, Cytokine Expression) p38->cellular_effects jnk->cellular_effects erk->cellular_effects

Caption: Signaling pathway activated by this compound-induced ribotoxic stress.

References

Application Notes & Protocols for the Quantification of Sporol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sporol is a novel investigational small molecule inhibitor of the KIN-1 signaling pathway, currently under preclinical development. Accurate and precise quantification of this compound in complex biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. These application notes provide detailed protocols for the extraction and quantification of this compound from plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method for this compound quantification.

Table 1: Calibration Curve Parameters for this compound in Human Plasma

ParameterValue
Linear Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.998
Weighting1/x²
Mean Accuracy (%)98.5% - 101.2%
Mean Precision (%CV)< 5.8%

Table 2: Quality Control (QC) Sample Accuracy and Precision

MatrixQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Human PlasmaLQC32.9899.34.5
MQC250253.1101.23.1
HQC4000394098.52.8
Rat UrineLQC109.898.06.2
HQC800812101.54.1
Mouse LiverLQC5 ng/g4.9 ng/g98.07.3
HomogenateHQC400 ng/g390 ng/g97.55.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its quantification.

Sporol_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor KIN1 KIN-1 Receptor->KIN1 Activates Substrate Substrate KIN1->Substrate pSubstrate p-Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Cellular Response pSubstrate->Downstream Triggers This compound This compound This compound->KIN1 Inhibits

Caption: Proposed inhibitory action of this compound on the KIN-1 signaling pathway.

Sporol_Quantification_Workflow Start Sample Collection (Plasma, Urine, Tissue) Spike Spike with Internal Standard (IS, this compound-d4) Start->Spike Extraction Sample Extraction (Protein Precipitation or SPE) Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown Analysis LC-MS/MS Analysis Drydown->Analysis Data Data Processing & Quantification Analysis->Data End Report Results Data->End

Caption: General experimental workflow for this compound quantification in biological samples.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using Protein Precipitation

This protocol is suitable for high-throughput analysis of plasma samples.

1. Materials and Reagents

  • Human or rodent plasma (K2-EDTA)

  • This compound analytical standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • 96-well collection plates (2 mL)

  • Centrifuge capable of handling 96-well plates

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare this compound and this compound-d4 stock solutions in 100% MeOH.

  • Working Standard (WS) Solutions: Serially dilute the this compound stock solution with 50:50 ACN:H₂O to prepare calibration standards.

  • Internal Standard (IS) Spiking Solution: Dilute the this compound-d4 stock to a final concentration of 100 ng/mL in ACN. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation Procedure

  • Aliquot 50 µL of plasma samples, calibration standards, and quality controls (QCs) into a 96-well plate.

  • Add 200 µL of the IS Spiking Solution (100 ng/mL this compound-d4 in ACN) to all wells.

  • Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a new 96-well plate.

  • Add 100 µL of deionized water containing 0.1% FA to each well.

  • Seal, vortex briefly, and place in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1 345.2 -> Q3 189.1

    • This compound-d4 (IS): Q1 349.2 -> Q3 193.1

Protocol 2: this compound Quantification in Tissue Homogenate using Solid-Phase Extraction (SPE)

This protocol provides enhanced cleanup for complex matrices like tissue homogenates.

1. Materials and Reagents

  • Tissue (e.g., liver, brain)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenizer

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ammonium Hydroxide (NH₄OH)

  • Formic Acid (FA)

  • All other reagents as listed in Protocol 1.

2. Preparation of Tissue Homogenate

  • Weigh a portion of frozen tissue (e.g., 100 mg).

  • Add 4 volumes of cold PBS (e.g., 400 µL for 100 mg of tissue).

  • Homogenize until no solid tissue is visible. Keep samples on ice.

  • The resulting homogenate is treated as a 1:5 dilution (e.g., 100 mg in a final volume of 500 µL).

3. Sample Preparation Procedure (SPE)

  • Aliquot 100 µL of tissue homogenate into a microcentrifuge tube.

  • Add 10 µL of IS working solution (1 µg/mL this compound-d4).

  • Add 200 µL of 4% Phosphoric Acid in water and vortex.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Condition SPE Cartridge: Add 1 mL of MeOH, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash 1: Add 1 mL of 2% Formic Acid in water.

  • Wash 2: Add 1 mL of MeOH.

  • Elute: Elute this compound and IS with 1 mL of 5% Ammonium Hydroxide in ACN.

  • Drydown: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried sample in 100 µL of 50:50 ACN:H₂O with 0.1% FA.

  • Transfer to an autosampler vial for LC-MS/MS analysis using the conditions from Protocol 1.

Application Note & Protocol: Development of a Competitive ELISA for the Quantitative Detection of Sporol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporol is a small molecule of interest with the chemical formula C15H22O4 and a molecular weight of 266.33 g/mol .[1][2] As a trichothecene mycotoxin, its detection is critical in various fields, including food safety, environmental monitoring, and toxicology research.[1] Due to their small size, molecules like this compound are considered haptens and are not immunogenic on their own.[3][4] Therefore, to develop an antibody-based detection method, this compound must be conjugated to a larger carrier protein to elicit an immune response.[3][4][5] This application note describes the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound.

Competitive immunoassays are well-suited for the detection of small molecules because the small size of the analyte makes a traditional sandwich assay format difficult.[6][7][8][9] In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites.[10][11][12] The resulting signal is inversely proportional to the concentration of this compound in the sample.[9][12]

Principle of the Assay

The competitive ELISA for this compound detection follows these key steps:

  • Antibody Coating: A 96-well microplate is coated with a specific anti-Sporol antibody.

  • Competitive Binding: Samples containing unknown amounts of this compound and a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) are added to the wells. The free this compound and the this compound-HRP conjugate compete for binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate for HRP is added to the wells.

  • Signal Development and Measurement: The enzyme catalyzes the conversion of the substrate, leading to a color change. The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of this compound in the sample.

Experimental Protocols

Preparation of this compound-Carrier Protein Conjugates

To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein to make it immunogenic.[3][4][5] Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization due to its large size and immunogenicity, while Bovine Serum Albumin (BSA) is often used for assay development and screening.[4]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N,N'-Carbonyldiimidazole (CDI) or other suitable crosslinker

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound: (Assuming this compound has a reactive carboxyl or hydroxyl group for conjugation) Dissolve this compound in DMF. Add a molar excess of CDI and stir at room temperature for 2 hours to activate the functional group.

  • Conjugation to Carrier Protein: Dissolve KLH or BSA in PBS. Slowly add the activated this compound solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Dialysis: Transfer the conjugation mixture to dialysis tubing and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unconjugated this compound and crosslinker.

  • Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA assay). The conjugation efficiency can be assessed by techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if this compound has a distinct absorbance peak.[13]

Antibody Production (Polyclonal)

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or other suitable animal model)

Protocol:

  • Pre-immune Serum Collection: Collect blood from the rabbits to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the this compound-KLH conjugate with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the rabbits.

  • Booster Immunizations: Boost the immune response by administering subsequent injections of this compound-KLH emulsified with FIA every 3-4 weeks.

  • Titer Determination: Collect small blood samples 10-14 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with this compound-BSA as the coating antigen.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Development of Competitive ELISA

Materials:

  • Purified anti-Sporol antibody

  • This compound-HRP conjugate (prepared similarly to this compound-protein conjugates)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • This compound standards

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Antibody Coating: Dilute the purified anti-Sporol antibody in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[14]

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining protein-binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Then, add 50 µL of a predetermined optimal dilution of the this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The performance of the developed competitive ELISA for this compound detection is summarized in the tables below.

Table 1: Assay Specificity and Cross-Reactivity

CompoundChemical FamilyCross-Reactivity (%)
This compoundTrichothecene100
Deoxynivalenol (DON)Trichothecene< 0.1
T-2 ToxinTrichothecene< 0.1
ZearalenoneResorcylic acid lactone< 0.01
Fumonisin B1Mycotoxin< 0.01

Table 2: this compound Standard Curve Parameters

ParameterValue
Assay Range0.1 - 10 ng/mL
IC50 (50% Inhibitory Concentration)1.5 ng/mL
Limit of Detection (LOD)0.05 ng/mL
R² of Standard Curve0.998

Table 3: Recovery and Precision in Spiked Samples

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)
Corn Extract0.50.48965.27.8
2.02.11054.56.9
5.04.7946.18.2
Wheat Extract0.50.531065.88.1
2.01.9954.97.3
5.05.21045.57.9

Visualizations

experimental_workflow cluster_conjugation Step 1: Hapten-Carrier Conjugation cluster_immunization Step 2: Immunization & Antibody Production cluster_elisa Step 3: Competitive ELISA Development This compound This compound (Hapten) Conjugate This compound-Carrier Conjugate This compound->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Serum Collect Antiserum Immunization->Serum Purification Purify Anti-Sporol Antibody Serum->Purification Coating Coat Plate with Antibody Purification->Coating Blocking Block Plate Coating->Blocking Competition Add Sample (this compound) + This compound-HRP Conjugate Blocking->Competition Wash1 Wash Competition->Wash1 Substrate Add TMB Substrate Wash1->Substrate Read Read Absorbance at 450 nm Substrate->Read

Caption: Workflow for the development of a this compound immunoassay.

competitive_elisa_principle cluster_low_this compound Low this compound Concentration in Sample cluster_high_this compound High this compound Concentration in Sample Ab1 Antibody Sporol_HRP1 This compound-HRP Ab1->Sporol_HRP1 High Binding Signal1 Strong Signal Sporol_HRP1->Signal1 Sporol1 This compound Ab2 Antibody Sporol2 This compound Ab2->Sporol2 High Binding Sporol_HRP2 This compound-HRP Signal2 Weak Signal Sporol_HRP2->Signal2 Low Binding

Caption: Principle of the competitive ELISA for this compound detection.

hypothetical_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Inflammation, Apoptosis) Nucleus->Response Alters Gene Expression

Caption: Hypothetical signaling pathway affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Sensitivity of Small Molecule Kinase Inhibitor Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinase inhibitor detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My kinase inhibition assay is showing a very low signal-to-noise ratio. What are the common causes and solutions?

A1: A low signal-to-noise ratio can be caused by several factors:

  • Suboptimal Reagent Concentrations: The concentrations of ATP, substrate, or detection reagents may not be optimal. It is recommended to titrate each reagent to find the ideal concentration that maximizes the signal window without increasing the background.[1]

  • Contaminated Reagents: Reagents such as ATP solutions, buffers, or the kinase preparation itself may be contaminated. Using fresh, high-purity reagents and filter-sterilizing buffers can help mitigate this issue.[1]

  • Incorrect Reaction Time: The incubation times for the kinase reaction or the detection step may be too short or too long. A time-course experiment should be performed to determine the linear range for both the kinase reaction and the signal detection.[1]

  • High Background Signal: This can mask the true signal from the kinase activity. This issue often stems from problems with reagents or the reaction conditions.[1]

Q2: I am observing high variability and poor reproducibility in my IC50 values for a known inhibitor. What could be the issue?

A2: Variability in IC50 values can undermine the reliability of your results and can be attributed to:

  • Inconsistent DMSO Concentration: The concentration of the vehicle, typically DMSO, can affect enzyme activity. It is crucial to maintain a consistent and low final DMSO concentration (ideally <1%) across all wells, including controls.[2][3]

  • Variable Enzyme Activity: The activity of the kinase can vary between experiments. Using a consistent lot of the enzyme and substrate and allowing the enzyme to equilibrate to the reaction temperature before initiating the reaction can improve consistency.[3]

  • Compound Solubility Issues: The inhibitor may not be fully soluble in the assay buffer, leading to inconsistent concentrations. Always visually inspect for precipitation and determine the solubility of your compound in the final assay buffer.[3][4]

  • Assay Conditions Not Optimized: IC50 values are highly dependent on assay conditions. For ATP-competitive inhibitors, the ATP concentration is a critical factor.[5] It is recommended to perform assays at an ATP concentration equal to the Km of the enzyme to allow for better comparison of inhibitor potencies.[2]

Q3: How can I increase the sensitivity of my assay to detect weakly potent inhibitors?

A3: Detecting inhibitors with low potency requires a highly sensitive assay. Here are some strategies to enhance sensitivity:

  • Use of Fluorescent Ligands: Incorporating fluorescently labeled substrates or ATP analogs can significantly increase assay sensitivity.[6] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer higher sensitivity compared to traditional methods.[6]

  • Optimize Enzyme and Substrate Concentrations: Using lower concentrations of enzyme and substrate can enhance the assay's sensitivity, and the use of fluorescent ligands makes this possible.[6]

  • Choose a Sensitive Detection Method: Luminescence-based assays that measure ATP depletion (like Kinase-Glo®) or ADP formation (like ADP-Glo®) are highly sensitive.[6][7][8] However, be aware that for low-turnover enzymes, a long incubation time may be necessary to achieve a sufficient signal.[7]

  • KALIP (Kinase Assay Linked with Phosphoproteomics): This integrated proteomic strategy utilizes a pool of peptides derived from cellular kinase substrates, which can improve the sensitivity and specificity of in vitro kinase assays.[9]

Q4: My inhibitor appears less potent in cell-based assays compared to biochemical assays. Why is there a discrepancy?

A4: Discrepancies between biochemical and cell-based assay results are common. Several factors can contribute to this:

  • Cellular Environment: Biochemical assays often do not fully replicate the cellular environment.[10] In cells, factors like competing phosphatases can modulate the kinase activity profile.[10]

  • Inhibitor Targeting Inactive Kinase Conformations: Some inhibitors may preferentially target inactive kinase conformations that are less abundant in a biochemical assay.[5]

  • High Cellular ATP Levels: The concentration of ATP in cells is significantly higher than what is typically used in biochemical assays. For ATP-competitive inhibitors, this can lead to a decrease in apparent potency in a cellular context.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Luminescence-Based Kinase Assays

High background can obscure the true signal from kinase activity, leading to a reduced signal-to-noise ratio.[1]

Possible Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity ATP, buffers, and kinase preparations. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment.[1]
Suboptimal Reagent Concentrations Titrate ATP, substrate, and detection reagent concentrations to find the optimal balance that provides a good signal window without elevating the background.[1]
Prolonged Reaction Time Optimize incubation times for both the kinase reaction and the signal detection step by performing a time-course experiment to identify the linear range.[1]
Assay Plate Interference Certain types of microplates can contribute to background luminescence. Test different plate types to find one with low background characteristics.
Inhibitor Interference with Luciferase Some kinase inhibitors can also inhibit the luciferase enzyme used in the detection step, leading to artificially low light signals.[7] To counteract this, consider using a complementary luciferase-based assay that measures ADP formation.[7]
Issue 2: Inconsistent Results in TR-FRET/HTRF Kinase Assays

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and HTRF (Homogeneous Time-Resolved Fluorescence) are powerful techniques, but can be prone to specific issues.

Possible Cause Troubleshooting Steps
Incorrect Reagent Concentrations Determine the optimal working range for both the enzyme and substrate through titration experiments.[11]
Suboptimal Incubation Times Optimize the incubation times for both the enzymatic reaction and the detection step.[12]
Compound Interference The inhibitor may have inherent fluorescence or cause quenching of the FRET signal. Run a control experiment with the inhibitor and all assay components except the enzyme to check for interference.[3]
Improper Plate Sealing Ensure proper sealing of the microplate during incubations to prevent evaporation, which can alter reagent concentrations.[12]
Issue 3: Low Sensitivity in LC-MS/MS Quantification of Kinase Inhibitors

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method, but achieving the lowest limit of quantification (LLOQ) can be challenging.

Possible Cause Troubleshooting Steps
Inefficient Sample Preparation Optimize the protein precipitation and extraction steps to maximize the recovery of the inhibitor from the plasma sample.[13][14]
Suboptimal Chromatographic Conditions Adjust the mobile phase composition, gradient, and column type to achieve better separation and peak shape.[15][16]
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte. Evaluate and minimize matrix effects by optimizing the sample cleanup process.[16]
Instrument Settings Not Optimized Fine-tune the mass spectrometer settings, such as ionization source parameters and collision energy, to maximize the signal intensity for the specific inhibitor.

Data Presentation: Comparison of Kinase Inhibitor Detection Methods

Assay Type Principle Sensitivity Throughput Advantages Disadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([32P] or [33P]) into a substrate.[5]HighLow to MediumDirect measurement of phosphorylation.[5]Requires handling of radioactive materials, generates radioactive waste.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the depletion of ATP by coupling the remaining ATP to a luciferase reaction.[6][7][8]HighHighHomogeneous "add-mix-read" format, suitable for HTS.[8]Susceptible to interference from compounds that inhibit luciferase.[7]
Fluorescence-Based Assays (e.g., TR-FRET/HTRF) Measures the phosphorylation of a fluorescently labeled substrate.[6]HighHighHomogeneous format, reduced background interference.[6]Can be affected by compounds that are fluorescent or quench fluorescence.[3]
LC-MS/MS Quantifies the inhibitor directly in a sample, often plasma.[13][14]Very HighLow to MediumHigh specificity and sensitivity, can quantify multiple inhibitors simultaneously.[13][14][17]Requires specialized equipment and expertise, lower throughput.
ELISA-Based Assays Uses antibodies to detect the phosphorylated substrate.[6]Medium to HighMediumSpecific detection using antibodies.Often requires multiple wash steps, which can increase variability.

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay using Luminescence (e.g., Kinase-Glo®)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase by measuring ATP consumption.[4]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Small molecule inhibitor stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in kinase buffer to achieve a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[4]

  • Prepare Kinase/Substrate Mixture: Dilute the kinase and its substrate to the desired working concentrations in kinase buffer.

  • Add Inhibitor to Plate: Add a small volume (e.g., 5 µL) of each inhibitor dilution and the vehicle control to the wells of the microplate.

  • Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the addition of ATP to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop Reaction and Detect Signal: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence (no kinase control) from all readings. Normalize the data with the vehicle control representing 100% activity and a no-kinase control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol provides a general workflow for an HTRF® kinase assay to measure kinase activity.[11][12][18][19]

Materials:

  • HTRF® KinEASE™ Assay Kit (or similar, containing substrate, detection reagents, and buffers)

  • Purified kinase

  • ATP

  • Small molecule inhibitor

  • HTRF® compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare the working solutions of the substrate, kinase, and ATP by diluting them in the provided enzymatic buffer. The detection reagents are diluted in the detection buffer which contains EDTA to stop the enzymatic reaction.[18][19]

  • Enzymatic Reaction:

    • Dispense the enzymatic buffer into the wells of the microplate.

    • Add the biotinylated substrate solution.

    • Add the kinase solution.

    • Add the inhibitor at various concentrations (for an inhibition assay).

    • Initiate the reaction by adding the ATP solution.[18][19]

  • Incubation: Seal the plate and incubate at room temperature. The incubation time will depend on the kinase's activity.[18][19]

  • Detection:

    • Remove the plate sealer.

    • Add the premixed detection reagents (e.g., SA-XL665 and anti-phospho-antibody-cryptate) to each well.[18][19]

  • Second Incubation: Seal the plate and incubate for 1 hour at room temperature.[18][19]

  • Read Plate: Remove the plate sealer and read on an HTRF® compatible reader. The TR-FRET signal is proportional to the level of phosphorylation.[18][19]

Visualizations

experimental_workflow_luminescence cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Substrate Mix start_reaction Initiate Kinase Reaction with ATP prep_kinase->start_reaction add_inhibitor->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction add_reagent Add Luminescence Reagent incubate_reaction->add_reagent incubate_signal Incubate to Stabilize Signal add_reagent->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence analyze_data Calculate % Inhibition read_luminescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

troubleshooting_low_sensitivity problem Problem: Low Assay Sensitivity cause1 Suboptimal Reagent Concentrations problem->cause1 cause2 Insensitive Detection Method problem->cause2 cause3 Low Enzyme Activity problem->cause3 cause4 High Background Signal problem->cause4 solution1 Titrate Enzyme, Substrate, and ATP cause1->solution1 solution2 Switch to a more sensitive assay (e.g., TR-FRET, Luminescence) cause2->solution2 solution3 Increase incubation time (within linear range) cause3->solution3 solution4 Use high-purity reagents and optimize buffer conditions cause4->solution4

Caption: Troubleshooting guide for low sensitivity in kinase assays.

kinase_signaling_pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Proteins (e.g., Grb2) receptor->adaptor Activates ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras Activates raf Raf Kinase ras->raf mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Small Molecule Kinase Inhibitor inhibitor->raf Inhibits inhibitor->mek

Caption: A representative kinase signaling pathway (MAPK/ERK).

References

Overcoming matrix effects in Sporol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sporol Quantification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for overcoming matrix effects in the quantification of this compound using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: In chemical analysis, the "matrix" refers to all components in a sample other than the specific analyte of interest.[1] When quantifying this compound in biological samples (e.g., plasma, urine), these other components—such as salts, lipids, proteins, and metabolites—can interfere with the analysis.[2][3] This interference is called a matrix effect. It occurs when co-eluting matrix components alter the ionization efficiency of this compound in the mass spectrometer's ion source.[1][4] This can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the number of this compound ions that are formed, leading to a weaker signal and an underestimation of its concentration.

  • Ion Enhancement: Less commonly, matrix components can increase the number of this compound ions, causing an overestimation of its concentration.

These effects compromise the accuracy, precision, and sensitivity of the analytical method.[5][6]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction addition technique.[2][7] This involves comparing the signal response of this compound in a neat (clean) solvent to its response when spiked into a blank matrix extract (a sample that has been processed but contains no this compound).

The Matrix Factor (MF) is calculated to quantify the effect.[2]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.[2]

  • An MF > 1 indicates ion enhancement.[2]

A coefficient of variation (CV) of the matrix factor greater than 15% across different lots of a biological matrix suggests that the matrix effect is variable and may compromise method reliability.

Hypothetical Data for Matrix Factor Calculation:

Sample IDThis compound Peak Area (Neat Solution - Set A)This compound Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF = B/A)
Plasma Lot 11,520,000988,0000.65
Plasma Lot 21,515,000910,0000.60
Plasma Lot 31,530,0001,010,0000.66
Plasma Lot 41,525,000955,0000.63
Plasma Lot 51,510,0001,100,0000.73
Plasma Lot 61,535,000940,0000.61
Average 1,522,500 983,833 0.65
Std. Deviation 9,354 68,587 0.05
%CV 0.6% 7.0% 7.7%

In this example, the average Matrix Factor of 0.65 indicates a consistent 35% ion suppression. Since the %CV is below 15%, a suitable internal standard may be able to correct for this effect.

Q3: What are the primary sources of matrix effects in plasma or serum samples?

A3: The most common sources of matrix effects in plasma and serum are endogenous phospholipids from cell membranes.[1][4][8] These molecules are often co-extracted with the analyte of interest and can co-elute from the LC column, causing significant ion suppression.[8] Other sources include salts, proteins, and co-administered drugs or their metabolites.[2]

Q4: How can I minimize matrix effects during sample preparation?

A4: Improving sample cleanup is one of the most effective strategies to reduce matrix effects.[5][9] The goal is to remove interfering components like phospholipids while maximizing the recovery of this compound.

Comparison of Common Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation.[9]Simple, fast, inexpensive, and suitable for automation.[9]Often results in significant matrix effects because it is not effective at removing phospholipids and other small molecules ("dirty" extract).[9][10]
Liquid-Liquid Extraction (LLE) This compound is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous layer.[9]Provides a cleaner extract than PPT.[10] Can be selective by adjusting pH.[9]Can have lower analyte recovery, especially for polar compounds.[10] More labor-intensive.
Solid-Phase Extraction (SPE) This compound is selectively adsorbed onto a solid sorbent, while matrix components are washed away. This compound is then eluted with a different solvent.Provides the cleanest extracts by effectively removing salts and phospholipids.[10] High analyte recovery and concentration possible.More complex and costly method development.[6]

For challenging assays, mixed-mode SPE, which combines multiple retention mechanisms (e.g., reversed-phase and ion exchange), can provide exceptionally clean extracts.[10]

Q5: What is the best calibration strategy to compensate for matrix effects?

A5: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies are necessary.

  • Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank biological matrix that is identical to the study samples. This ensures that the standards and the unknown samples experience the same degree of matrix effect, thereby improving accuracy.[11] However, finding a truly analyte-free blank matrix can be a challenge, and this method does not correct for variability in matrix effects between individual samples.[11][12]

  • Standard Addition: In this method, known amounts of this compound are added to aliquots of the actual unknown sample.[6][13] A calibration curve is generated for each sample, which effectively corrects for the unique matrix effect in that specific sample. This approach is very accurate but is also time-consuming and not practical for high-throughput analysis.[13][14]

Q6: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A6: Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][15][16] A SIL-IS (e.g., this compound-d4) is a version of the analyte where some atoms have been replaced with heavier isotopes.

A SIL-IS is ideal because it has nearly identical chemical and physical properties to this compound.[15] It will co-elute from the LC column and experience the same extraction inefficiencies and ionization suppression or enhancement.[16] Because the mass spectrometer can distinguish between this compound and the heavier SIL-IS, the ratio of their peak areas remains constant even if the absolute signal for both fluctuates. This provides highly accurate and precise quantification.

However, even a SIL-IS may not perfectly compensate if there is a slight chromatographic separation between the analyte and the SIL-IS (known as the deuterium isotope effect), which can expose them to different matrix components.[16]

Troubleshooting Guide

Scenario 1: Poor reproducibility of this compound quantification, especially at low concentrations.

  • Potential Cause: Variable matrix effects between different sample lots or individuals. The composition of the biological matrix can differ slightly, causing the degree of ion suppression or enhancement to change from sample to sample.[11] This variability has a greater impact on low-concentration samples where the signal-to-noise ratio is smaller.

  • Recommended Solution:

    • Assess Matrix Variability: Quantify the matrix factor using the post-extraction addition method in at least six different lots of the biological matrix. If the coefficient of variation (%CV) of the matrix factor is >15%, variability is significant.[13]

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more of the interfering components.[10]

    • Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.[15]

Scenario 2: The peak area for this compound is significantly lower in post-extraction spiked samples compared to the same concentration in a neat solvent.

  • Potential Cause: Severe ion suppression is occurring. This is a clear indication that co-eluting matrix components are interfering with the ionization of this compound in the MS source.

  • Recommended Solution:

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components. A longer, shallower gradient can improve resolution. Also, consider diverting the early and late eluting fractions of the LC flow (which often contain salts and phospholipids) to waste instead of the MS source.[13]

    • Enhance Sample Preparation: Use a targeted sample preparation technique. For plasma or serum, this could involve phospholipid removal plates or a specific SPE sorbent designed to eliminate these interferences.[8]

    • Check for Phospholipids: Use the mass spectrometer to monitor for characteristic phospholipid fragment ions (e.g., m/z 184) to see if they are co-eluting with this compound.

Scenario 3: The internal standard (IS) response is inconsistent or drifts throughout the analytical run.

  • Potential Cause: The chosen internal standard is not behaving identically to this compound, or the system is being progressively fouled by matrix components. If a structural analog IS is used, it may have different chromatographic retention and be affected differently by the matrix.[6] If a SIL-IS is used, progressive buildup of non-volatile matrix components in the ion source can cause a general decline in sensitivity over the course of the run.

  • Recommended Solution:

    • Verify IS Co-elution: Ensure the internal standard and this compound have nearly identical retention times. For a SIL-IS, this is expected, but for an analog, chromatographic differences may be the issue.[16]

    • Improve Sample Cleanup: Cleaner samples will reduce the rate of ion source contamination. Implement a more effective SPE or LLE protocol.[5]

    • Optimize MS Source Conditions: Adjust source parameters (e.g., temperature, gas flows) to be more robust against matrix contamination.

    • Schedule Regular Instrument Cleaning: If long analytical runs are common, incorporate more frequent ion source cleaning into the laboratory's standard operating procedures.

Visualizations and Diagrams

MatrixEffect cluster_MS MS Ion Source This compound This compound Ionization Ionization This compound->Ionization Analyte Matrix Co-eluting Matrix Components Matrix->Ionization Interference Suppressed_Signal Suppressed This compound Signal Ionization->Suppressed_Signal Competition for Ionization Accurate_Signal Accurate This compound Signal

Caption: Conceptual diagram of ion suppression due to matrix effects.

MatrixEffectWorkflow Start Start: Assay Development PrepNeat Prepare this compound in Neat Solvent (Set A) Start->PrepNeat PrepMatrix Prepare Blank Matrix Extract (Set B) Start->PrepMatrix Analyze Analyze Set A and Set B by LC-MS/MS PrepNeat->Analyze SpikeMatrix Spike this compound into Blank Extract (Set B) PrepMatrix->SpikeMatrix SpikeMatrix->Analyze CalculateMF Calculate Matrix Factor (MF = Peak Area B / Peak Area A) Analyze->CalculateMF Decision Is MF ≈ 1? CalculateMF->Decision CheckCV Is MF consistent? (%CV < 15%) End_Compensate Compensate: Use SIL-IS and/or Matrix-Matched Calibrators CheckCV->End_Compensate Yes End_Minimize Minimize: Improve Sample Prep & Chromatography CheckCV->End_Minimize No Decision->CheckCV No End_Good No Significant Matrix Effect Decision->End_Good Yes

Caption: Workflow for the quantitative assessment of matrix effects.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Input Plasma Sample (this compound + Matrix) PPT_node Add Acetonitrile, Centrifuge Input->PPT_node LLE_node Add Organic Solvent, Shake, Separate Layers Input->LLE_node SPE_node Load, Wash, Elute from Cartridge Input->SPE_node PPT_Result High Matrix Phospholipids Present PPT_node->PPT_Result Final LC-MS/MS Analysis PPT_Result->Final LLE_Result Medium Matrix Some Phospholipids Removed LLE_node->LLE_Result LLE_Result->Final SPE_Result Low Matrix Most Phospholipids Removed SPE_node->SPE_Result SPE_Result->Final

Caption: Comparison of sample preparation techniques for matrix removal.

Detailed Experimental Protocols

Protocol 1: Post-Extraction Addition Method for Matrix Factor Calculation

  • Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.

  • Materials:

    • Blank biological matrix (e.g., drug-free human plasma), minimum of 6 different lots.

    • This compound analytical standard.

    • Neat solution solvent (matching the final composition of the extracted sample, e.g., 50:50 Acetonitrile:Water).

    • All reagents and equipment for the established sample preparation method.

  • Procedure:

    • Prepare Set A (Neat Solution): Prepare a solution of this compound in the neat solution solvent at a concentration representing a mid-point in the calibration range (e.g., 100 ng/mL). Prepare in triplicate.

    • Prepare Set B (Post-Extraction Spike): a. Take six different lots of blank biological matrix. Process them using the established sample preparation protocol (e.g., protein precipitation or SPE). b. After the final extraction step, but before evaporation (if any), spike the resulting blank extracts with the this compound analytical standard to achieve the same final concentration as Set A (e.g., 100 ng/mL). Prepare in triplicate for each lot.

    • Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak area for this compound.

  • Data Analysis:

    • Calculate the average peak area for Set A (Area_Neat).

    • For each lot in Set B, calculate the average peak area (Area_Matrix).

    • Calculate the Matrix Factor (MF) for each lot: MF = Area_Matrix / Area_Neat .

    • Calculate the average MF and the percentage coefficient of variation (%CV) across all lots.

Protocol 2: Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

  • Objective: To provide a cleaner sample extract than protein precipitation, thereby reducing matrix effects. This protocol assumes this compound is a moderately hydrophobic, neutral compound.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL).

    • SPE vacuum manifold.

    • Plasma sample containing this compound.

    • Methanol (MeOH), HPLC grade.

    • Deionized water.

    • Elution solvent (e.g., 90:10 Methanol:Water).

    • Wash solvent (e.g., 5% Methanol in water).

  • Procedure:

    • Condition Cartridge: Pass 2 mL of MeOH through the SPE cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

    • Load Sample: Mix 500 µL of plasma with 500 µL of deionized water. Load the entire 1 mL mixture onto the conditioned SPE cartridge. Apply a slow vacuum to pull the sample through at ~1 mL/min.

    • Wash: Pass 2 mL of the wash solvent (5% MeOH) through the cartridge to remove salts and other polar interferences. Dry the cartridge under full vacuum for 5 minutes to remove excess water.

    • Elute: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and allow it to soak for 30 seconds before applying a slow vacuum to elute this compound. Repeat with a second 1 mL aliquot of elution solvent.

    • Evaporate and Reconstitute: Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition for LC-MS/MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Curves

  • Objective: To prepare a set of calibration standards that will experience the same matrix effects as the unknown samples.

  • Materials:

    • A large pool of blank biological matrix (verified to be free of this compound).

    • A high-concentration stock solution of this compound.

    • Serial dilution tubes.

  • Procedure:

    • Prepare Spiking Solutions: Create a series of working standard solutions of this compound in a suitable solvent (e.g., Methanol) by serial dilution from the high-concentration stock. These solutions will be used to spike the blank matrix.

    • Spike Matrix: For each calibration point, add a small, fixed volume (e.g., 10 µL) of the corresponding working standard solution to a larger, fixed volume of the blank matrix (e.g., 190 µL). This creates a set of matrix standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Ensure the volume of spiking solution is small (<5% of the total volume) to avoid altering the matrix character.

    • Prepare Blank and Zero Sample: Prepare a "blank" sample by processing the matrix with no additions. Prepare a "zero" sample by adding the internal standard to the blank matrix.

    • Process Standards: Process the entire set of matrix-matched calibration standards, along with the blank, zero, and unknown samples, using the exact same sample preparation protocol.

    • Analysis: Analyze the processed standards and samples by LC-MS/MS and construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration.

References

Technical Support Center: Optimization of Sporol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sporol extraction from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from fungal cultures important?

A1: this compound is a novel secondary metabolite with significant bioactive potential, making it a compound of interest for pharmaceutical and biotechnological applications. Fungi are a rich source of such bioactive compounds.[1][2] Efficient extraction from fungal cultures is the first critical step in its purification, characterization, and development into a potential therapeutic agent.

Q2: Which fungal culture method is better for this compound production: Solid-State Fermentation (SSF) or Submerged Fermentation (SmF)?

A2: Both SSF and SmF can be used for producing fungal secondary metabolites, and the optimal method can be species-specific.[3] SmF often allows for easier process control and scaling, and in some cases, can result in higher yields of metabolites like lovastatin.[3] However, SSF can sometimes produce a higher concentration of certain metabolites.[3] It is recommended to perform pilot experiments with both methods to determine the best approach for your specific fungal strain and this compound production.

Q3: What are the most common solvents used for extracting secondary metabolites like this compound?

A3: The choice of solvent is critical and depends on the polarity of this compound. Commonly used organic solvents for the extraction of fungal secondary metabolites include ethyl acetate, chloroform, dichloromethane, and hexane.[3][4] A dual-solvent extraction process can also be employed to capture a broader range of compounds.[2] It is crucial to optimize the solvent system to achieve a full profile of the secondary metabolites.[3]

Q4: How can I increase the yield of this compound from my fungal culture?

A4: Optimizing the yield of this compound involves several factors. You can manipulate the culture conditions such as media composition, pH, temperature, and aeration.[5][6][7] Additionally, the extraction technique and the choice of solvent are pivotal.[3] Statistical methods like experimental design can be systematically employed to enhance production yields.[5] The timing of the harvest is also crucial, as secondary metabolite production often occurs at a specific growth phase of the fungus.

Q5: My fungal strain is not producing this compound under standard laboratory conditions. What can I do?

A5: Many biosynthetic gene clusters for secondary metabolites are "silent" under standard laboratory conditions.[1] To induce this compound production, you can try altering the physical growth conditions, such as co-culturing with other microorganisms to simulate ecological competition, or by using genetic engineering techniques to express key regulatory genes.[1]

Experimental Workflows and Signaling Pathways

General Workflow for this compound Extraction and Purification

G Figure 1: General Workflow for this compound Extraction and Purification cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification & Analysis A Fungal Strain Activation B Inoculum Preparation A->B C Fermentation (SSF or SmF) B->C D Harvesting Mycelia/Broth C->D E Solvent Extraction D->E F Crude Extract Concentration E->F G Fractionation (e.g., Chromatography) F->G H Bioassay-Guided Isolation G->H I Compound Identification (e.g., LC-MS) H->I

Caption: A flowchart illustrating the key stages from fungal culture to the identification of this compound.

Hypothetical Signaling Pathway for this compound Biosynthesis

G Figure 2: Hypothetical this compound Biosynthesis Regulation Env_Stress Environmental Stress (e.g., Nutrient Limitation) Regulator Global Regulator (e.g., LaeA-like) Env_Stress->Regulator activates Pathway_Reg Pathway-Specific Regulator Regulator->Pathway_Reg activates Biosynth_Genes This compound Biosynthetic Gene Cluster Pathway_Reg->Biosynth_Genes induces transcription This compound This compound Biosynth_Genes->this compound produces

Caption: A simplified diagram of a potential signaling cascade regulating this compound production.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate fungal growth phase for harvest. 2. Suboptimal culture conditions (media, pH, temp).[5][6] 3. Biosynthetic gene cluster is silent.[1] 4. Inefficient extraction solvent or method.[3]1. Perform a time-course study to identify the peak production phase. 2. Systematically optimize culture parameters using experimental design.[5] 3. Try inducing gene expression by altering culture conditions or co-culturing.[1] 4. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Compare maceration, sonication, and Soxhlet extraction methods.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum size or quality.[5] 2. Minor fluctuations in fermentation conditions. 3. Incomplete extraction in some batches.1. Standardize the spore suspension concentration using a hemocytometer.[6] 2. Tightly control and monitor pH, temperature, and agitation. 3. Ensure consistent extraction times and solvent-to-biomass ratios.
Presence of Many Impurities in Crude Extract 1. Extraction solvent is not selective enough. 2. Cell lysis is releasing a high amount of primary metabolites.1. Use a more non-polar solvent initially to remove lipids before extracting with a more polar solvent for this compound. 2. Consider a multi-step extraction or partitioning the crude extract (e.g., liquid-liquid extraction) to separate compounds based on polarity.[4]
Formation of Emulsion During Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds (e.g., lipids, proteins) in the extract.[8] 2. Vigorous shaking of the separatory funnel.[8]1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[8] 2. Gently swirl or invert the funnel instead of shaking vigorously.[8] 3. Centrifuge the mixture to break the emulsion.[8] 4. Consider using Supported Liquid Extraction (SLE) as an alternative.[8]
This compound Appears Degraded After Extraction 1. Exposure to high temperatures for extended periods. 2. pH instability during extraction. 3. Presence of degradative enzymes in the extract.1. Use rotary evaporation at a lower temperature (e.g., <40°C) to concentrate the extract. 2. Buffer the extraction solvent if this compound is known to be pH-sensitive. 3. Add protease inhibitors or perform the extraction at low temperatures (4°C) to minimize enzymatic activity.

Detailed Experimental Protocols

Protocol 1: Fungal Culture and Inoculum Preparation
  • Strain Activation: Aseptically transfer a small piece of the fungal mycelium from a stock culture to the center of a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25-28°C for 7-14 days, or until sufficient growth and sporulation are observed.[2]

  • Spore Suspension Preparation:

    • Add 10 mL of sterile 0.1% Tween 80 solution to the mature fungal plate.[6]

    • Gently scrape the surface with a sterile loop to dislodge the spores.[5]

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[5]

    • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.[6]

  • Inoculation: Inoculate a liquid seed culture medium (e.g., Potato Dextrose Broth) with the prepared spore suspension (typically 5% v/v). Incubate in a shaker at 25-28°C and 150 rpm for 2-3 days to generate a vegetative inoculum for the main fermentation.

Protocol 2: Liquid-Liquid Extraction of this compound
  • Harvesting: After the fermentation period (e.g., 14 days), separate the fungal mycelium from the culture broth by filtration.[2]

  • Mycelial Extraction:

    • Dry the mycelium (e.g., by lyophilization).

    • Grind the dried mycelium into a fine powder.

    • Suspend the powder in a suitable organic solvent (e.g., ethyl acetate) at a 1:10 (w/v) ratio.

    • Perform extraction using an ultrasonic bath for 30 minutes, repeating three times.

  • Broth Extraction:

    • Transfer the culture broth filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently invert the funnel multiple times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.[8]

    • Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice more.

  • Pooling and Concentration:

    • Combine the organic extracts from both the mycelium and the broth.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting crude this compound extract at -20°C for further purification.

Protocol 3: Solid Phase Extraction (SPE) for Initial Purification
  • Column Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18 for reversed-phase).

    • Condition the column by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.[9] Do not let the column dry out.[9]

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of a weak solvent (e.g., water with a small percentage of organic solvent).

    • Apply the sample to the conditioned SPE column at a slow, controlled flow rate (e.g., 1 mL/min).[9]

  • Washing:

    • Wash the column with a weak solvent (e.g., 5% methanol in water) to remove highly polar, unbound impurities.

  • Elution:

    • Elute this compound from the column using a stronger solvent or a stepwise gradient of increasing solvent strength (e.g., 20%, 50%, 80%, 100% methanol).

    • Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the highest concentration and purity of this compound. Pool the desired fractions for further purification steps.

References

Refining purification techniques for Sporol isolates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sporolin Purification

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers purifying "Sporolin," a recombinant therapeutic protein isolated from engineered spore-forming bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression level and final yield for Sporolin?

A1: Sporolin is typically expressed as inclusion bodies in E. coli BL21(DE3) strains. Expression levels and final yields can vary significantly based on the expression conditions and purification strategy. The following table summarizes expected outcomes from a standard 1-liter culture.

Table 1: Typical Sporolin Yield at Different Purification Stages

Purification Stage Starting Material Typical Yield (mg/L of culture) Typical Purity (%)
Cell Lysis 5g wet cell paste 300 - 400 (Inclusion Bodies) ~50%
Solubilization 350mg Inclusion Bodies 250 - 350 (Solubilized Protein) ~60%
Affinity Chromatography 300mg Solubilized Protein 80 - 120 >90%

| Size-Exclusion Chromatography | 100mg Affinity-Purified Protein | 60 - 90 | >98% |

Q2: My final Sporolin yield is very low. What are the common causes?

A2: Low final yield is a frequent issue. The problem can arise at multiple stages of the purification process. A systematic approach is needed to identify the bottleneck. Key areas to investigate include inefficient cell lysis, incomplete inclusion body solubilization, poor protein refolding, or suboptimal chromatography conditions.

Below is a logical workflow to troubleshoot this issue.

G start Low Final Yield lysis Check Lysis Efficiency: - Analyze pre- and post-lysis samples on SDS-PAGE. - Test alternative lysis methods (e.g., sonication vs. microfluidizer). start->lysis Start Here solubilization Assess IB Solubilization: - Is the pellet post-solubilization large? - Quantify protein in supernatant vs. pellet. - Test different denaturants (Urea vs. Guanidine-HCl). lysis->solubilization Lysis is Efficient refolding Evaluate Refolding Step: - Is there heavy precipitation during dialysis/dilution? - Screen refolding additives (e.g., L-Arginine, glycerol). - Optimize pH and temperature. solubilization->refolding Solubilization >90% chromatography Optimize Chromatography: - Does protein fail to bind to the affinity column? - Is protein precipitating on the column? - Check buffer compatibility and resin integrity. refolding->chromatography Refolding is Successful solution Yield Improved chromatography->solution

Caption: Troubleshooting flowchart for low Sporolin yield.

Q3: My purified Sporolin shows multiple bands on an SDS-PAGE gel. How can I improve purity?

A3: The presence of contaminating proteins is a common purity issue. The solution depends on the nature of the impurities.

  • Higher Molecular Weight Bands: Often indicate protein aggregates. Improve refolding conditions or add a final polishing step like Size-Exclusion Chromatography (SEC).

  • Lower Molecular Weight Bands: These are typically host cell proteins or degradation products of Sporolin.

    • Add protease inhibitors during lysis.

    • Optimize the wash steps during affinity chromatography by increasing the imidazole concentration or adjusting buffer salt concentration.

    • Consider adding an intermediate Ion-Exchange Chromatography (IEX) step before SEC.

Table 2: Effect of Wash Buffer Additives on Purity

Wash Buffer (Affinity Step) Imidazole Conc. (mM) Salt (NaCl) Conc. (mM) Final Purity after Affinity Step (%)
Standard 20 300 85
High Imidazole 40 300 92
High Salt 20 500 88

| High Imidazole + High Salt | 40 | 500 | 94 |

Troubleshooting Guides

Problem 1: Sporolin precipitates during the refolding step.

Cause: The transition from denaturing to native conditions is too rapid, or the refolding buffer composition is suboptimal, leading to aggregation.

Solution:

  • Optimize Refolding Method: Rapid dilution is often gentler than dialysis. Try adding the solubilized protein drop-wise into a large volume of refolding buffer under constant, gentle stirring.

  • Screen Refolding Additives: Certain small molecules can stabilize intermediates and prevent aggregation. L-Arginine and glycerol are common additives.

  • Control Temperature: Perform the refolding step at a lower temperature (e.g., 4°C) to slow down the kinetics of aggregation.

The diagram below illustrates the general workflow for isolating Sporolin from inclusion bodies.

G cluster_0 Upstream cluster_1 Downstream Purification Expr Cell Culture & Expression Lysis Cell Lysis & IB Collection Expr->Lysis Sol IB Solubilization (8M Urea) Lysis->Sol Refold Refolding (Dilution) Sol->Refold AC Affinity Chromatography (IMAC) Refold->AC SEC Size-Exclusion Chromatography (SEC) AC->SEC Final Pure Sporolin (>98%) SEC->Final

Caption: Standard purification workflow for recombinant Sporolin.

Problem 2: Sporolin does not bind to the IMAC (Immobilized Metal Affinity Chromatography) column.

Cause: This usually indicates an issue with the polyhistidine tag (His-tag) accessibility or the integrity of the chromatography resin.

Solution:

  • Verify His-Tag Accessibility: The His-tag may be buried within the refolded protein structure. Try performing the IMAC step under denaturing conditions (with 8M Urea in all buffers) before the refolding step. This ensures the tag is exposed.

  • Check Buffer Components: Ensure no chelating agents like EDTA are present in your buffers, as they will strip the Ni2+ or Co2+ ions from the column. Also, confirm the pH of your binding buffer is appropriate (typically 7.5-8.0).

  • Regenerate the Column: The resin may be saturated or fouled. Follow the manufacturer's protocol for stripping and recharging the column with a fresh metal ion solution.

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding

  • IB Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT) to a final concentration of 10 mg/mL.

    • Stir gently at room temperature for 1 hour or until the solution is clear.

    • Centrifuge at 15,000 x g for 20 minutes to pellet any insoluble material. Collect the supernatant containing the solubilized Sporolin.

  • Protein Refolding (Rapid Dilution):

    • Prepare a 20X volume of ice-cold Refolding Buffer (50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 0.5 mM GSSG, 5 mM GSH).

    • While stirring the Refolding Buffer gently in a cold room (4°C), add the solubilized Sporolin supernatant drop-wise over 30 minutes.

    • Continue to stir gently at 4°C for 12-18 hours.

Protocol 2: Affinity Chromatography (IMAC)

  • Column Equilibration: Equilibrate a pre-packed Ni-NTA column with 5 column volumes (CV) of Binding Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Sample Loading: Load the refolded Sporolin solution onto the column at a flow rate of 1 mL/min.

  • Wash: Wash the column with 10 CV of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound Sporolin using a linear gradient or step elution with Elution Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM Imidazole). Collect fractions and analyze by SDS-PAGE.

Signaling Pathway Context

Sporolin is under investigation for its role as an antagonist in the hypothetical "Spore Activation Pathway," which is critical for bacterial germination. Understanding this interaction is key for developing novel antimicrobial agents.

G Receptor Germinant Receptor (GerA/B/K) PLC Phospholipase C Receptor->PLC Activates DAG Diacylglycerol (DAG) Generation PLC->DAG SpoV SpoVA Channel Activation DAG->SpoV DPA DPA Release (from Core) SpoV->DPA Hydration Core Hydration & Enzyme Activation DPA->Hydration Germination Germination Hydration->Germination Sporolin Sporolin (Antagonist) Sporolin->Receptor Inhibits

Caption: Hypothetical Spore Activation Pathway inhibited by Sporolin.

Troubleshooting inconsistent results in Sporol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sporol bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Variability in Sporulation Rates Between Replicates

Question: I am observing significant variability in the number of spores produced between my replicate cultures grown under the same conditions. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue in sporulation assays and can mask the true effects of your experimental conditions. Several factors can contribute to this problem:

  • Inconsistent Inoculum: The age and physiological state of the initial cell culture can significantly impact sporulation efficiency. Cells taken from older plates may not sporulate as well.

  • Uneven Culture Conditions: Minor variations in temperature, humidity, or gas exchange across an incubator can lead to different sporulation rates in replicate plates or flasks.[1]

  • Nutrient Gradients: In solid media, slight differences in nutrient availability across the plate can affect sporulation. For liquid cultures, inadequate agitation can lead to nutrient and oxygen gradients.

  • Genetic Instability: Some microbial strains may be genetically unstable, leading to variations in sporulation capacity over time.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Always use cultures from the same growth phase (e.g., exponential phase) and of a consistent age for inoculation.[2]

  • Ensure Uniform Incubation: Avoid stacking plates in the incubator to ensure uniform temperature and gas exchange. For liquid cultures, use an orbital shaker to ensure adequate aeration and mixing.

  • Optimize Culture Media: Ensure that the sporulation medium is well-mixed and that all components are fully dissolved before use.

  • Regularly Check Strain Integrity: If you suspect genetic instability, consider re-streaking your culture from a frozen stock or performing quality control checks on your strain.

Low or No Sporulation Observed

Question: My cultures are showing poor or no sporulation, even in the control group. What could be the cause?

Answer: A failure to induce sporulation can be due to a variety of factors related to the culture conditions, the specific microbial strain, or the assay protocol itself.

  • Sub-optimal Environmental Conditions: Temperature, pH, and light are critical factors for inducing sporulation in many organisms.[1] For example, the optimal temperature for growth and sporulation of Fusarium is between 25-30°C, and an acidic pH is often preferred.[1]

  • Inappropriate Culture Medium: The composition of the pre-sporulation and sporulation media is crucial. For instance, some strains of Saccharomyces cerevisiae sporulate more efficiently in acetate-based media compared to glucose-based media.[3]

  • Incorrect Growth Phase at Induction: The timing of transfer from a growth medium to a sporulation medium is critical. For many yeasts, cells should be collected during the exponential growth phase for optimal sporulation.[2]

  • Strain-Specific Requirements: Different microbial strains can have vastly different requirements for sporulation. A protocol that works for one strain may not be optimal for another.[3]

Troubleshooting Steps:

  • Optimize Physical Parameters: Systematically test a range of temperatures, pH levels, and light/dark cycles to determine the optimal conditions for your specific strain.[1]

  • Evaluate Different Media: Experiment with different pre-sporulation and sporulation media compositions. For example, varying the carbon and nitrogen sources can have a significant impact on sporulation.

  • Determine the Optimal Harvest Time: Perform a time-course experiment to identify the best growth phase for inducing sporulation in your organism.

  • Consult Strain-Specific Literature: Research the specific sporulation requirements for the microbial species and strain you are working with.

Inconsistent Spore Counts with Hemocytometer

Question: My replicate spore counts from the same sample using a hemocytometer are highly variable. How can I improve the consistency of my counts?

Answer: Inconsistent hemocytometer counts are often due to improper sample preparation and counting technique. The variability among hemocytometer squares can be a significant source of error.

  • Non-uniform Spore Suspension: Spores can clump together or settle quickly, leading to an uneven distribution in the suspension.

  • Improper Hemocytometer Loading: Overfilling or underfilling the counting chamber can lead to inaccurate counts.

  • Counting Errors: Inconsistent criteria for counting spores on the grid lines can introduce variability.

  • Insufficient Number of Squares Counted: Counting too few squares can lead to a non-representative sample of the spore suspension.

Troubleshooting Steps:

  • Ensure Homogeneous Suspension: Vortex the spore suspension thoroughly for at least one minute before taking an aliquot for counting.[4] Using a surfactant like Tween-20 can help to prevent clumping.[4]

  • Properly Load the Hemocytometer: Pipette the spore suspension into the chamber carefully, allowing it to fill by capillary action without overflowing.

  • Standardize Counting Rules: Adopt a consistent rule for counting spores that touch the grid lines (e.g., count spores on the top and left lines but not on the bottom and right lines).

  • Increase Sample Size: To minimize the effect of square-to-square variability, count a larger number of squares per sample. It has been suggested that counting approximately 30 squares per culture can improve precision.

Quantitative Data Summary

Table 1: Effect of Sporulation Media and Temperature on Bacillus spp. Sporulation Rates
Bacillus StrainSporulation MediumTemperature (°C)Sporulation Rate (%)
B. cereusDouble-Strength Schaeffer's-Glucose (2XSG)3090
B. thuringiensisDouble-Strength Schaeffer's-Glucose (2XSG)3050
B. licheniformisMn²⁺-amended 10% Columbia Broth (MAC)37~80
B. sphaericusDifco Sporulation Medium3065

Data synthesized from Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores.[5][6]

Table 2: Influence of Culture Conditions on Saccharomyces cerevisiae Sporulation Efficiency
Strain BackgroundPre-sporulation MediumSporulation MediumTemperature (°C)Sporulation Frequency (%)Four-Spore Asci Frequency (%)
Baker's Yeast10% Glucose0.5% Potassium Acetate22up to 97up to 60
SK1Not specifiedNot specified30~100Not specified
BYNot specifiedNot specified30Very LowNot specified

Data synthesized from Factors which affect the frequency of sporulation and tetrad formation in Saccharomyces cerevisiae baker's yeasts and A method for quantifying sporulation efficiency and isolating meiotic progeny in non-GMO strains of Saccharomyces cerevisiae.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Fungal Spore Suspension Preparation

This protocol provides a general method for harvesting fungal spores from a solid agar culture to prepare a suspension for quantification or subsequent experiments.

Materials:

  • Mature fungal culture on an agar plate

  • Sterile MilliQ water or a suitable buffer (e.g., 0.01% Tween-20 solution)[4]

  • Sterile cell spreader or loop

  • Sterile 50 mL conical tubes

  • Sterile funnel and miracloth or cheesecloth[4][8]

  • Vortex mixer

Procedure:

  • Add 5-10 mL of sterile MilliQ water or buffer to the surface of the mature fungal culture plate.[8]

  • Gently scrape the surface of the agar with a sterile cell spreader or loop to dislodge the spores into the liquid.[8]

  • Pipette the spore suspension from the plate and transfer it to a sterile 50 mL conical tube.

  • To maximize spore recovery, you can repeat steps 1-3 by adding more sterile liquid to the same plate and collecting it into the same conical tube.

  • Set up a filtration apparatus by placing a sterile funnel with a layer of miracloth or at least four layers of sterile cheesecloth over a new sterile 50 mL conical tube.[4][8]

  • Pour the spore suspension through the filter to remove mycelial fragments and large clumps.[4][8]

  • For a cleaner suspension, a second filtration step can be performed.[8]

  • Vortex the filtered spore suspension vigorously for at least one minute to ensure a homogenous mixture before proceeding with quantification.[4]

Protocol 2: Quantification of Fungal Spores using a Hemocytometer

This protocol describes the standard procedure for counting fungal spores using a Neubauer hemocytometer.

Materials:

  • Homogenized fungal spore suspension

  • Neubauer hemocytometer and coverslip

  • Pipette (P10 or P20)

  • Lint-free tissue

  • Light microscope

Procedure:

  • Clean the hemocytometer and coverslip with 70% ethanol and dry thoroughly with a lint-free tissue.

  • Place the coverslip over the counting chamber of the hemocytometer.

  • If the spore suspension is too concentrated, prepare a serial dilution (e.g., 1:10 or 1:100) with sterile water or buffer to obtain a countable number of spores in the viewing field.[8]

  • Thoroughly mix the final spore suspension by vortexing immediately before loading.

  • Carefully pipette approximately 9-10 µL of the spore suspension into the V-shaped groove at the edge of the coverslip, allowing the chamber to fill by capillary action. Do not overfill or underfill the chamber.[9]

  • Allow the spores to settle for 1-2 minutes before counting.

  • Place the hemocytometer on the microscope stage and focus on the grid lines of the central square under 10x or 40x magnification.

  • Count the spores in the four large corner squares and the central large square of the grid.[9] Use a consistent method for spores lying on the boundary lines (e.g., count those on the top and left lines, but not those on the bottom and right lines).[9]

  • Calculate the average number of spores per large square.

  • Use the following formula to calculate the spore concentration: Spores/mL = (Average number of spores per large square) x (Dilution factor) x 10⁴

    Note: The factor 10⁴ accounts for the volume of one large square (0.1 µL).

Visualizations

Sporol_Bioassay_Workflow General this compound Bioassay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum Prepare Inoculum (Standardized Growth Phase) Inoculation Inoculate Media with Microorganism Inoculum->Inoculation Media Prepare Sporulation Media & Test Compounds Media->Inoculation Incubation Incubate under Controlled Conditions (Temp, pH, Light) Inoculation->Incubation Harvest Harvest Spores Incubation->Harvest Quantify Quantify Spores (e.g., Hemocytometer) Harvest->Quantify Data Data Analysis Quantify->Data

Caption: A flowchart illustrating the key steps in a typical this compound bioassay.

Factors_Affecting_Sporulation Key Factors Influencing Sporulation cluster_physical Physical Factors cluster_biological Biological Factors cluster_chemical Chemical Factors Sporulation Sporulation Efficiency Temperature Temperature Temperature->Sporulation pH pH pH->Sporulation Light Light/Dark Cycle Light->Sporulation Strain Microbial Strain Strain->Sporulation GrowthPhase Growth Phase GrowthPhase->Sporulation InoculumAge Inoculum Age InoculumAge->Sporulation MediaComp Media Composition (Carbon, Nitrogen) MediaComp->Sporulation TestCompound Test Compound (Inhibitor/Inducer) TestCompound->Sporulation

Caption: Factors influencing the efficiency of microbial sporulation in bioassays.

References

Technical Support Center: Enhancing the Stability of Sporol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sporol reference standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, a glutaraldehyde-based sterilant. Here you will find troubleshooting guides and frequently asked questions to ensure the efficacy and reliability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a high-level disinfectant and sterilant with glutaraldehyde as its active ingredient.[1][2] Its stability is crucial because it directly impacts its potency and effectiveness as a sterilizing agent. Degradation of the active ingredient can lead to a failure to achieve the desired level of disinfection or sterilization, compromising experimental results and safety.[3]

Q2: What are the primary factors that cause this compound (glutaraldehyde solutions) to lose potency?

A2: The potency of glutaraldehyde solutions like this compound is primarily affected by pH, temperature, and dissolved gas content.[3] Degradation can occur through three main chemical reactions: aldol condensation, hydration-polymerization, and oxidation.[3] Additionally, the presence of organic matter such as blood, serum, or pus can inactivate the disinfectant's active components.[4][5]

Q3: How does pH affect the stability and efficacy of this compound?

A3: Glutaraldehyde is most effective for sterilization at a slightly alkaline pH, typically around 8.[6] However, at this pH, it also tends to polymerize, which reduces its stability. For this reason, this compound is often supplied as a more stable acidic solution that is "activated" with an alkaline buffer before use.[6] Over time and with use, the pH of both acidic and alkaline solutions can drift towards neutral, which may affect their efficacy.[3]

Q4: What are the recommended storage conditions for this compound to ensure maximum stability?

A4: To maximize shelf life, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] Most manufacturers recommend a storage temperature between 15°C and 25°C.[7] It is also crucial to keep the containers tightly sealed to prevent contamination and evaporation.[7][8]

Q5: What is the typical shelf life of a this compound solution?

A5: The shelf life of this compound can vary. For an unopened, acidic glutaraldehyde solution, the loss of active ingredients can be as low as 7% after 24 months when stored at room temperature.[3] However, once an alkaline buffer is added to activate the solution, the degradation is much faster, with a potential loss of 14-18% of the active ingredient within one month.[3] Always refer to the manufacturer's expiration date on the container.[9]

Troubleshooting Guide

Issue 1: Reduced Sterilization Efficacy

Possible Cause 1: Degradation of the active ingredient.

  • Solution: The concentration of glutaraldehyde in the solution may have fallen below the minimum effective concentration (MEC). It is recommended to routinely test the potency of the solution.[10] Test strips are available that change color to indicate whether the glutaraldehyde concentration is at an effective level.[11] If the solution fails the MEC test, it must be discarded.[11]

Possible Cause 2: Presence of organic matter or biofilms.

  • Solution: The presence of organic materials like blood, serum, or biofilms can interfere with the sterilant's action.[4] Ensure that all instruments and surfaces are thoroughly cleaned to remove any bioburden before applying the this compound solution.[12] For instruments with complex parts, disassembly before cleaning is recommended.[4]

Possible Cause 3: Incorrect pH of the solution.

  • Solution: The pH of the this compound solution is critical for its efficacy.[5][13] If you are using a buffered solution, ensure that the activator was added correctly. Over time, the pH of the solution can change, so it's important to monitor it, especially in a high-use setting.[3] If the pH is outside the optimal range, the solution should be replaced.

Issue 2: Visible Changes in the this compound Solution

Possible Cause 1: Polymerization of glutaraldehyde.

  • Solution: If the solution appears cloudy or has formed a precipitate, this could be a sign of polymerization, which reduces the concentration of the active monomeric glutaraldehyde.[6][14] This is more common in alkaline solutions.[6] If you observe these changes, the solution's efficacy is likely compromised, and it should be discarded.

Possible Cause 2: Contamination of the solution.

  • Solution: Introduction of foreign materials or microorganisms can alter the appearance and effectiveness of the sterilant. Always use sterile instruments when handling the solution and keep the container sealed when not in use.

Data on this compound (Glutaraldehyde) Stability
Solution TypeStorage ConditionActive Ingredient LossTime Frame
2% Potentiated Acid GlutaraldehydeRoom Temperature~7%24 Months
2% Stabilized Alkaline GlutaraldehydeRoom Temperature (after activation)14-18%1 Month
Potentiated Acid GlutaraldehydeContinuous Daily Use (Hospital Bucket)50%Approximately 2 weeks
Potentiated Acid GlutaraldehydeContinuous Daily Use (Disinfecting Machine)50%Approximately 4 weeks

This table summarizes data from studies on glutaraldehyde-based disinfectants and may be representative of this compound's performance.[3]

Experimental Protocols
Protocol for Potency Testing of this compound Solution

Objective: To determine if the concentration of glutaraldehyde in a this compound solution is above the Minimum Effective Concentration (MEC).

Methodology:

  • Ensure the this compound solution has been activated according to the manufacturer's instructions.

  • Obtain a glutaraldehyde potency test strip.[10]

  • Dip the indicator pad of the test strip into the activated solution for a specified time (e.g., 2 seconds). Do not swirl the strip in the solution.[11]

  • Remove the strip and stand it upright on a paper towel to remove excess solution.[11]

  • After a designated time (e.g., 60 seconds), read the color of the indicator pad.[11]

  • Compare the color to the chart provided by the manufacturer. A specific color change (e.g., turning completely purple) indicates an effective concentration, while a different color (e.g., any yellow appearing) signifies that the solution is below the MEC and should be discarded.[11]

  • Record the results, including the date of the test, in a log sheet.[11]

Visualizations

experimental_workflow Workflow for this compound Solution Potency Testing start Start: Activated this compound Solution dip_strip Dip Test Strip (2s) start->dip_strip remove_excess Remove Excess Solution dip_strip->remove_excess wait Wait for 60s remove_excess->wait read_result Read Color Result wait->read_result compare Compare to MEC Chart read_result->compare decision Decision Point compare->decision pass Pass: Solution is Effective decision->pass Color indicates Pass fail Fail: Discard Solution decision->fail Color indicates Fail log Log Results pass->log fail->log end End log->end

Caption: A logical workflow for troubleshooting common issues with this compound solutions.

degradation_pathways Factors Affecting this compound (Glutaraldehyde) Stability cluster_factors Influencing Factors This compound This compound (Glutaraldehyde) Solution degradation Degradation (Loss of Potency) This compound->degradation leads to pH pH pH->degradation Temp Temperature Temp->degradation Organic Organic Matter Organic->degradation Time Time Time->degradation

Caption: Key factors that can lead to the degradation of this compound solutions.

References

Addressing solubility issues of Sporol in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sporol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this compound, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating out of my aqueous experimental buffer. What are the initial troubleshooting steps?

A1: Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its hydrophobic nature. Here are the primary steps to address this:

  • Lower the Final Concentration: The most direct cause of precipitation is exceeding this compound's solubility limit in the assay buffer. Attempt to use a lower final concentration in your experiment.

  • Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (DMSO) is crucial to avoid solvent effects, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain this compound's solubility. Always include a vehicle control with the identical final DMSO concentration to ensure it does not impact your experimental results.[1]

  • pH Adjustment: For ionizable compounds, solubility is highly dependent on the pH of the solution. Experimenting with different pH values for your buffer system may reveal a range where this compound is more soluble.

  • Use of Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase the solubility of poorly soluble compounds.[1] Commonly used co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG). It is essential to validate the tolerance of your specific cell line or assay system to the chosen co-solvent.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results can often stem from variable solubility of this compound between experiments. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To ensure consistency, visually inspect your prepared solutions for any signs of precipitation before adding them to your assay. Employing the solubility enhancement techniques mentioned in Q1 can help ensure that this compound remains in solution.

Q3: Can the composition of my buffer affect this compound's solubility?

A3: Absolutely. The composition of your experimental buffer can significantly impact the solubility of hydrophobic compounds like this compound. Key factors to consider include:

  • pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.

  • Ionic Strength: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds, a phenomenon known as the "salting-out" effect. If you are using a high-salt buffer, consider testing a lower ionic strength alternative.[2]

  • Buffer Species: The chemical nature of the buffer components themselves can interact with the compound and affect its solubility.

Troubleshooting Guides

Guide 1: Optimizing this compound Formulation for In Vitro Assays

This guide provides a systematic approach to improving the solubility of this compound in your experimental buffer.

Experimental Workflow for Solubility Optimization

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_final Final Working Solution cluster_analysis Analysis stock Prepare 10 mM this compound in 100% DMSO serial_dilution Perform Serial Dilutions in 100% DMSO stock->serial_dilution Option A intermediate_dilution Prepare Intermediate Dilution in Co-solvent (e.g., Ethanol) stock->intermediate_dilution Option B final_dilution Dilute to Final Concentration in Aqueous Buffer serial_dilution->final_dilution intermediate_dilution->final_dilution visual_inspection Visually Inspect for Precipitation final_dilution->visual_inspection activity_assay Perform Activity Assay visual_inspection->activity_assay

Caption: A workflow for preparing this compound solutions to minimize precipitation.

Detailed Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions (Option A): Instead of a single large dilution, perform serial dilutions of your this compound stock in 100% DMSO to get closer to your final desired concentration. This gradual change in concentration can help prevent precipitation when transferring to an aqueous buffer.

  • Use a Co-solvent (Option B): For assays that can tolerate it, first dilute the DMSO stock of this compound into an intermediate, water-miscible organic solvent like ethanol before the final dilution in the aqueous buffer. This stepped reduction in solvent polarity can be effective.

  • Prepare Final Working Solution: Add the intermediate DMSO or co-solvent dilution to your final experimental buffer to achieve the desired working concentration of this compound. The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, particles) before use.

Guide 2: Modifying Buffer Conditions

If precipitation persists, modifying the experimental buffer can be an effective strategy.

Quantitative Data Summary: Effect of Buffer Parameters on Solubility

ParameterCondition 1Condition 2Condition 3Expected Outcome on this compound Solubility
pH 6.57.48.0Varies; test a range to find the optimum
Ionic Strength Low (e.g., 10 mM NaCl)Medium (e.g., 50 mM NaCl)High (e.g., 150 mM NaCl)May decrease with increasing ionic strength
Solubilizing Agent None0.01% Tween-800.01% Pluronic F-68Should increase solubility

Experimental Protocol for Buffer Optimization:

  • pH Screening: Prepare your experimental buffer at a range of pH values (e.g., 6.5, 7.4, 8.0) to determine if this compound's solubility is pH-dependent.

  • Ionic Strength Titration: If your standard buffer has a high salt concentration, try reducing the ionic strength to see if this improves solubility.

  • Incorporate Solubilizing Agents: For in vitro assays where their presence is acceptable, adding low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds.[2] It is crucial to test the effect of these agents on your specific assay to rule out any interference.

Hypothetical this compound Signaling Pathway

While the precise mechanism of action for this compound is proprietary, many small molecule inhibitors target key cellular signaling pathways. Below is a representative diagram of a generic Receptor Tyrosine Kinase (RTK) pathway that such a compound might inhibit.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Ligand Ligand Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF This compound This compound This compound->RAF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation

Caption: Hypothetical inhibition of the RAF kinase in the RTK pathway by this compound.

References

Best practices for handling and storing Sporol safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Sporol, a peracetic acid-based sterilant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sterilant that utilizes peracetic acid as its active ingredient. Its antimicrobial activity is due to its high oxidizing potential. The mechanism of action is thought to involve the denaturation of proteins, disruption of cell wall permeability, and oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[1][2] Peracetic acid is effective against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and spores.[3][4]

Q2: What are the primary hazards associated with this compound?

A2: this compound, being a peracetic acid solution, is corrosive and a strong oxidizer.[5] Direct contact can cause severe burns to the skin and eyes. Inhalation of its vapors can lead to respiratory irritation.[5] It can also react violently with organic materials and reducing agents, posing a fire and explosion hazard.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile, or neoprene), chemical safety goggles, and a face shield to protect against splashes.[6] A lab coat or chemical-resistant apron should also be worn. In situations with potential for vapor exposure, respiratory protection may be necessary.

Q4: How should this compound be stored?

A4: this compound should be stored in its original, vented container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] It should be stored separately from incompatible materials such as flammable substances, organic materials, and strong reducing agents.

Q5: How should this compound waste be disposed of?

A5: Unused or expired this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Due to its reactivity, it should not be mixed with other chemical wastes unless compatibility is confirmed.

Troubleshooting Guides

Issue: Reduced efficacy of this compound solution.

  • Possible Cause: The solution may have been improperly diluted.

    • Solution: Always follow the manufacturer's instructions for dilution. Prepare fresh solutions as needed.

  • Possible Cause: The solution may have degraded due to improper storage.

    • Solution: Ensure this compound is stored in a cool, dark place, away from incompatible chemicals.[6]

  • Possible Cause: Presence of heavy organic load on the surfaces to be sterilized.

    • Solution: Pre-clean surfaces thoroughly to remove organic matter before applying this compound. Peracetic acid's efficacy is maintained in the presence of organic soil, but heavy contamination can reduce its effectiveness.[1][2]

Issue: Material degradation after sterilization with this compound.

  • Possible Cause: The material is not compatible with peracetic acid.

    • Solution: Peracetic acid can be corrosive to certain materials like copper, brass, bronze, plain steel, and galvanized iron.[7] Always consult a chemical compatibility chart or the equipment manufacturer's guidelines before using this compound.

  • Possible Cause: The concentration of the this compound solution is too high.

    • Solution: Use the recommended dilution for the specific application to avoid unnecessary corrosion.

Issue: Strong, irritating odor during use.

  • Possible Cause: Inadequate ventilation.

    • Solution: Work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[6]

  • Possible Cause: A spill has occurred.

    • Solution: Immediately follow the spill response protocol. Evacuate the area if necessary and use appropriate PPE during cleanup.

Data Presentation

Table 1: Occupational Exposure Limits for Peracetic Acid

OrganizationExposure LimitNotes
ACGIH0.4 ppmShort-Term Exposure Limit (STEL) over a 15-minute period.
EPAAEGL-1: 0.17 ppm (8-hour TWA)Notable discomfort or irritation.
EPAAEGL-2: 0.51 ppm (8-hour TWA)Irreversible or other serious, long-lasting adverse health effects.
EPAAEGL-3: 1.3 ppm (8-hour TWA)Life-threatening health effects.

ACGIH: American Conference of Governmental Industrial Hygienists; EPA: Environmental Protection Agency; AEGL: Acute Exposure Guideline Levels; TWA: Time-Weighted Average.

Table 2: Recommended Concentrations of Peracetic Acid for Various Applications

ApplicationConcentration (ppm)Contact Time
General Disinfection100-200< 5 minutes
Surface Sterilization200-50010-15 minutes
Medical Instrument Sterilization2000-3500 (0.2-0.35%)12-30 minutes
Inactivation of Bacteria, Fungi, Yeasts< 100< 5 minutes
Inactivation of Viruses12-2250Varies
Inactivation of Bacterial Spores500-10,00015 seconds - 30 minutes

Experimental Protocols

Protocol 1: General Surface Sterilization

  • Preparation:

    • Don the appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.

    • Ensure the work area is well-ventilated.

    • Prepare a fresh solution of this compound at the desired concentration (e.g., 1:50 dilution for surface sterilization) by adding the concentrated this compound to water.[6]

  • Pre-cleaning:

    • Remove any gross organic debris from the surface to be sterilized.

    • Clean the surface with a suitable detergent and rinse with sterile water.

  • Application:

    • Apply the diluted this compound solution to the surface using a spray bottle, cloth, or mop.

    • Ensure the entire surface is thoroughly wetted.

  • Contact Time:

    • Allow the this compound solution to remain on the surface for the recommended contact time (typically 10-15 minutes).[6]

  • Rinsing and Drying:

    • Thoroughly rinse the surface with sterile water to remove any residual this compound.[6]

    • Allow the surface to air dry completely in a sterile environment.

  • Disposal:

    • Dispose of any remaining this compound solution and contaminated materials according to hazardous waste regulations.

Protocol 2: Equipment Sterilization (Immersion Method)

  • Preparation:

    • Wear appropriate PPE as outlined in Protocol 1.

    • Work in a well-ventilated area.

    • Prepare a fresh this compound solution at the recommended concentration for equipment sterilization.

  • Pre-cleaning:

    • Disassemble equipment if necessary.

    • Thoroughly clean all surfaces of the equipment with a compatible detergent to remove any organic soil.

    • Rinse the equipment with sterile water.

  • Immersion:

    • Completely immerse the cleaned equipment in the this compound solution.

    • Ensure there are no trapped air bubbles.

  • Contact Time:

    • Allow the equipment to soak for the specified contact time (typically 15-30 minutes).[6]

  • Rinsing:

    • Carefully remove the equipment from the this compound solution.

    • Rinse the equipment thoroughly with sterile water to remove all traces of the sterilant.

  • Drying and Reassembly:

    • Allow the equipment to dry completely in a sterile environment.

    • Reassemble the equipment using aseptic techniques.

  • Disposal:

    • Dispose of the used this compound solution and any contaminated materials according to hazardous waste regulations.

Mandatory Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure PPE Don PPE Ventilation Ensure Ventilation PPE->Ventilation Prepare_Solution Prepare this compound Solution Ventilation->Prepare_Solution Pre_Clean Pre-clean Surface Prepare_Solution->Pre_Clean Apply_this compound Apply this compound Pre_Clean->Apply_this compound Contact_Time Wait for Contact Time Apply_this compound->Contact_Time Rinse Rinse with Sterile Water Contact_Time->Rinse Dry Air Dry Rinse->Dry Disposal Dispose of Waste Dry->Disposal

Caption: Experimental Workflow for Surface Sterilization.

G rect_node rect_node Spill This compound Spill Occurs Small_Spill Is the spill small and manageable? Spill->Small_Spill Evacuate Evacuate Area Small_Spill->Evacuate No Cleanup Cleanup with appropriate spill kit and PPE Small_Spill->Cleanup Yes Notify Notify EH&S Evacuate->Notify Ventilate Ventilate Area Cleanup->Ventilate Dispose Dispose of waste properly Ventilate->Dispose

Caption: Logical Relationship for Spill Response.

References

Validation & Comparative

A Comparative Guide to a Novel Analytical Method for Sporol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, high-throughput analytical method for the detection of Sporol, a novel therapeutic compound, against established analytical techniques. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research and development needs.

Overview of Analytical Methods

The development of robust and reliable analytical methods is crucial for the accurate quantification of therapeutic compounds like this compound in various matrices. This guide compares the performance of a novel Fluorescence Polarization Immunoassay (FPIA) against two widely used conventional methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

  • HPLC-UV: A powerful separation technique that identifies and quantifies this compound based on its retention time and UV absorbance. It is highly specific and accurate but often has lower throughput.

  • Competitive ELISA: An immunoassay that measures this compound concentration based on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous immunoassay that measures the change in polarization of fluorescently labeled this compound upon binding to a specific antibody. This method is rapid, requires no separation steps, and is well-suited for high-throughput screening.

Comparative Performance Data

The following table summarizes the key performance parameters validated for each of the three analytical methods for this compound detection in a plasma matrix.

Parameter HPLC-UV Competitive ELISA Novel FPIA
Limit of Detection (LOD) 10 ng/mL2 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL7 ng/mL15 ng/mL
Linear Range 30 - 5000 ng/mL7 - 1000 ng/mL15 - 2500 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%97.3% - 102.8%
Precision (Intra-assay %RSD) < 3%< 8%< 5%
Precision (Inter-assay %RSD) < 5%< 12%< 9%
Sample Volume Required 100 µL50 µL20 µL
Analysis Time per Sample ~15 minutes~3 hours~5 minutes
Throughput LowMediumHigh

Experimental Protocols

HPLC-UV Method
  • Sample Preparation: Perform a protein precipitation extraction by adding 300 µL of acetonitrile to 100 µL of plasma sample. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to an injection vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

  • Detection: Monitor the column effluent using a UV detector at the wavelength of maximum absorbance for this compound (e.g., 275 nm).

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of this compound standards. Determine the concentration in unknown samples by interpolation from this curve.

Competitive ELISA Method
  • Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate three times.

  • Competition: Add this compound standards or samples and a fixed concentration of anti-Sporol monoclonal antibody to the wells. Incubate for 1-2 hours at room temperature. During this time, free this compound in the sample competes with the coated this compound-conjugate for antibody binding.

  • Secondary Antibody: Wash the plate three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.

  • Detection: Wash the plate four times. Add a TMB substrate solution to each well. The HRP enzyme catalyzes a color change. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Novel Fluorescence Polarization Immunoassay (FPIA) Method
  • Reagent Preparation: Prepare a solution containing a fixed concentration of anti-Sporol antibody and a fluorescently-labeled this compound tracer.

  • Assay Procedure:

    • Pipette 20 µL of this compound standards or samples into the wells of a black 96-well microplate.

    • Add 180 µL of the combined antibody/tracer reagent to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature on a plate shaker, protected from light.

  • Measurement: Measure the fluorescence polarization (FP) using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

  • Quantification: The FP value is inversely proportional to the concentration of this compound in the sample. A calibration curve is generated by plotting the FP values against the concentration of the standards.

Visualizations: Workflows and Methodologies

The following diagrams illustrate the general validation workflow and the principles behind each analytical method.

G cluster_hplc HPLC-UV cluster_elisa Competitive ELISA cluster_fpia Novel FPIA subgraph_style subgraph_style hplc1 1. Sample Extraction hplc2 2. Inject into LC System hplc1->hplc2 hplc3 3. Chromatographic Separation hplc2->hplc3 hplc4 4. UV Detection hplc3->hplc4 hplc5 5. Quantify by Peak Area hplc4->hplc5 elisa1 1. Coat Plate & Block elisa2 2. Add Sample & Primary Antibody elisa1->elisa2 elisa3 3. Add HRP-linked Secondary Ab elisa2->elisa3 elisa4 4. Add Substrate & Stop Solution elisa3->elisa4 elisa5 5. Read Absorbance elisa4->elisa5 fpia1 1. Add Sample to Plate fpia2 2. Add Ab/Tracer Reagent Mix fpia1->fpia2 fpia3 3. Incubate (5 min) fpia2->fpia3 fpia4 4. Read Fluorescence Polarization fpia3->fpia4

Comparative Analysis of Sporulation Initiation: The σK Activation Pathway in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular mechanisms governing the initiation of late-stage sporulation in the model organism Bacillus subtilis. The focus is on the intricate signaling pathway that leads to the activation of the mother cell-specific transcription factor, σK (sigma K). This process, critical for spore maturation, serves as a paradigm for intercellular signaling and regulated proteolysis. For comparative purposes, this guide contrasts the well-elucidated pathway in B. subtilis with the divergent regulatory mechanisms observed in the pathogenic bacterium Clostridioides difficile.

Mechanism of Action: The σK Checkpoint in Bacillus subtilis

During the sporulation of Bacillus subtilis, gene expression is compartmentalized between the mother cell and the developing forespore. The activation of σK in the mother cell is a crucial checkpoint, ensuring that late-stage gene expression is synchronized with the completion of earlier developmental stages in the forespore. This activation is a result of a sophisticated intercellular signaling cascade.

The inactive precursor of σK, pro-σK, is an integral membrane protein. Its activation requires proteolytic cleavage, a process that is tightly regulated by a complex of proteins located in the outer forespore membrane. The key players in this regulatory network include:

  • SpoIVFB: A membrane-embedded metalloprotease that is directly responsible for cleaving pro-σK.

  • SpoIVFA and BofA: Two inhibitory proteins that form a complex with SpoIVFB, preventing the premature processing of pro-σK.

  • SpoIVB: A serine peptidase produced in the forespore. Upon completion of forespore development, SpoIVB is secreted and acts as the signaling molecule that initiates the activation of the processing complex.

The signaling pathway is initiated when SpoIVB, secreted from the forespore, degrades the C-terminal domain of SpoIVFA. This degradation relieves the inhibition on SpoIVFB, allowing it to cleave pro-σK. The active σK is then released into the mother cell cytoplasm, where it directs the transcription of genes required for the synthesis of the spore coat and for the ultimate lysis of the mother cell to release the mature spore.

Comparative Analysis: Sporulation in B. subtilis vs. C. difficile

While the overarching process of sporulation is conserved among endospore-forming bacteria, the underlying regulatory networks can exhibit significant differences. A comparison between Bacillus subtilis and the anaerobic pathogen Clostridioides difficile highlights this evolutionary divergence.

FeatureBacillus subtilisClostridioides difficile
σK Activation Requires proteolytic processing of pro-σK.σK is produced in its active form; no pro-σK precursor is encoded.
Intercellular Signaling A "criss-cross" pattern of communication between the forespore and mother cell is essential for the sequential activation of sigma factors.The strict intercellular signaling cascade observed in B. subtilis is less pronounced. For instance, the activation of the forespore-specific σG is not dependent on the mother cell's σE.
Regulatory Proteins The SpoIVFB/SpoIVFA/BofA complex tightly controls pro-σK processing.Lacks orthologs of the key regulatory proteins SpoIVFA and BofA, consistent with the absence of pro-σK processing.
Spore Structure Possesses a complex, multi-layered protein coat.The spore coat and exosporium composition and assembly are divergent from B. subtilis.

Experimental Data: Qualitative Analysis of Protein Levels

The following table summarizes the qualitative effects of mutations in key regulatory genes on the processing of pro-σK and the accumulation of associated proteins in Bacillus subtilis, as determined by Western blot analysis.

StrainSpoIVFA LevelsPro-σK ProcessingActive σK
Wild-type Decrease upon signalingPresentPresent
spoIVB mutant NormalAbsentAbsent
spoIVFA mutant AbsentConstitutively active (bypasses need for signal)Present
bofA mutant Reduced stabilityPremature processingPresent

Key Experimental Protocol: Western Blot Analysis of Sporulation Proteins

This protocol outlines the key steps for the detection of membrane-associated sporulation proteins, such as SpoIVFA and pro-σK, from Bacillus subtilis cell lysates.

1. Sample Preparation (Cell Lysis and Protein Extraction)

  • Grow B. subtilis cultures to the desired stage of sporulation.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 1X Phosphate-Buffered Saline).

  • Resuspend the pellet in a lysis buffer containing protease inhibitors. For membrane proteins, a buffer containing detergents such as Triton X-100 or SDS is recommended to ensure solubilization.

  • Lyse the cells using mechanical disruption (e.g., sonication or bead beating) on ice to prevent protein degradation.

  • Centrifuge the lysate at a high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

2. SDS-PAGE and Protein Transfer

  • Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.

  • Run the gel electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.

3. Immunodetection

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SpoIVFA), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

G cluster_forespore Forespore cluster_mother_cell Mother Cell cluster_complex Membrane Complex SpoIVB SpoIVB (Serine Peptidase) SpoIVFA SpoIVFA (Inhibitor) SpoIVB->SpoIVFA Degrades SpoIVFB SpoIVFB (Protease) SpoIVFA->SpoIVFB Inhibit BofA BofA (Inhibitor) BofA->SpoIVFB Inhibit pro_sigmaK pro-σK (Inactive) SpoIVFB->pro_sigmaK Cleaves sigmaK σK (Active)

Caption: σK Activation Pathway in B. subtilis.

G A 1. Cell Lysis & Protein Extraction B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Caption: Western Blot Experimental Workflow.

Evaluating the Efficacy of Itraconazole Detoxification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective detoxification and clearance of therapeutic agents are critical aspects of drug development and clinical pharmacology. This guide provides a comparative evaluation of the detoxification pathways for the antifungal agent Itraconazole (marketed as Sporanox®), focusing on its natural metabolic clearance versus modulated clearance mechanisms. The primary route of Itraconazole detoxification is through hepatic metabolism, which can be influenced by various factors. This document presents quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding and comparing the efficacy of these processes.

I. Overview of Itraconazole Detoxification

Itraconazole is a broad-spectrum triazole antifungal agent that is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] This metabolic process, a form of detoxification, transforms the lipophilic Itraconazole into more water-soluble metabolites that can be excreted from the body. The primary active metabolite is hydroxy-itraconazole, which also possesses antifungal properties.[4] The efficacy of this natural detoxification pathway can be significantly altered by co-administration of drugs that induce or inhibit CYP3A4 enzymes.[5][6] This guide compares the natural metabolic clearance of Itraconazole with two alternative scenarios: accelerated clearance through enzymatic induction and the ineffectiveness of extracorporeal removal methods like hemodialysis.

II. Comparative Efficacy of Detoxification Methods

The following tables summarize the pharmacokinetic parameters of Itraconazole under normal conditions and in the presence of a potent CYP3A4 inducer, rifampin. The data illustrates the profound impact of enzymatic induction on the drug's clearance.

Table 1: Pharmacokinetic Parameters of Itraconazole (Single Dose)

ParameterItraconazole AloneItraconazole with RifampinPercentage ChangeSource(s)
Mean AUC (µg·h/mL) 3.280.39~88% decrease[7]
Mean Cmax (ng/mL) 113.0 (± 17.2)6.2 (± 3.9)~95% decrease[8]
Mean AUC (ng·h/mL) 1,652.7 (± 297.7)75.6 (± 30.0)~95% decrease[8]

AUC (Area Under the Curve) represents total drug exposure over time. Cmax is the maximum plasma concentration.

Table 2: Pharmacokinetic Parameters of Itraconazole (Steady State)

ParameterItraconazole AloneItraconazole with RifampinNoteSource(s)
Serum Concentration TherapeuticUndetectableCo-administration led to therapeutic failure.[4]
Hydroxy-itraconazole PresentUndetectableThe active metabolite is also eliminated.[8]

Table 3: Efficacy of Hemodialysis for Itraconazole Removal

MethodEffect on Itraconazole ClearanceConclusionSource(s)
Hemodialysis No effect on half-life or clearance.Ineffective for Itraconazole removal.[9][10][11]

III. Signaling and Metabolic Pathways

The primary pathway for Itraconazole detoxification is Phase I metabolism mediated by the hepatic enzyme CYP3A4. This process can be significantly upregulated by potent inducers like rifampin, leading to accelerated clearance.

Itraconazole Metabolic Pathway Itraconazole Itraconazole (Lipophilic) CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Itraconazole->CYP3A4 Phase I Metabolism Metabolites Hydroxy-itraconazole (Active) Keto-itraconazole N-desalkyl-itraconazole CYP3A4->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion Phase II Conjugation (Increased Hydrophilicity) Rifampin Rifampin (CYP3A4 Inducer) Rifampin->CYP3A4 Induces/Upregulates

Figure 1: Itraconazole metabolism via CYP3A4 and the influence of an inducer.

IV. Experimental Protocols

The quantitative data presented in this guide are typically generated using High-Performance Liquid Chromatography (HPLC) to measure Itraconazole concentrations in plasma samples.

Protocol: Determination of Itraconazole in Human Plasma by HPLC

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., bifonazole).

    • Vortex the mixture.

    • Load the mixture onto a C8-bonded solid-phase extraction cartridge that has been pre-conditioned with methanol and water.

    • Wash the cartridge with a water-methanol solution to remove interfering substances.

    • Elute Itraconazole and the internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • HPLC Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate), pH adjusted.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV absorption at 263 nm.

    • Quantification: The concentration of Itraconazole is determined by comparing the peak area ratio of Itraconazole to the internal standard against a standard curve.

The following diagram illustrates a typical workflow for a pharmacokinetic study evaluating an intervention on Itraconazole clearance.

Experimental Workflow for Pharmacokinetic Study start Subject Recruitment (Healthy Volunteers or Patients) washout Washout Period start->washout dose1 Administer Itraconazole (Single Dose) washout->dose1 sampling1 Serial Blood Sampling (e.g., 0-72 hours) dose1->sampling1 intervention Administer Intervention (e.g., Rifampin for 14 days) sampling1->intervention analysis Plasma Sample Analysis (HPLC or LC-MS/MS) sampling1->analysis dose2 Administer Itraconazole (with Intervention) intervention->dose2 sampling2 Serial Blood Sampling dose2->sampling2 sampling2->analysis pk Pharmacokinetic Analysis (Calculate AUC, Cmax, T1/2) analysis->pk end Compare PK Parameters pk->end

Figure 2: Workflow for a clinical study comparing Itraconazole detoxification.

V. Conclusion

The primary mechanism for Itraconazole detoxification is hepatic metabolism via the CYP3A4 enzyme. The efficacy of this pathway is highly variable and can be dramatically enhanced by the co-administration of CYP3A4 inducers, such as rifampin, leading to a significant reduction in drug exposure and potential therapeutic failure.[6][7][8] Conversely, extracorporeal methods like hemodialysis are ineffective in removing Itraconazole from the bloodstream.[9][10] These findings underscore the critical importance of considering drug-drug interactions when managing Itraconazole therapy. For drug development professionals, understanding the metabolic pathways and their potential for modulation is key to predicting and managing drug clearance and efficacy. Therapeutic drug monitoring is often recommended for Itraconazole to ensure that plasma concentrations remain within the therapeutic range.[1][2]

References

A Guide to Inter-Laboratory Comparison of Sporicidal Efficacy for Peracetic Acid-Based Sterilants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting inter-laboratory comparisons of sporicidal sterilants, such as Sporol, which are primarily based on peracetic acid (PAA). Establishing the reproducibility and reliability of efficacy data across different facilities is crucial for researchers, scientists, and drug development professionals. This document outlines standardized testing protocols, data presentation formats, and key performance indicators based on established regulatory guidelines.

Introduction to Sporicidal Efficacy Testing

Peracetic acid is a potent, broad-spectrum sterilizing agent valued for its efficacy against a wide range of microorganisms, including bacterial spores.[1][2] Its mechanism of action involves denaturing proteins, disrupting cell wall permeability, and oxidizing cellular components.[3][4][5] Products like this compound, which leverage PAA, are critical in pharmaceutical and healthcare settings for sterilizing heat-sensitive equipment.[1]

To ensure consistent performance, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) require stringent efficacy testing.[6][7][8] Inter-laboratory comparison, also known as round-robin testing, is a vital process where multiple laboratories test identical samples under consistent conditions to evaluate the reproducibility of a test method and the performance of the sterilant.[9][10] This guide is based on the principles outlined in standards such as the AOAC International Official Method 966.04 for Sporicidal Activity of Disinfectants.[6][7][11][12]

Experimental Protocols

A robust inter-laboratory comparison study requires meticulously detailed and harmonized protocols to minimize variability between participating laboratories.

2.1 Test Organisms

The standard test organisms for sporicidal validation are spores of:

  • Bacillus subtilis (ATCC 19659), an aerobic spore-former.

  • Clostridium sporogenes (ATCC 3584), an anaerobic spore-former.[11][12]

These organisms are chosen for their high resistance to chemical sterilants.[7]

2.2 Carrier Materials

To simulate contamination on different types of surfaces, the following carriers are typically used:

  • Porous Carriers: Silk suture loops.[7][8]

  • Hard, Non-Porous Carriers: Porcelain penicylinders or stainless steel cylinders.[7][8][12]

2.3 Experimental Workflow

The workflow for sporicidal testing is a multi-step process that must be strictly followed by all participating laboratories.

G Figure 1. Inter-Laboratory Sporicidal Efficacy Testing Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_neutralization Phase 3: Neutralization & Culture cluster_analysis Phase 4: Data Analysis SporePrep Spore Suspension Preparation & Titer Count CarrierPrep Carrier Inoculation (B. subtilis & C. sporogenes) SporePrep->CarrierPrep Exposure Expose Carriers to This compound (Specified Time/Temp) Drying Carrier Drying (Controlled Environment) CarrierPrep->Drying Drying->Exposure Neutralize Transfer Carriers to Neutralizer Broth Exposure->Neutralize Incubate Incubate for 21 Days (e.g., 30-35°C) Neutralize->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe Record Record Pass/Fail (Growth vs. No Growth) Observe->Record Report Compile Data & Calculate Performance Metrics Record->Report G Figure 2. Key Factors Influencing Sporicidal Efficacy Results cluster_params Process Parameters cluster_bio Biological & Material Factors cluster_tech Technical Execution This compound This compound (Peracetic Acid Sterilant) Concentration Concentration of Active Ingredient This compound->Concentration ContactTime Contact Time This compound->ContactTime Temperature Temperature This compound->Temperature pH pH of Solution This compound->pH Efficacy Observed Sporicidal Efficacy Concentration->Efficacy ContactTime->Efficacy Temperature->Efficacy pH->Efficacy Organism Test Organism (Species & Resistance) Organism->Efficacy SoilLoad Presence of Organic/Inorganic Soil SoilLoad->Efficacy Carrier Carrier Material (Porous vs. Non-Porous) Carrier->Efficacy Neutralization Neutralizer Efficacy Neutralization->Efficacy Technique Operator Technique & Adherence to Protocol Technique->Efficacy

References

Comparative Toxicity Analysis: Sporol vs. Deoxynivalenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data for Deoxynivalenol and an overview of the current knowledge on Sporol.

Introduction

This guide provides a detailed comparative analysis of the toxicological profiles of this compound and Deoxynivalenol (DON), two mycotoxins of interest to researchers, scientists, and drug development professionals. While extensive data exists for Deoxynivalenol, a prevalent trichothecene mycotoxin, information regarding the toxic effects of this compound is notably scarce in publicly available scientific literature. This document summarizes the existing knowledge on both compounds, highlighting the significant data gap for this compound that currently prevents a direct, evidence-based comparison.

Deoxynivalenol (DON): A Comprehensive Toxicological Profile

Deoxynivalenol, also known as vomitoxin, is a type B trichothecene mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereal grains like wheat, barley, and corn.[1] Ingestion of DON-contaminated food and feed can lead to a range of adverse health effects in humans and animals.[1]

Acute and In Vitro Toxicity of Deoxynivalenol

The toxicity of DON has been evaluated in various animal models and cell lines, providing crucial data on its lethal and inhibitory concentrations.

Parameter Species/Cell Line Route of Administration Value Reference
LD50 MouseOral46 - 78 mg/kg[2][3]
MouseIntraperitoneal49 - 70 mg/kg[2]
Duckling (10-day old)Subcutaneous27 mg/kg[2]
Broiler chick (1-day old)Oral140 mg/kg[2]
IC50 Human promyelocytic leukemia (HL60)In vitroNot specified, but NIV is more potent[4]
Human lymphoblastic leukemia (MOLT-4)In vitroNot specified, but NIV is more potent[4]
Rat aortic myoblast (A-10)In vitroNot specified, but NIV is more potent[4]
Human hepatoblastoma (HepG2)In vitroAlmost the same potency as NIV[4]
Porcine intestinal epithelial cells (IPEC-J2)In vitroNot specified, but viability decreases with increasing concentration[5]
Human cervical cancer (HeLa)In vitro1.135 µg/mL (48h)[6]
Human liver (Chang)In vitro1.459 µg/mL (48h)[6]
Prostate cancer cells (22Rv1, LNCaP, PC3, DU-145)In vitroViability significantly decreased at concentrations below 0.3 µM to 2 µM[7]
Experimental Protocols

Determination of LD50 (Oral Administration in Mice):

The acute oral toxicity of Deoxynivalenol in mice is determined following a standardized protocol. Female B6C3F1 mice are administered DON via oral gavage.[3] The study typically involves a dose-finding phase to establish a range of lethal doses, followed by the main study where groups of animals receive different doses of the toxin.[3] The number of mortalities in each group within a specified observation period (e.g., 14 days) is recorded. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated using statistical methods such as the abbreviated procedure of Lorke.[3]

Cell Viability Assay (MTT Assay):

The half-maximal inhibitory concentration (IC50) of DON on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cells (e.g., HeLa, Chang liver cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]

  • Toxin Treatment: The cells are then treated with various concentrations of DON for a specified duration (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the DON concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways and Mechanism of Action

Deoxynivalenol exerts its toxic effects by inhibiting protein synthesis through binding to the 60S ribosomal subunit, a mechanism known as the "ribotoxic stress response".[8] This interaction triggers the activation of several downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (p38, ERK, JNK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (Cytokine Upregulation) MAPK->Inflammation CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest

Caption: Deoxynivalenol's mechanism of action via the ribotoxic stress response.

The activation of MAPKs, such as p38, ERK, and JNK, leads to a cascade of cellular events including the upregulation of pro-inflammatory cytokines, induction of apoptosis (programmed cell death), and cell cycle arrest.[5][8] The specific outcome of DON exposure, whether it be pro-inflammatory or pro-apoptotic, is dependent on the dose and duration of exposure.[8] Low doses tend to be immunostimulatory, while higher doses are immunosuppressive due to widespread apoptosis of immune cells.[8]

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_don Treat with varying concentrations of DON seed_cells->treat_don incubate Incubate for 24/48/72 hours treat_don->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of DON using the MTT assay.

This compound: An Overview of Available Information

This compound is listed in mycotoxin databases as a trichothecene with the chemical formula C15H22O4. However, a comprehensive search of scientific literature reveals a significant lack of published studies on its toxicological properties. At present, there is no publicly available data on the LD50, IC50, mechanism of action, or any other toxicological endpoints for this compound.

The absence of such data makes a direct comparison with Deoxynivalenol impossible. Further research is required to isolate, characterize, and evaluate the toxic potential of this compound to understand its potential risks to human and animal health.

References

Assessing the Genotoxicity of Sporol Relative to T-2 Toxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of Sporol and the well-characterized mycotoxin, T-2 toxin. While extensive data is available for T-2 toxin, information on the genotoxic potential of this compound is currently lacking in publicly available scientific literature. This document summarizes the known genotoxic effects of T-2 toxin, outlines the general concerns for the trichothecene class of mycotoxins to which both compounds belong, and presents the standard experimental protocols required for a comprehensive genotoxicity assessment.

Executive Summary

T-2 toxin, a potent trichothecene mycotoxin, is a known genotoxic agent. It induces DNA damage through mechanisms that include inhibition of protein and nucleic acid synthesis, and induction of oxidative stress. In contrast, there is a significant data gap regarding the genotoxicity of this compound, also a trichothecene. While its structural classification as a trichothecene suggests a potential for genotoxic activity, experimental data to confirm or refute this is not currently available. This guide will detail the established genotoxicity of T-2 toxin and provide the framework for the necessary experimental evaluation of this compound.

Comparative Genotoxicity Data

Due to the absence of genotoxicity data for this compound, a direct quantitative comparison with T-2 toxin is not possible. The following table summarizes the available data for T-2 toxin, highlighting the current data gap for this compound.

ParameterT-2 ToxinThis compound
Chemical Class Type A TrichotheceneTrichothecene
CAS Number 21259-20-1101401-88-1
Mechanism of Genotoxicity Inhibition of protein, DNA, and RNA synthesis; induction of oxidative stress; apoptosis induction.[1][2]Data not available
DNA Damage Induces single and double-strand DNA breaks.[3]Data not available
Chromosomal Aberrations Data not available
Mutagenicity Suggested to cause mild mutagenesis.[4]Data not available

Genotoxicity Profile of T-2 Toxin

T-2 toxin is one of the most toxic members of the trichothecene family and has been extensively studied for its adverse effects on human and animal health.[1]

Mechanism of Action

The primary mechanism of T-2 toxin's toxicity is the inhibition of protein synthesis, which occurs through its binding to the 60S ribosomal subunit.[3][1] This disruption of protein synthesis secondarily leads to the inhibition of DNA and RNA synthesis.[1][2] Furthermore, T-2 toxin induces oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA.[3] This cascade of events can ultimately trigger apoptosis, or programmed cell death.[3][2]

Evidence of Genotoxicity

Numerous studies have demonstrated the genotoxic effects of T-2 toxin in various in vitro and in vivo models. It has been shown to cause single-strand DNA breaks in lymphoid cells and induce apoptosis in a variety of cell lines, including human hepatoma and Jurkat cells.[3] In animal studies, T-2 toxin has been observed to cause apoptosis in various tissues, including the spleen, thymus, bone marrow, and intestinal epithelial cells.[3]

The Trichothecene Class and Potential for this compound Genotoxicity

Both this compound and T-2 toxin belong to the trichothecene class of mycotoxins. A key structural feature of trichothecenes is the 12,13-epoxy ring, which is associated with their toxicological activity.[1] As a member of this class, this compound's chemical structure suggests a potential for similar mechanisms of toxicity, including the inhibition of protein synthesis and the induction of cellular stress, which could lead to genotoxic effects. However, without experimental data, this remains a hypothesis.

Experimental Protocols for Genotoxicity Assessment

To assess the genotoxicity of this compound and enable a direct comparison with T-2 toxin, a standard battery of genotoxicity tests should be employed. These assays are designed to detect different types of genetic damage.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Expose test cells (e.g., human lymphocytes, HepG2 cells) to varying concentrations of this compound, alongside a negative (vehicle) control and a positive control (e.g., T-2 toxin or another known genotoxic agent).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Comet_Assay_Workflow

Caption: Workflow of the Comet Assay for assessing DNA damage.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage or aneuploidy (abnormal chromosome number).

Methodology:

  • Cell Culture and Treatment: Treat proliferating cells (e.g., CHO, TK6, or human lymphocytes) with a range of this compound concentrations, along with appropriate controls.

  • Cytokinesis Block: Add cytochalasin B to the cell culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Analyze the binucleated cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

Micronucleus_Test_Workflow

Caption: Workflow for the in vitro Micronucleus Test.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test assesses the mutagenic potential of a substance to induce gene mutations.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.

  • Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver), which simulates mammalian metabolism.

  • Plating: Plate the treated bacteria on a medium lacking the specific amino acid.

  • Incubation and Colony Counting: Incubate the plates for several days. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state will be able to grow and form colonies.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Ames_Test_Workflow

Caption: Workflow for the Ames Test to assess mutagenicity.

Signaling Pathways

T-2 Toxin-Induced Genotoxicity Pathway

The genotoxicity of T-2 toxin is linked to the activation of stress-related signaling pathways. Inhibition of protein synthesis is a primary trigger that can lead to ribotoxic stress. This, in conjunction with oxidative stress, can activate mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are involved in apoptosis signaling.

T2_Toxin_Pathway T2 T-2 Toxin Ribosome 60S Ribosome T2->Ribosome Binds to ROS Oxidative Stress (ROS Production) T2->ROS ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth RibotoxicStress Ribotoxic Stress ProteinSynth->RibotoxicStress MAPK MAPK Activation (JNK, p38) ROS->MAPK DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage RibotoxicStress->MAPK Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of T-2 toxin-induced genotoxicity.

Conclusion

The available evidence clearly establishes T-2 toxin as a genotoxic agent with well-defined mechanisms of action. In stark contrast, there is a critical lack of data on the genotoxic potential of this compound. Given its classification as a trichothecene, a thorough investigation into its genotoxicity is warranted to ensure a comprehensive understanding of its safety profile. The experimental protocols outlined in this guide provide a roadmap for such an assessment, which would enable a direct and meaningful comparison with T-2 toxin and other relevant compounds. Researchers and drug development professionals should exercise caution and prioritize the genotoxicity testing of this compound before its consideration in further applications.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sporol Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the responsible management of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Sporol, a hypothetical broad-spectrum disinfectant, to mitigate risks and prevent environmental contamination. The following protocols are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the product-specific Safety Data Sheet (SDS) and local hazardous waste regulations.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound concentrate or its solutions, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A buttoned lab coat to protect from splashes.

  • Footwear: Closed-toe shoes.

Safety Measures:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Have a chemical spill kit readily accessible.

  • Ensure eyewash stations and safety showers are unobstructed and operational.[1]

II. Disposal of this compound Concentrate and Working Solutions

Unused or expired this compound concentrate and prepared working solutions are considered chemical waste and must be disposed of following hazardous waste protocols. Do not pour concentrated or undiluted this compound down the drain.[2]

Step-by-Step Disposal Procedure:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the primary source of information regarding its chemical composition, hazards, and required disposal methods.

  • Neutralization (if required): Depending on the chemical nature of this compound, neutralization may be necessary to render it less hazardous before disposal. For instance, disinfectants containing active ingredients like glutaraldehyde or peracetic acid often require neutralization.[3][4] If the this compound SDS indicates a need for neutralization, follow the manufacturer's specific protocol. A general neutralization procedure for a hypothetical acid-based this compound is outlined below.

  • Waste Collection:

    • Pour the this compound concentrate or used solution into a designated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure secondary containment area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste container.[6]

III. Management of this compound-Contaminated Materials

Materials that have come into contact with this compound, such as paper towels, PPE, and other disposable labware, must also be managed as hazardous waste.

Procedure for Contaminated Solids:

  • Segregation: Collect all this compound-contaminated solid waste in a designated, leak-proof waste bag or container that is clearly labeled as "Hazardous Waste" and specifies "this compound-Contaminated Debris."

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Empty this compound containers should be managed according to institutional policies. Some may require triple-rinsing before being discarded as non-hazardous waste, while others may need to be disposed of as hazardous waste.[2]

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and protect laboratory personnel.

Minor Spill Cleanup:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the required personal protective equipment.

  • Containment: For liquid spills, use an absorbent material from a chemical spill kit (e.g., sand, vermiculite, or commercial sorbent pads) to absorb the spilled this compound.[6]

  • Collection: Carefully collect the absorbent material and any contaminated debris, and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and wipe it down with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Major Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Restrict Access: Prevent entry into the affected area.

  • Allow trained emergency responders to manage the cleanup.

V. Quantitative Data Summary

The following table summarizes hypothetical quantitative parameters relevant to the safe disposal of this compound. Note: These values are for illustrative purposes; always refer to the product-specific SDS for accurate information.

ParameterValue/GuidelineSource
pH Range for Neutralization Before drain disposal (if permitted), the pH of the neutralized solution should be between 5.0 and 9.0.[4]Institutional/Municipal Regulations
Neutralizing Agent Ratio For a hypothetical acidic this compound solution, add sodium bicarbonate (baking soda) at a ratio of 3 oz per gallon.[4]Manufacturer's Protocol/SDS
Neutralization Time Allow a minimum of 1 hour for the neutralization reaction to complete.[3][4]Manufacturer's Protocol/SDS
Maximum Residual Content in "Empty" Containers A maximum of 1% of the original content may remain for a container to be considered "empty" in some jurisdictions.[2]Regulatory Guidelines

VI. Experimental Protocols

Protocol for pH Verification of Neutralized this compound Solution:

  • Objective: To confirm that the pH of the neutralized this compound solution is within the acceptable range for drain disposal (where permitted).

  • Materials:

    • Neutralized this compound solution

    • pH test strips or a calibrated pH meter

    • Personal Protective Equipment (PPE)

  • Procedure:

    • After the required neutralization time has elapsed, carefully uncap the container of the neutralized solution in a well-ventilated area.

    • Dip a pH test strip into the solution, remove it, and shake off any excess liquid.

    • Compare the color of the test strip to the color chart provided with the strips to determine the pH.[4]

    • Alternatively, for more precise measurement, use a calibrated pH meter according to the manufacturer's instructions.

    • If the pH is not within the acceptable range (typically 5.0-9.0), add more neutralizing agent incrementally and re-test until the desired pH is achieved.

    • Record the final pH value in the laboratory waste log.

VII. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sporol_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_end Final Disposition start Identify this compound Waste Type concentrate Concentrate or Working Solution start->concentrate contaminated_materials Contaminated Materials (PPE, labware, spill debris) start->contaminated_materials neutralize Neutralization Required per SDS? concentrate->neutralize perform_neutralization Perform Neutralization neutralize->perform_neutralization Yes hazardous_waste Collect in Labeled Hazardous Waste Container neutralize->hazardous_waste No verify_ph Verify pH (5.0-9.0) perform_neutralization->verify_ph drain_disposal Drain Disposal (if permitted) with copious amounts of water verify_ph->drain_disposal Yes verify_ph->hazardous_waste No ehs_pickup Arrange for EHS/ Contractor Pickup hazardous_waste->ehs_pickup solid_waste_container Collect in Labeled Solid Hazardous Waste Container contaminated_materials->solid_waste_container solid_waste_container->ehs_pickup

Caption: Workflow for the proper disposal of liquid and solid this compound waste.

References

Essential Safety and Operational Protocols for Handling "Sporol"

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the handling of "Sporol," a substance presumed to be a hazardous chemical. This information is synthesized from general safety data sheets and guidelines for handling hazardous materials. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Personal Protective Equipment (PPE)

When handling "this compound," a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The recommended PPE includes:

  • Hand Protection : Double gloving is recommended. Gloves suitable for permanent contact with hazardous chemicals, such as butyl-rubber with a thickness of 0.5 mm and a breakthrough time of 4 hours, should be used.[1] Always wash the outside of the gloves before removing them.[2]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[3] In situations where there is a risk of splashes, a face shield or a full face-piece respirator should be worn.[4]

  • Respiratory Protection : If working outside of a Biological Safety Cabinet (BSC) or in an area with insufficient ventilation, a NIOSH-certified respirator is required.[5] Surgical masks do not provide adequate respiratory protection from chemical vapors.[5]

  • Body Protection : A protective suit and safety shoes are necessary to prevent skin contact.[1] Protective gowns should also be worn.[4]

Quantitative Data for Personal Protective Equipment
PPE ComponentSpecificationSource
Hand ProtectionButyl-rubber gloves[1]
0.5 mm thickness[1]
4-hour breakthrough time[1]

Experimental Protocols: Safe Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually examine cartons for any signs of damage or breakage.[5]

  • Damaged containers should be handled using appropriate PPE, including a NIOSH-certified respirator, especially if ventilation is inadequate.[5]

  • Store "this compound" in a well-ventilated place with the container tightly closed and kept cool.[1] The storage area should be locked.[1][6]

Handling and Preparation:

  • All handling of "this compound" that may generate aerosols or powders should be conducted within a Biological Safety Cabinet (BSC).[4]

  • Ensure adequate ventilation and/or exhaust in work areas.[1]

  • Avoid skin and eye contact, as well as inhalation of any vapors or mists.[6]

  • Do not eat, drink, or smoke in areas where "this compound" is being handled.[2][6]

  • Wash hands thoroughly before breaks and immediately after handling the product.[1][2]

Spill Management:

  • Spill kits must be readily available in all areas where "this compound" is handled.[5]

  • In case of a spill, wear a complete set of PPE, including a NIOSH-certified respirator.[5]

  • Soak up the spill with an inert absorbent material and place it in suitable, closed containers for disposal.[3]

Disposal Plan:

  • Dispose of "this compound" and any contaminated materials, including PPE, in an approved waste disposal plant.[1]

  • Contaminated clothing should be removed immediately and washed separately from other laundry or discarded.[2][7]

  • For off-site transport, "this compound" should be packed in a double plastic bag and placed in a box clearly labeled with the appropriate hazard symbol.[4]

Workflow for Safe Handling of "this compound"

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_receive Receive and Inspect prep_area->handle_receive handle_store Store Safely handle_receive->handle_store handle_use Use in BSC/Ventilated Area handle_store->handle_use post_decon Decontaminate Surfaces handle_use->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate Hazardous Waste post_wash->disp_waste disp_container Use Approved Containers disp_waste->disp_container disp_final Dispose via Certified Vendor disp_container->disp_final

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.